3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAGEJODHNVJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373382 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19541-95-8 | |
| Record name | 3-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-(4-methoxyphenyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(4-methoxyphenyl)-1H-pyrazol-5-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Authored by: A Senior Application Scientist
Abstract
The unambiguous structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. This compound is a valuable scaffold in medicinal chemistry, yet its characterization is nuanced by the inherent tautomerism of the pyrazole ring system. This guide provides a comprehensive, methodology-driven approach to its structural verification, integrating synthetic strategy with a suite of advanced analytical techniques. We will move beyond procedural lists to explore the causal logic behind experimental choices, ensuring a self-validating workflow from initial synthesis to definitive crystallographic confirmation. This document is intended for researchers and scientists who require a robust framework for characterizing complex heterocyclic molecules.
Foundational Strategy: Synthesis as the First Hypothesis
The most logical starting point for elucidating a chemical structure is to understand its synthesis. The reaction pathway provides a strong hypothetical framework that subsequent analytical techniques will either confirm or refute. For this compound, a highly efficient and common synthesis involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.[1]
The underlying mechanism involves the initial reaction of hydrazine with the ketone carbonyl of 3-(4-methoxyphenyl)-3-oxopropionitrile, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. This pathway strongly suggests the formation of a 5-aminopyrazole regioisomer.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)-3-oxopropionitrile (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0-6.0 eq.) to the solution. The use of excess hydrazine drives the reaction to completion.
-
Reaction Condition: Stir the reaction mixture at an elevated temperature (typically 80 °C) for 12-15 hours, monitoring progress with Thin Layer Chromatography (TLC).[1]
-
Work-up & Purification: Upon completion, cool the mixture and concentrate it in vacuo to remove the solvent. The resulting crude solid can then be purified by silica gel column chromatography to yield the target compound as a white solid.[1]
Caption: Synthetic pathway for this compound.
Initial Verification: Mass Spectrometry and Infrared Spectroscopy
With a purified product in hand, the first analytical step is to confirm the molecular formula and the presence of key functional groups. This provides a rapid, low-resource validation of the synthetic outcome.
Mass Spectrometry (MS)
Mass spectrometry serves to confirm the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, nitrogen-containing molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI-MS source.
-
Acquire the spectrum in positive ion mode.
Data Interpretation The analysis should confirm the presence of a molecular ion peak that corresponds to the expected molecular formula, C₁₀H₁₁N₃O.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₁N₃O | Based on reactants and reaction mechanism. |
| Molecular Weight | 189.22 g/mol | Sum of atomic weights. |
| Observed Ion [M+H]⁺ | m/z 190.1 | Corresponds to the protonated parent molecule.[1] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum provides direct evidence for the key bonds present in the molecule, confirming the successful incorporation of the amine group and the integrity of the aromatic and methoxy moieties.
Experimental Protocol: FTIR-ATR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation The IR spectrum is analyzed for characteristic absorption bands that validate the structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode & Significance |
| N-H (Amine & Pyrazole) | 3400-3200 (broad) | Symmetric and asymmetric stretching of the -NH₂ group and N-H of the pyrazole ring.[2] |
| C-H (Aromatic) | 3100-3000 | C-H stretching on the phenyl and pyrazole rings. |
| C-H (Aliphatic) | 2950-2850 | C-H stretching of the methoxy (-OCH₃) group. |
| C=N / C=C (Ring) | 1640-1500 | Stretching vibrations characteristic of the pyrazole and phenyl rings.[2][3] |
| C-O (Ether) | 1250-1200 (strong) | Asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group), a highly characteristic band.[3] |
Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular skeleton in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.
¹H NMR Spectroscopy
Proton NMR confirms the number of different proton environments, their integration (ratio), and their coupling (neighboring protons). For this molecule, a polar aprotic solvent like DMSO-d₆ is ideal as it can solubilize the compound and slow the exchange of labile N-H protons, allowing for their observation.[1]
Experimental Protocol: ¹H NMR
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Data Interpretation (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Pyrazole N-H | ~11.7 | broad singlet | 1H | Highly deshielded proton on the pyrazole ring. Its broadness is due to quadrupolar relaxation and exchange.[1] |
| Phenyl H-2', H-6' | ~7.6 | doublet | 2H | Protons ortho to the pyrazole ring, deshielded by the ring's anisotropic effect.[1] |
| Phenyl H-3', H-5' | ~6.9 | doublet | 2H | Protons ortho to the electron-donating methoxy group, appearing more upfield.[1] |
| Pyrazole C4-H | ~5.7 | singlet | 1H | The sole proton on the pyrazole ring, appearing as a singlet due to no adjacent proton neighbors.[1] |
| Amine -NH₂ | ~4.6 | broad singlet | 2H | Labile protons of the primary amine. The chemical shift can vary with concentration and temperature.[1] |
| Methoxy -OCH₃ | ~3.8 | singlet | 3H | Characteristic sharp singlet for the three equivalent methyl protons.[1] |
¹³C NMR Spectroscopy
Carbon NMR provides information on the electronic environment of each unique carbon atom in the molecule.
Data Interpretation (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| Pyrazole C5 | ~155-160 | Carbon bearing the electron-donating amino group, significantly deshielded. |
| Phenyl C4' | ~158-160 | Carbon attached to the oxygen of the methoxy group. |
| Pyrazole C3 | ~145-150 | Carbon attached to the phenyl ring. |
| Phenyl C1' | ~125-130 | Quaternary carbon of the phenyl ring attached to the pyrazole. |
| Phenyl C2', C6' | ~125-130 | Phenyl carbons ortho to the pyrazole substituent. |
| Phenyl C3', C5' | ~114 | Phenyl carbons ortho to the methoxy group, shielded by its electron-donating effect. |
| Pyrazole C4 | ~85-90 | The sole C-H carbon on the pyrazole ring, appearing significantly upfield compared to the other ring carbons.[3] |
| Methoxy -OCH₃ | ~55 | Characteristic signal for a methoxy carbon.[3] |
2D NMR for Connectivity Confirmation
While 1D NMR provides a strong foundation, 2D experiments like HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously connecting the molecular fragments. HMBC reveals correlations between protons and carbons that are separated by 2-3 bonds.
Key Expected HMBC Correlations:
-
Pyrazole C4-H to C3 and C5: This is a critical correlation that confirms the proton at δ ~5.7 ppm is indeed on the pyrazole ring and situated between the two quaternary carbons, C3 and C5.
-
Phenyl H-2'/H-6' to Pyrazole C3: This correlation definitively links the 4-methoxyphenyl ring to the C3 position of the pyrazole ring.
-
Methoxy H (-OCH₃) to Phenyl C4': Confirms the attachment of the methoxy group to the C4' position of the phenyl ring.
Caption: Key HMBC correlations confirming the molecular backbone.
Addressing the Tautomerism Challenge
Pyrazoles substituted at the 3(5) positions can exist as two distinct tautomers. For this compound, the equilibrium is between the 5-amino and the 3-amino forms.
The observation of a single, sharp set of signals in the NMR spectra at room temperature indicates one of two possibilities: either one tautomer is overwhelmingly dominant in solution, or the two tautomers are interconverting rapidly on the NMR timescale.[4] Theoretical and experimental studies on similar 3(5)-aminopyrazoles have shown that the 3-substituted-5-amino tautomer is generally the more stable form.[5][6] The spectroscopic data presented here is fully consistent with the this compound tautomer being the dominant species in solution.
The Final Arbiter: Single-Crystal X-ray Diffraction
While the combined spectroscopic evidence provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It provides a precise 3D map of the electron density in the solid state, confirming not only the atomic connectivity but also the specific tautomeric form present in the crystal lattice. For closely related pyrazole derivatives, X-ray crystallography has been indispensable for the definitive assignment of regioisomers where spectroscopic methods alone were insufficient.[7][8]
Sources
- 1. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of the 5-Aminopyrazole Scaffold
An In-Depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with diverse pharmacological activities.[1] These heterocycles are crucial building blocks for condensed bicyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to modulate the function of critical signaling kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases, targets of significant interest in oncology research.[2] The title compound, this compound, is a valuable intermediate, combining the versatile reactivity of the 5-aminopyrazole core with the electronic properties of the methoxy-substituted phenyl ring, making it a key precursor for libraries of potential therapeutic agents.[3]
This guide provides a comprehensive, scientifically-grounded overview of the predominant synthetic strategy for this compound. As a senior application scientist, the focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, the rationale for procedural choices, and a self-validating protocol designed for reproducibility and high fidelity.
Part 1: Synthetic Strategy and Mechanistic Insights
The most robust and widely adopted method for the synthesis of 5-aminopyrazoles is the intermolecular condensation and cyclization of a β-ketonitrile with a hydrazine derivative.[1][2] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.
Retrosynthetic Analysis:
The primary disconnection for this compound logically occurs across the two nitrogen-carbon bonds formed during cyclization. This reveals the two key synthons: hydrazine and a 3-carbon carbonyl-nitrile species, specifically the β-ketonitrile 3-(4-methoxyphenyl)-3-oxopropionitrile.
Forward Synthesis Mechanism:
The reaction proceeds through a well-established pathway involving two principal stages: hydrazone formation and intramolecular cyclization.[2]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of 3-(4-methoxyphenyl)-3-oxopropionitrile. The carbonyl group is significantly more electrophilic than the nitrile carbon, ensuring this initial step is highly selective.
-
Hydrazone Formation: This attack, followed by the elimination of a water molecule, yields a stable hydrazone intermediate.
-
Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the second nitrogen atom of the hydrazone onto the carbon of the nitrile group. This intramolecular cyclization is entropically favored.
-
Tautomerization: The resulting cyclic imine intermediate rapidly tautomerizes to the more stable aromatic 5-aminopyrazole structure, which is the final product.
Caption: Figure 1: Reaction Mechanism for 5-Aminopyrazole Formation.
Part 2: Core Synthesis Protocol
This section details a validated, step-by-step procedure for the synthesis of the title compound, derived from established literature methods.[4] The protocol is designed to be self-validating, with clear endpoints and purification criteria.
Caption: Figure 2: Experimental Workflow.
Materials and Equipment
-
Reagents:
-
3-(4-methoxyphenyl)-3-oxopropionitrile
-
Hydrazine hydrate (64-65% solution)
-
Absolute Ethanol
-
Methanol (for chromatography)
-
Dichloromethane (for chromatography)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-layer chromatography (TLC) apparatus
-
Step-by-Step Experimental Procedure
-
Reaction Setup: To a solution of 3-(4-methoxyphenyl)-3-oxopropionitrile (2.0 g, 11.4 mmol) in absolute ethanol (21 mL) in a round-bottom flask, add hydrazine hydrate (3.32 mL, 68.3 mmol, approx. 6 equivalents).[4] The large excess of hydrazine ensures the reaction goes to completion.
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 15 hours.[4] The progress of the reaction can be monitored by TLC.
-
Workup: After 15 hours, allow the reaction mixture to cool to room temperature. Concentrate the mixture in vacuo using a rotary evaporator to remove the ethanol and excess hydrazine hydrate. This will yield the crude product, typically as a solid or viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of 0-10% methanol in dichloromethane.[4] Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Product Isolation: Combine the pure fractions and concentrate them using a rotary evaporator to yield 5-amino-3-(4-methoxyphenyl)pyrazole as a white solid. A reported yield for this procedure is approximately 97% (2.02 g).[4]
Safety Precautions: Hydrazine hydrate is highly toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Part 3: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are consistent with the expected structure.
| Property | Value / Description | Source |
| Appearance | White solid | [4] |
| Molecular Formula | C₁₀H₁₁N₃O | |
| Molecular Weight | 189.22 g/mol | |
| Mass Spectrometry | m/z: 190.1 [M+H]⁺ | [4] |
| ¹H NMR (DMSO-d₆) | δ 11.69 (s, 1H, pyrazole-NH), 7.55 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 5.66 (s, 1H, pyrazole-CH), 4.62 (br s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃) | [4] |
| IR (Typical ν, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (C=N stretching), ~1250 (C-O stretching) |
Conclusion
The synthesis of this compound via the condensation of 3-(4-methoxyphenyl)-3-oxopropionitrile and hydrazine hydrate is a highly efficient, reliable, and scalable method.[4] The reaction proceeds through a well-understood mechanism, yielding a product of high purity after standard chromatographic purification.[2] This protocol provides drug development professionals and researchers with a robust pathway to access this valuable heterocyclic building block, paving the way for the discovery of novel therapeutics targeting a range of diseases.
References
- Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
- Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
- El-borai, M. A., et al. (2011). Ionic liquid-mediated synthesis of pyrazolo[3,4-b]pyridines. Beilstein Journal of Organic Chemistry, 14, 15.
- Kallman, N. J., et al. (2016). A single-step method for the synthesis of aminopyrazoles from isoxazoles. Synthesis, 48(21), 3537-3543.
- Rostom, S. A. F., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 22(11), 1896.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide to the Characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive framework for the definitive (C₁₀H₁₁N₃O), a heterocyclic compound of significant interest in medicinal chemistry. The aminopyrazole scaffold is a privileged structure, serving as a cornerstone for developing a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] This document outlines the synthetic protocol and a suite of analytical techniques required to confirm the identity, purity, and structure of the title compound. Each methodology is presented with detailed, step-by-step protocols and an expert rationale for key experimental choices, ensuring scientific rigor and reproducibility for researchers in drug discovery and chemical development.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle that has garnered immense attention in pharmaceutical research due to its broad spectrum of biological activities.[1][3] Specifically, 5-aminopyrazoles are recognized as versatile building blocks for synthesizing fused heterocyclic systems and as potent pharmacophores in their own right.[3][4] Derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][5]
The title compound, this compound, combines this valuable aminopyrazole core with a 4-methoxyphenyl substituent, a common feature in many biologically active molecules that can enhance binding to target proteins through hydrogen bonding and hydrophobic interactions.
A critical aspect of pyrazole chemistry is the potential for tautomerism. For the title compound, two principal tautomeric forms exist: this compound and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. While they are distinct in nomenclature, they rapidly interconvert in solution, and often one form is thermodynamically favored. Spectroscopic analysis provides data on the equilibrium mixture, while crystallographic analysis can reveal the specific tautomer present in the solid state. This guide provides the tools to confidently identify the compound regardless of its tautomeric state.
Caption: Chemical structure and tautomeric equilibrium of the title compound.
Synthesis and Purification
The most direct and efficient synthesis of this compound involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate. This established method provides high yields and a straightforward purification process.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[1]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-methoxyphenyl)-3-oxopropionitrile (2.0 g, 11.4 mmol).
-
Solvent Addition: Add absolute ethanol (21 mL) to the flask and stir the mixture to achieve a suspension.
-
Reactant Addition: To the stirred suspension, add hydrazine hydrate (3.32 mL, 68.3 mmol, 6 equivalents) dropwise.
-
Causality Note: Hydrazine hydrate is used in significant excess to ensure the complete consumption of the limiting starting material (the β-ketonitrile) and to drive the equilibrium towards the cyclized product.
-
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess hydrazine hydrate.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane (CH₂Cl₂).
-
Causality Note: The gradient elution is critical. The less polar dichloromethane is used to elute non-polar impurities, while the gradual addition of the more polar methanol is necessary to elute the desired, more polar aminopyrazole product from the silica gel.
-
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.[1]
Structural Elucidation and Physicochemical Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound. The following workflow represents a robust and self-validating system.
Caption: Comprehensive workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Accurately weigh approximately 10-15 mg of the compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality Note: DMSO-d₆ is an excellent solvent for this compound and contains exchangeable protons (from residual water) that can help identify the labile -NH and -NH₂ protons, which will either broaden or exchange out.
-
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
-
-
¹H NMR Analysis (400 MHz, DMSO-d₆): The expected chemical shifts are based on experimental data.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole NH (1-H) | ~11.69 | singlet (s) | 1H |
| Aromatic CH (ortho to OMe) | ~7.55 | doublet (d) | 2H |
| Aromatic CH (meta to OMe) | ~6.92 | doublet (d) | 2H |
| Pyrazole CH (4-H) | ~5.66 | singlet (s) | 1H |
| Amine NH₂ | ~4.62 | broad s | 2H |
| Methoxy CH₃ | ~3.75 | singlet (s) | 3H |
-
¹³C NMR Analysis (100 MHz, DMSO-d₆): The expected chemical shifts are predicted based on the analysis of structurally similar pyrazoles and substituted benzene rings.[6][7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C -5 (C-NH₂) | ~155 - 160 |
| Phenyl C -O (C-OMe) | ~158 - 160 |
| Pyrazole C -3 (C-Aryl) | ~145 - 150 |
| Phenyl C -H (ortho to OMe) | ~127 - 129 |
| Phenyl C (ipso to Pyrazole) | ~122 - 125 |
| Phenyl C -H (meta to OMe) | ~113 - 115 |
| Pyrazole C -4 (C-H) | ~85 - 90 |
| Methoxy C H₃ | ~55 - 56 |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject via an HPLC system.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result: The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₀H₁₁N₃O
-
Exact Mass: 189.0902
-
Expected [M+H]⁺: m/z 190.0975 (observed as 190.1)[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric & symmetric) | -NH₂ (Amine) |
| 3200 - 3100 | N-H stretching | N-H (Pyrazole ring) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2950 - 2850 | C-H stretching | -OCH₃ (Methoxy) |
| ~1620 | C=N stretching | Pyrazole ring |
| ~1580, ~1510 | C=C stretching | Aromatic ring |
| ~1250 | C-O-C stretching (asymmetric) | Aryl-alkyl ether |
| ~1030 | C-O-C stretching (symmetric) | Aryl-alkyl ether |
Elemental Analysis
This technique provides validation of the compound's empirical formula and is a crucial measure of purity.
-
Protocol:
-
Submit a high-purity, dry sample (2-3 mg) to an analytical laboratory for CHN analysis.
-
-
Theoretical Values for C₁₀H₁₁N₃O:
-
Carbon (C): 63.48%
-
Hydrogen (H): 5.86%
-
Nitrogen (N): 22.21%
-
-
Trustworthiness: Experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantifying the purity of the final compound.
-
Protocol (Reverse-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.
-
-
Expected Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be ≥96%.[8]
Advanced Structural Confirmation: Single-Crystal X-ray Diffraction
While the spectroscopic methods described provide a comprehensive and robust characterization, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides absolute confirmation of connectivity, regiochemistry, and the solid-state tautomeric form.
Although a crystal structure for the exact title compound is not publicly available, related structures like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine have been resolved.[9][10][11] In that case, X-ray analysis was essential to definitively assign the correct regioisomer, a challenge that could not be solved by NMR alone.[9] This highlights the immense value of this technique. Should single crystals be grown (e.g., by slow evaporation from an ethanol/water mixture), this analysis would provide the ultimate validation of the structure.
Summary of Characterization Data
| Parameter | Method | Result |
| IUPAC Name | - | This compound |
| Molecular Formula | - | C₁₀H₁₁N₃O |
| Molecular Weight | MS (ESI+) | 189.22 g/mol ; Found [M+H]⁺ at m/z 190.1[1] |
| Appearance | Visual | White solid / crystalline powder[1][8] |
| Melting Point | Capillary Method | 136.0 - 145.0 °C[8] |
| Purity | HPLC | ≥96.0%[8] |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | δ 11.69 (s, 1H), 7.55 (d, 2H), 6.92 (d, 2H), 5.66 (s, 1H), 4.62 (br s, 2H), 3.75 (s, 3H) ppm[1] |
| Elemental Analysis | CHN Analyzer | Theoretical: C, 63.48%; H, 5.86%; N, 22.21% |
Conclusion
The analytical methodologies detailed in this guide provide a robust and self-validating pathway for the complete . By systematically applying NMR, MS, and IR spectroscopy, alongside purity assessments via HPLC and elemental analysis, researchers can establish the identity, structure, and quality of this valuable chemical entity with a high degree of confidence. This comprehensive characterization is the essential foundation for its subsequent use in medicinal chemistry research and drug development programs.
References
- Abdel-Wahab, B. F., et al. (2025).
- Di Sarno, V., et al. (2024).
- El-Metwaly, A. M., et al. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Mini-Reviews in Organic Chemistry.
- Petrillo, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals.
- Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1170.
- Cornejo, M. A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molecules, 26(15), 4438.
- El-Sayed, N. N. E., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances.
- Kumarasinghe, I. R., et al. (2009). 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine. PubMed.
- ResearchGate. (2025). Recent developments in aminopyrazole chemistry. Request PDF.
- The University of Arizona. (2009). 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine. University of Arizona Research Data Repository.
- Zhu, H.-J., et al. (2004). 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole.
- Ayaz, M., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
- Gholampour, N., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports.
- El-Sayed, N. N. E., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- The Royal Society of Chemistry. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supporting Information.
- The Royal Society of Chemistry. (2019). Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information.
- SpectraBase. (n.d.). 1H-pyrazole, 4,5-dihydro-3-(4-methoxyphenyl)-1,5-diphenyl-.
- The Royal Society of Chemistry. (2019). Humic acid as an efficient and reusable catalyst for one pot three-component green synthesis of 5-substituted 1H-tetrazoles in water - Supporting Information.
- Wang, H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Methoxy-phen-yl)-3-phenyl-1H-pyrazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
An In-depth Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] When functionalized with an amino group, the resulting aminopyrazole scaffold becomes a privileged structure, offering a versatile platform for the development of novel therapeutics. 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, in particular, serves as a crucial building block for a diverse range of bioactive molecules, demonstrating potential in anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and therapeutic potential, offering valuable insights for researchers in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Melting Point | 136.0-145.0 °C | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| pKa (Predicted for 3-aminopyrazole) | 15.28 ± 0.10 | [3] |
| Solubility | Soluble in methanol | [4] |
Spectroscopic Data:
-
¹H NMR (d₆-DMSO): A representative spectrum would likely show characteristic signals for the methoxy group protons as a singlet around 3.75 ppm, aromatic protons of the methoxyphenyl ring as doublets between 6.92 and 7.55 ppm, a singlet for the pyrazole C4-proton around 5.66 ppm, and broad singlets for the pyrazole NH and amine NH₂ protons.
-
¹³C NMR: Based on analogs, the spectrum is expected to display signals for the methoxy carbon, the aromatic carbons of the methoxyphenyl ring, and the carbons of the pyrazole ring. For instance, in a similar compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the methoxy carbon appears at 55.4 ppm, and the pyrazole carbons C3, C4, and C5 appear at 160.7, 85.2, and 148.1 ppm, respectively.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of aminopyrazoles typically exhibits characteristic absorption bands for N-H stretching of the amine and pyrazole groups, C-N stretching, and C=C and C=N stretching of the aromatic and pyrazole rings. In a related compound, the N-H stretching vibration is observed at 3243 cm⁻¹, and the C-O-C stretching of the methoxy group appears around 1240 and 1036 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. For a similar derivative, a molecular ion with an m/z of 271 was observed, with a base peak corresponding to the (4-methoxyphenyl)methylium ion at m/z 121.[5]
Synthesis of this compound
The most common and efficient synthesis of this compound involves the cyclization of a β-ketonitrile with hydrazine hydrate. This method is widely adopted due to its high yields and operational simplicity.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 3-(4-methoxyphenyl)-3-oxopropanenitrile (1 equivalent) in absolute ethanol, add hydrazine hydrate (6 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80°C for 15 hours.
-
Work-up: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent to afford this compound as a white solid.
This self-validating protocol ensures high purity of the final product, which can be confirmed by HPLC/MS analysis.
Chemical Reactivity and Derivatization
The this compound molecule possesses multiple reactive sites, making it an ideal scaffold for further chemical modifications to generate diverse libraries of compounds for drug discovery.
Figure 2: Key reaction pathways for the derivatization of this compound.
-
Reactions at the 5-amino group: The primary amino group is nucleophilic and readily undergoes acylation, sulfonylation, and condensation reactions. For instance, reaction with benzoyl isothiocyanate followed by treatment with sodium hydroxide can be used to introduce a thiourea moiety, which can then be cyclized to form pyrazolothiazole derivatives.
-
Reactions at the pyrazole ring: The pyrazole ring can undergo N-alkylation or N-arylation, typically at the N1 position. The C4 position of the pyrazole ring is also susceptible to electrophilic substitution, such as halogenation.
These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its biological activity.
Applications in Drug Discovery and Materials Science
The aminopyrazole scaffold is a well-established pharmacophore in numerous therapeutic areas.[1] Derivatives of this compound have shown significant promise as anticancer and anti-inflammatory agents.
Anticancer Activity:
Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives.[6] For example, pyrazolo[3,4-b]pyridine derivatives synthesized from an aminopyrazole precursor have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa | 2.59 | [6] |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 | 4.66 | [6] |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 | [6] |
These compounds often exert their anticancer effects by inhibiting key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[6]
Anti-inflammatory Activity:
The pyrazole ring is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. Molecular docking studies have suggested that the 5-amino group can form crucial hydrogen bonds with key residues in the active site of COX-2.[7]
Other Applications:
Beyond medicinal chemistry, aryl-substituted pyrazoles are being explored for their applications in materials science , particularly in the development of organic light-emitting diodes (OLEDs) due to their photoluminescent properties.[7]
Conclusion
This compound is a highly valuable and versatile chemical entity with a well-defined synthetic pathway and multiple avenues for chemical derivatization. Its core structure is a proven pharmacophore, and its derivatives have demonstrated significant potential in the development of novel anticancer and anti-inflammatory agents. This technical guide provides a solid foundation for researchers and scientists to further explore the rich chemistry and therapeutic potential of this important molecule.
References
- The Royal Society of Chemistry.
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
- PMC. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]
- ResearchGate. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
- Wiley Online Library.
- MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]
- PMC. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. [Link]
- PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 4. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
An In-depth Technical Guide to the Physicochemical Properties of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and favorable drug-like properties have propelled its incorporation into a multitude of clinically successful therapeutic agents. Pyrazole derivatives are central to treatments for a wide range of conditions, from inflammation and cancer to viral infections and cardiovascular diseases.[2][3][4][5] Notable blockbuster drugs, including the anti-inflammatory agent Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil, all feature this core structure, underscoring its significance in modern pharmacology.[1]
The success of these compounds is not accidental; it is deeply rooted in the unique and tunable physicochemical properties of the pyrazole ring.[5] Properties such as acidity/basicity (pKa), lipophilicity (LogP/LogD), and solubility are not mere physical descriptors; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. They govern how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target.
This guide provides an in-depth exploration of the core physicochemical properties of pyrazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it moves beyond simple definitions to explain the underlying principles, the causal relationships between structure and properties, and the practical experimental methodologies used to measure them.
Acidity, Basicity, and Ionization State (pKa)
The ionization state of a drug molecule at physiological pH is paramount, influencing its solubility, membrane permeability, and ability to bind to its target. The pyrazole ring is amphoteric, possessing both a weakly basic and a weakly acidic nitrogen atom.[6][7]
-
Basicity: The pyridine-like nitrogen (N2) possesses a lone pair of electrons not involved in the aromatic system, making it a Lewis base capable of accepting a proton.[8] The parent pyrazole is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[5][9] This means that at physiological pH (~7.4), the pyrazole ring is overwhelmingly in its neutral form.
-
Acidity: The pyrrole-like nitrogen (N1) bears a hydrogen atom. In the presence of a strong base, this proton can be abstracted, revealing the acidic nature of the N-H group.[7]
The electronic nature of substituents on the pyrazole ring profoundly modulates these pKa values. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the basicity of the N2 nitrogen by pulling electron density away from the ring. Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) increase its basicity.[6][10] This tunability is a key tool for medicinal chemists to optimize a compound's ionization profile.
Tautomerism: A Special Consideration
For N-unsubstituted pyrazoles, annular tautomerism—the migration of the N1 proton to the N2 position—is a critical phenomenon.[3][5] This equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituents.[6] The existence of multiple tautomers can significantly impact drug-receptor interactions, as each form presents a different hydrogen bonding pattern and surface profile to a biological target.
Caption: Annular tautomerism in unsymmetrically substituted pyrazoles.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor in drug design, governing membrane permeability, plasma protein binding, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
-
LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The parent pyrazole has a LogP of approximately 0.26, indicating slight hydrophilicity.[9]
-
LogD (Distribution Coefficient): For ionizable compounds like pyrazoles, LogD is the more physiologically relevant metric. It represents the ratio of the compound's concentration in the organic phase to the sum of the concentrations of all its species (ionized and neutral) in the aqueous phase at a specific pH.
Substituents dramatically alter lipophilicity. Adding non-polar, hydrocarbon-rich moieties increases LogP, while adding polar groups capable of hydrogen bonding decreases it. For instance, many pyrazole-based kinase inhibitors are designed with carefully selected substituents to achieve a LogP in the optimal range of 2-3 for good oral absorption and cell permeability.[11][12]
| Property | Description | Importance in Drug Development |
| pKa | Measure of a molecule's acidity or basicity. | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| LogP | Partition coefficient of the neutral species between octanol and water. | A fundamental measure of a molecule's lipophilicity, influencing ADME properties. |
| LogD | Distribution coefficient at a specific pH, accounting for all species. | The most relevant lipophilicity metric for ionizable drugs like pyrazoles in biological systems. |
| Solubility | The maximum concentration of a substance that can dissolve in a solvent. | Critical for drug formulation and achieving sufficient concentration at the site of action. Poor solubility is a major cause of drug candidate failure.[13] |
| Melting Point | The temperature at which a solid becomes a liquid. | Indicates the stability of the crystal lattice. Influences solubility and formulation development. |
Solubility
Aqueous solubility is a non-negotiable property for most drug candidates. Insufficient solubility can lead to poor absorption and low bioavailability, halting development. The solubility of pyrazole derivatives is governed by a delicate balance between their ability to interact with water and the strength of their own intermolecular interactions in the solid state.[14]
Key factors influencing solubility include:
-
Crystal Lattice Energy: Strong intermolecular forces, such as the hydrogen bonding between N-H and N2 atoms in unsubstituted pyrazoles and π-π stacking of the aromatic rings, create a stable crystal lattice that is difficult for solvent molecules to break apart, resulting in low solubility.[14]
-
Lipophilicity: As discussed, highly lipophilic derivatives tend to have lower aqueous solubility.
-
Ionization: The ability to ionize can significantly enhance solubility. However, since pyrazoles are very weak bases, this effect is often minimal at physiological pH unless strongly activating substituents are present.
Strategies to improve the solubility of poorly soluble pyrazole derivatives often involve introducing polar functional groups (e.g., -OH, -COOH, amines) or formulating the compound with co-solvents or other excipients.[14][15]
Caption: Step-by-step experimental workflow for pKa measurement.
Protocol 2: Determination of LogP by Shake-Flask Method
This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative in the pre-saturated aqueous phase (or octanol). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., a 1:1 volume ratio).
-
Equilibration: Seal the vial and shake or tumble it gently at a constant temperature for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached. Avoid vigorous shaking that can cause emulsification.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_aq).
-
System Validation: The protocol's integrity is confirmed by running a compound with a known, certified LogP value in parallel.
Conclusion
The physicochemical properties of pyrazole derivatives are not independent variables but an interconnected web of characteristics that collectively define the molecule's potential as a drug. A deep, causal understanding of how the pyrazole scaffold and its substituents influence pKa, lipophilicity, solubility, and solid-state behavior is essential for rational drug design. By employing robust, validated experimental protocols to characterize these properties, researchers can make informed decisions, optimize lead compounds, and ultimately increase the probability of advancing new, effective pyrazole-based therapies from the laboratory to the clinic.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. [Link]
- A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences. [Link]
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]
- Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
- Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). [Link]
- Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Royal Society of Chemistry. [Link]
- A REVIEW ON PYRAZOLE AN ITS DERIV
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- (PDF) Chemistry and Therapeutic Review of Pyrazole. (2017).
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). National Institutes of Health (NIH). [Link]
- Pyrazole | C3H4N2 | CID 1048. (n.d.). PubChem. [Link]
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jpbs-online.com [jpbs-online.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectral Analysis of Novel Pyrazole Compounds
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, celebrated for its diverse pharmacological activities and versatile applications.[1][2][3][4] The synthesis of novel pyrazole derivatives is a dynamic field of research, making their unambiguous structural characterization a critical, non-negotiable step in the development pipeline. This guide provides an in-depth, technically-grounded framework for the comprehensive spectral analysis of new pyrazole compounds. Moving beyond a mere recitation of techniques, this document elucidates the causal relationships between pyrazole structure and spectral output, offering field-proven insights into experimental design and data interpretation. It is intended for researchers, scientists, and drug development professionals who require a robust, self-validating system for structural elucidation.
The Strategic Workflow of Spectral Analysis
The structural confirmation of a novel compound is not a linear process but an integrated, multi-technique puzzle. Each method provides a unique piece of information, and only when all pieces align without contradiction can a structure be assigned with high confidence. Our approach begins with confirming the mass, proceeds to map the molecular framework, and finishes by identifying specific functional groups and electronic properties.
Diagram: Integrated Spectroscopic Workflow
This workflow illustrates the logical progression from initial sample analysis to final, validated structural confirmation.
Caption: Using 2D NMR to establish connectivity between atoms.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: The Finishing Touches
FT-IR: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. [5][6]For pyrazoles, specific vibrations are diagnostic:
-
N-H Stretch: For N-unsubstituted pyrazoles, a broad peak is often observed in the 3100-3300 cm⁻¹ region.
-
C=N Stretch: This vibration, integral to the pyrazole ring, typically appears in the 1550-1650 cm⁻¹ range. [5]* C=C Stretch: Aromatic C=C stretching within the ring occurs around 1400-1500 cm⁻¹.
-
Other Groups: The presence of other functional groups, like a carbonyl (C=O) stretch (~1650-1750 cm⁻¹) or a nitro (NO₂) group (strong absorptions ~1550 and ~1350 cm⁻¹), provides crucial validation of the structure. [7]
UV-Vis: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure and conjugation within the molecule. The parent pyrazole absorbs in the deep UV region (~210 nm). [8]* Causality: Adding substituents, especially those that extend conjugation with the pyrazole ring (e.g., phenyl groups, azo dyes), will cause a bathochromic shift (a shift to longer wavelengths, λmax). [9][10]This is because extended π-systems lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Comparing the observed λmax to that of similar known compounds can provide strong corroborating evidence for the proposed structure.
Standard Operating Protocols
Trustworthy data can only come from meticulous experimental execution.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the novel pyrazole compound for ¹H NMR, and 20-50 mg for ¹³C NMR. [11][12]2. Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the compound. DMSO-d₆ is often a good starting point for polar, drug-like molecules.
-
Dissolution: Add approximately 0.6-0.75 mL of the deuterated solvent to the sample in a clean vial. [11][12]Gently vortex or sonicate to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particulates.
-
Cleaning and Gauging: Thoroughly wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol or isopropanol to remove fingerprints and dust. [11]Place the tube in a depth gauge to ensure the correct positioning within the spinner turbine. [11]
Protocol 2: ESI-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase that will be used for the infusion (typically 50:50 acetonitrile:water + 0.1% formic acid for positive mode). [13]3. Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal. [13]
Conclusion: A Self-Validating System
The structural elucidation of a novel pyrazole compound is a process of systematic, evidence-based deduction. Each piece of spectral data serves as a test of the proposed structure. The mass from MS must match the molecular formula. The number and type of signals in ¹H and ¹³C NMR must be consistent with the structure's symmetry and composition. The correlations in 2D NMR must unambiguously map the atomic connectivity. Finally, the absorptions in FT-IR and UV-Vis must confirm the presence of key functional groups and the expected electronic environment. When the data from all these orthogonal techniques converge to support a single, logical structure, the scientist can have the highest degree of confidence in their discovery.
References
- Kovács, D., Kuki, Á., Nagy, L., Zsuga, M., & Kéki, S. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1146-1157.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Magnetic Resonance Research Center.
- Santos, L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 837-846.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Abid, M., et al. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(3), 1633-1671.
- Slideshare. (n.d.). 2D NMR Spectroscopy.
- ResearchGate. (n.d.). Characteristic FTIR absorption band of compounds(XI) a, b -(XIV) a, b.
- ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
- Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5582.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
- MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.
- ALWSCI. (2024). How To Prepare And Run An NMR Sample.
- Mallia, A. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College.
- ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil.
- ResearchGate. (n.d.). Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks.
- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
- Al-Ostath, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega, 9(1), 1024-1040.
- ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l.
- Royal Society of Chemistry. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- ResearchGate. (n.d.). UV–Vis spectrum of compound 3c.
- ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- ResearchGate. (n.d.). The FT-IR absorption bands of compounds [II]a-e and [III]a-e.
- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
- Seton Hall University. (2012). 200 MHz MR SOP manual.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- Sharma, M. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 4(3), 896-900.
- Zaharia, C., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(23), 7793.
- ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica B, 28, 61-74.
- Gomaa, A. M., & Ali, M. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4966.
- Wikipedia. (n.d.). Electrospray ionization.
- Frontiers. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
- Wiley Online Library. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- ResearchGate. (n.d.). Synthesis, characterization and computational chemical study of novel pyrazole derivatives as anticorrosion and antiscalant agents.
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. academic.shu.edu [academic.shu.edu]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-(4-methoxyphenyl)-1H-pyrazol-5-amine: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, a pivotal synthetic precursor in medicinal chemistry. We dissect its core chemical properties, detail a robust and high-yield synthetic protocol, and illuminate its reactivity, focusing on key functionalization strategies. Through detailed workflows and mechanistic insights, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can effectively engage with biological targets.
Within this important class of heterocycles, This compound has emerged as a particularly valuable building block. Its structure combines the versatile pyrazole core with a methoxyphenyl group, a common feature in kinase inhibitors, and a reactive primary amine at the 5-position. This amine serves as a critical handle for a wide range of synthetic transformations, enabling the construction of complex molecular architectures. This guide will demonstrate its utility as a precursor, particularly in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are known to exhibit potent anticancer activity through the inhibition of cyclin-dependent kinases (CDKs).[3]
Core Compound Properties
A clear understanding of the precursor's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | 5-(4-methoxyphenyl)-1H-pyrazol-3-amine | [4] |
| CAS Number | 19541-95-8 | [4] |
| Molecular Formula | C₁₀H₁₁N₃O | [4] |
| Molecular Weight | 189.21 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4][6] |
| Melting Point | 136.0 - 145.0 °C | [4] |
Synthesis of the Precursor: A High-Yield Protocol
The most efficient and widely adopted method for synthesizing this compound is the cyclocondensation reaction between a β-ketonitrile and hydrazine hydrate.[6] This approach is favored for its operational simplicity, mild conditions, and consistently high yields.
Reaction Scheme
The synthesis proceeds via the reaction of 3-(4-methoxyphenyl)-3-oxopropionitrile with hydrazine hydrate in an alcoholic solvent. The hydrazine initially attacks the ketone carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Caption: Synthesis of the target precursor via cyclocondensation.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6]
Materials:
-
3-(4-methoxyphenyl)-3-oxopropionitrile (1 equivalent)
-
Hydrazine hydrate (6 equivalents)
-
Absolute Ethanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 3-(4-methoxyphenyl)-3-oxopropionitrile (e.g., 2.0 g, 11.4 mmol) in absolute ethanol (21 mL), add hydrazine hydrate (e.g., 3.32 mL, 68.3 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo to remove the ethanol.
-
Purify the crude residue by flash chromatography on silica gel, using a gradient of 0-10% Methanol in Dichloromethane as the eluent.
-
Combine the fractions containing the desired product and concentrate in vacuo to yield this compound as a white solid. A typical yield for this reaction is approximately 97%.[6]
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from its multiple reactive sites. The primary amine (at C5), the nucleophilic carbon (at C4), and the ring nitrogens (N1) can all be selectively functionalized, providing access to a vast chemical space.
Caption: Reactivity map of the precursor molecule.
C4-Position Halogenation: A Gateway to Cross-Coupling
The C4 position of the pyrazole ring is highly activated towards electrophilic substitution due to the electron-donating effect of the C5-amino group.[2] This reactivity allows for the regioselective introduction of halogens, which can then serve as handles for transition-metal-catalyzed cross-coupling reactions. A modern, metal-free protocol utilizes N-halosuccinimides (NXS) for this purpose.[7]
Protocol: C4-Bromination
-
Dissolve this compound (1 equivalent) in Dimethyl sulfoxide (DMSO).
-
Add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 3-6 hours. In this reaction, DMSO plays a dual role as both the solvent and a catalyst.[7]
-
Upon completion, perform an aqueous workup with extraction into an organic solvent (e.g., dichloromethane).
-
Purify the product via flash chromatography to obtain the 4-bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine derivative in good to excellent yield.[7]
Application in the Synthesis of Bioactive Molecules
The true power of this compound lies in its application as a foundational scaffold for constructing more complex, biologically active molecules. A prime example is its use in synthesizing pyrazolo[3,4-b]pyridines, a class of compounds with demonstrated anticancer properties.[3]
Case Study: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
This workflow details the synthesis of 3-(4-methoxyphenyl)-1-phenyl-4-aryl-1H-pyrazolo[3,4-b]pyridines, which have shown inhibitory activity against CDK2 and CDK9.[3] The key step involves a Michael addition of the precursor's amino group to an enaminone, followed by an intramolecular cyclization.
Caption: Workflow for synthesizing Pyrazolo[3,4-b]pyridine derivatives.
Mechanistic Insight: The reaction is proposed to proceed via a Michael addition of the exocyclic amino group of the pyrazole precursor onto the double bond of the enaminone.[3] This is followed by an intramolecular cyclization with the elimination of dimethylamine, leading to the formation of the fused pyridine ring. The choice of different acetophenones to generate the enaminone allows for the introduction of diverse aryl groups at the 4-position of the final product, enabling the exploration of structure-activity relationships (SAR).
Compounds synthesized via this route, such as 4-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (9d) and 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (9h) , have demonstrated potent inhibitory activity against CDK2 and CDK9, highlighting the effectiveness of this synthetic strategy in cancer drug discovery.[3]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial for ensuring personnel safety.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A). It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]
-
Skin: Wash off with soap and plenty of water.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
-
Conclusion
This compound is a high-value, versatile, and indispensable precursor for synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and well-defined reactivity at multiple sites provide a reliable platform for the development of diverse chemical libraries. Its demonstrated success in the synthesis of potent kinase inhibitors underscores its strategic importance. For researchers in drug discovery, a thorough understanding of this scaffold's properties and synthetic potential is key to unlocking new therapeutic possibilities and accelerating the development of next-generation medicines.
References
- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- ResearchGate. (2008). New Synthesis of 3-Aryl-5-amino-1H-pyrazoles.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- El-Naggar, M., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
- PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Angene Chemical. (2024). Safety Data Sheet - 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine.
- PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 6. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.fi [fishersci.fi]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Fundamental Chemistry of Aminopyrazole Heterocycles
Introduction: The Versatile Aminopyrazole Scaffold
The aminopyrazole nucleus, a five-membered aromatic heterocycle distinguished by two adjacent nitrogen atoms and an exocyclic amino group, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of biologically active compounds, ranging from kinase inhibitors for oncology to anti-inflammatory and anti-infective agents, underscores its significance as a "privileged scaffold." This guide offers an in-depth exploration of the fundamental chemistry of aminopyrazoles, from their synthesis and reactivity to their physicochemical properties and strategic application in drug discovery. For researchers, scientists, and drug development professionals, a comprehensive understanding of this versatile heterocycle is paramount for the rational design of novel therapeutics.
The unique electronic architecture of the aminopyrazole ring system, characterized by the interplay between the electron-rich amino group and the electron-deficient pyrazole core, governs its chemical behavior. This dynamic imparts a polyfunctional nucleophilic character to the molecule, presenting both opportunities and challenges in regioselective functionalization. Furthermore, the phenomenon of prototropic tautomerism, where protons can migrate between the ring nitrogens and the exocyclic amino group, profoundly influences the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will dissect these core principles, providing not just a catalog of reactions, but a causal understanding of the underlying chemistry that makes the aminopyrazole a truly remarkable building block in the pharmaceutical sciences.
Part 1: Synthesis of the Aminopyrazole Core
The construction of the aminopyrazole ring is a well-established yet continually evolving field of synthetic chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern, particularly the location of the amino group (at the C3, C4, or C5 position).
Synthesis of 3(5)-Aminopyrazoles: The Workhorse Methods
The most prevalent and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine source with a three-carbon synthon bearing electrophilic sites and a nitrile group.
This is arguably the most robust and widely employed method for the synthesis of 5-aminopyrazoles. The reaction proceeds via a two-step mechanism: initial nucleophilic attack of the hydrazine on the ketone carbonyl to form a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon.
The use of hydrazine hydrate (NH₂NH₂·H₂O) yields N-unsubstituted 5-aminopyrazoles. However, a key challenge arises when using monosubstituted hydrazines (R-NHNH₂), as this can lead to the formation of two regioisomers: N-substituted 5-aminopyrazoles and N-substituted 3-aminopyrazoles. The regioselectivity is often influenced by the steric and electronic nature of the substituents on both the hydrazine and the β-ketonitrile, as well as the reaction conditions.
Table 1: Representative Syntheses of 5-Aminopyrazoles from β-Ketonitriles
| Hydrazine (R-NHNH₂) | β-Ketonitrile | Conditions | Product | Yield (%) | Reference |
| Hydrazine hydrate | Benzoylacetonitrile | Ethanol, reflux | 5-Amino-3-phenyl-1H-pyrazole | High | |
| Phenylhydrazine | Acetoacetonitrile | Acetic acid, reflux | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Good | |
| Methylhydrazine sulfate | Ethyl cyanopyruvate | H₂SO₄, Neutralization | 5-Amino-4-ethoxycarbonyl-1-methyl-1H-pyrazole | Optimized |
Another major pathway to 3(5)-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position (e.g., ethoxymethylenemalononitrile). This reaction typically proceeds through a Michael addition of the hydrazine to the electron-deficient double bond, followed by cyclization and elimination of the leaving group to afford the aromatic pyrazole ring. This method is particularly useful for synthesizing 5-aminopyrazoles with a cyano or ester group at the 4-position, which are valuable precursors for fused heterocyclic systems.
Diagram 1: General Synthesis of 5-Aminopyrazoles
Caption: Key synthetic routes to 5-aminopyrazoles.
Synthesis of 4-Aminopyrazoles
While less common than their 3- and 5-amino counterparts, 4-aminopyrazoles are important synthetic intermediates.
The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted to produce 4-aminopyrazoles. A common modification involves the initial conversion of the 1,3-dicarbonyl compound to an oxime at the C2 position. This oxime is then reduced to an amine after the pyrazole ring has been formed.
Detailed Experimental Protocol: Synthesis of a Representative 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol describes a common laboratory-scale synthesis, often used as a precursor for more complex derivatives.
Objective: To synthesize 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from phenylhydrazine and ethoxymethylenemalononitrile.
Materials:
-
Phenylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Ice bath
-
Reflux apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethoxymethylenemalononitrile (1 equivalent) in absolute ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution dropwise at room temperature. An exothermic reaction may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Characterize the product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Part 2: Chemical Reactivity and Functionalization
Aminopyrazoles are characterized by multiple nucleophilic centers, making their reactivity rich and complex. The primary sites for electrophilic attack are the exocyclic amino group, the N1 and N2 atoms of the pyrazole ring, and the electron-rich C4 carbon. The regioselectivity of these reactions is a critical consideration for the synthetic chemist.
The Aminopyrazole as a Multifunctional Nucleophile
The reactivity hierarchy of the nucleophilic sites is generally considered to be 5-NH₂ > 1-NH > 4-CH. This means that under neutral or basic conditions, reactions with electrophiles often occur preferentially at the exocyclic amino group. However, this selectivity can be manipulated by adjusting reaction conditions (e.g., pH, solvent, temperature) and the nature of the electrophile.
Electrophilic Substitution on the Pyrazole Ring
Similar to other electron-rich aromatic systems, the pyrazole ring can undergo electrophilic substitution. The amino group is a strong activating group and directs electrophiles primarily to the C4 position. Common electrophilic substitution reactions include:
-
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: With a mixture of nitric acid and sulfuric acid.
-
Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C4 position.
Cyclization Reactions for the Synthesis of Fused Heterocycles
The true synthetic power of aminopyrazoles is realized in their use as precursors for fused bicyclic systems, many of which are pharmacologically important.
This is one of the most significant applications of 5-aminopyrazole-4-carbonitriles and related derivatives. The adjacent amino and nitrile (or ester) groups can react with a variety of 1,3-dielectrophiles or single-carbon synthons to form the fused pyrimidine ring.
-
Reaction with Formamide or Urea: Heating a 5-aminopyrazole-4-carboxamide with formamide or urea is a classical method to construct the pyrazolo[3,4-d]pyrimidin-4-one core, a scaffold found in numerous kinase inhibitors.
-
Multicomponent Reactions: One-pot, multi-component reactions involving an aminopyrazole, an aldehyde, and a source of ammonia or an amine can efficiently generate diverse pyrazolo[3,4-d]pyrimidines.
Diagram 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Caption: Key cyclization routes to pyrazolo[3,4-d]pyrimidines.
The reaction of 3(5)-aminopyrazoles with β-dicarbonyl compounds or activated enones can lead to the formation of other important fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, depending on which nitrogen of the pyrazole ring participates in the cyclization. The outcome is often dictated by the substitution on the pyrazole N1 position and the reaction conditions.
Part 3: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of aminopyrazoles is essential for their application in drug design.
Tautomerism: A Critical Consideration
Aminopyrazoles exist as a mixture of tautomers in solution and in the solid state. For a 3(5)-aminopyrazole, at least four tautomeric forms are possible due to proton migration between the two ring nitrogens and the exocyclic amino group. However, studies, including matrix isolation infrared spectroscopy and DFT calculations, have shown that the 3-aminopyrazole (3AP) tautomer is generally more stable than the 5-aminopyrazole (5AP) tautomer for the unsubstituted parent compound. The presence of electron-donating groups, like the amino group, tends to stabilize the tautomer where the substituent is at the C3 position. This tautomeric preference is a critical factor as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately its interaction with biological targets.
Spectroscopic Characterization
Standard spectroscopic techniques are used to elucidate the structure of aminopyrazole derivatives.
Table 2: General Spectroscopic Data for a Representative Aminopyrazole Data for 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one
| Technique | Feature | Typical Value / Observation |
| ¹H NMR | Pyrimidine NH | ~12.3 ppm (broad singlet, D₂O exchangeable) |
| Pyrazole CH | ~7.74 ppm (singlet) | |
| Aromatic CHs | 8.39 - 8.95 ppm (doublets and singlets) | |
| CH₃ | ~2.44 ppm (singlet) | |
| ¹³C NMR | C=O (Amide) | ~160.9 ppm |
| Pyrazole/Pyrimidine Cs | 108.3 - 154.6 ppm | |
| Aromatic Cs | 120.6 - 146.2 ppm | |
| CH₃ | ~20.9 ppm | |
| IR (cm⁻¹) | N-H Stretch | ~3284 cm⁻¹ |
| C=O Stretch | ~1645 cm⁻¹ | |
| Mass Spec | Molecular Ion (M⁺) | m/z 316 |
Part 4: The Aminopyrazole Scaffold in Drug Discovery
The aminopyrazole motif is a highly valued pharmacophore in drug discovery, primarily due to its ability to act as a versatile scaffold for presenting substituents in a well-defined three-dimensional space and its capacity to form crucial hydrogen bond interactions with protein targets.
A Privileged Pharmacophore and Bioisostere
Aminopyrazoles are often used as bioisosteric replacements for other cyclic structures in drug molecules. This strategy involves replacing a functional group with another that has similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. The aminopyrazole core, with its multiple hydrogen bond donors and acceptors, can mimic the interactions of purines, indazoles, and other heterocycles commonly found in kinase inhibitors.
Case Studies in Modern Drug Development
The application of aminopyrazole chemistry is evident in the development of numerous targeted therapies.
-
AXL Kinase Inhibitors: The receptor tyrosine kinase AXL is a promising target in oncology. Researchers have successfully designed and synthesized potent and selective AXL inhibitors based on a 3-aminopyrazole scaffold. For instance, compound 6li from a recent study showed potent AXL inhibition with an IC₅₀ value of 1.6 nM and excellent selectivity against a broad panel of other kinases. The aminopyrazole core in these molecules typically engages in key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.
-
FGFR Inhibitors: Fibroblast growth factor receptor (FGFR) inhibitors are another area where aminopyrazoles have proven valuable. Covalent inhibitors have been developed using an aminopyrazole core, where an acrylamide "warhead" is positioned to form a covalent bond with a cysteine residue in the P-loop of the kinase, leading to potent and durable inhibition of both wild-type and mutant forms of the enzyme.
-
Anticancer and Anti-inflammatory Agents: The broader utility of aminopyrazoles is demonstrated by their incorporation into molecules targeting various aspects of cancer and inflammation. The recently approved Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib, highlights the clinical success of this scaffold in oncology.
Conclusion
The fundamental chemistry of aminopyrazole heterocycles is a rich and dynamic field that bridges synthetic methodology with rational drug design. From the foundational condensation reactions that build the core ring to the nuanced reactivity that allows for precise functionalization and the construction of complex fused systems, the aminopyrazole has proven its worth time and again. Its unique combination of structural rigidity, tunable electronics, and versatile hydrogen bonding capability ensures its continued prominence as a privileged scaffold in the ongoing quest for novel and effective therapeutics. A deep, mechanistic understanding of its synthesis and reactivity is not merely an academic exercise but an essential prerequisite for any scientist aiming to harness the full potential of this remarkable heterocyclic system.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
- (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry.
- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate.
- (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
- (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed.
- (n.d.). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed.
- (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. ResearchGate.
- (2009). Recent developments in aminopyrazole chemistry. ResearchGate.
- (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry.
- (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. MDPI.
- (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim- idines from 5-aminopyrazole-4-carbonitrile. ResearchGate.
- (2009). Recent developments in aminopyrazole chemistry. ResearchGate.
- (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health (NIH).
- (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
- (n.d.). Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5-Aminopyrazole Derivatives. ResearchGate.
- (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
- (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Semantic Scholar.
- (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI.
- (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate.
- (n.d.). Pyrazole. SlideShare.
- (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
- (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
- (n.d.). Reactions of 5-aminopyrazole 3 with different electrophiles. ResearchGate.
- (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
- (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.
- (n.d.). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the NMR Spectroscopic Characterization of Pyrazole Derivatives
Abstract
Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials science. Unambiguous structural characterization is critical for establishing structure-activity relationships (SAR) and ensuring the novelty and purity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This guide provides a comprehensive, field-tested protocol for the complete structural elucidation of pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, from sample preparation to the strategic application of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, to resolve complex structural challenges like regioisomerism and tautomerism inherent to the pyrazole core.
Foundational Principles: Why NMR is Indispensable for Pyrazole Characterization
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents unique characterization challenges that are ideally suited for NMR analysis.
-
Regioisomerism: The synthesis of substituted pyrazoles often yields a mixture of regioisomers (e.g., 1,3-, 1,4-, or 1,5-disubstituted products). Distinguishing between these isomers is often impossible by mass spectrometry or elemental analysis alone. NMR, particularly through-bond correlation experiments, provides definitive proof of the substitution pattern.
-
Tautomerism: Pyrazoles with a hydrogen atom on a nitrogen (N-H pyrazoles) can exist in different tautomeric forms.[1][2] This equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents.[2] While this exchange is often rapid on the NMR timescale, leading to averaged signals, specialized NMR techniques or low-temperature studies can be used to probe this dynamic behavior.[1]
-
Complete Structural Verification: NMR provides a complete picture of the molecule's carbon-hydrogen framework. It confirms the presence of functional groups, determines stereochemistry, and ensures the final structure is consistent with the proposed synthetic route.
The Protocol: From Sample Preparation to Data Acquisition
A high-quality NMR spectrum begins with meticulous sample preparation. Errors at this stage cannot be corrected by the spectrometer.
Materials
-
Pyrazole derivative sample (purified)
-
High-quality 5 mm NMR tubes
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolution
-
Cotton wool or syringe filters
Step-by-Step Sample Preparation Protocol
-
Analyte Quantity: Weigh the appropriate amount of your purified pyrazole derivative.
-
For ¹H NMR: 1-10 mg is typically sufficient.
-
For ¹³C and 2D NMR: A higher concentration is required due to the lower natural abundance of ¹³C. Aim for 10-50 mg.[3]
-
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. The use of deuterated solvents is essential to avoid large, interfering solvent signals in ¹H NMR spectra.[4]
-
Start with Chloroform-d (CDCl₃) for non-polar to moderately polar compounds.
-
Use Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) for more polar compounds.
-
Consider the residual solvent peak's chemical shift to ensure it does not overlap with signals from your analyte.
-
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Suitability |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | Good for a wide range of organic compounds. |
| DMSO-d₆ | 2.50 | 39.52 | Excellent for polar compounds, peptides, carbohydrates.[5] |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | Good general-purpose solvent. |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 | Suitable for polar compounds. |
| Deuterium Oxide (D₂O) | ~4.79 | - | For water-soluble compounds; labile protons (OH, NH) will exchange. |
-
Dissolution:
-
Place the weighed sample into a small, clean glass vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Add an internal standard. Tetramethylsilane (TMS) is the universally accepted standard for organic solvents, with its signal defined as 0.00 ppm.[5] It is volatile, inert, and gives a single sharp signal. For convenience, you can use a solvent that already contains TMS.
-
Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution must be homogeneous.
-
-
Filtration and Transfer:
-
Any particulate matter will degrade the spectral quality. To filter, place a small plug of cotton wool into a Pasteur pipette.
-
Transfer the solution from the vial, through the filter pipette, and into a clean, unscratched NMR tube.
-
-
Final Check: Ensure the sample height in the NMR tube is at least 4-5 cm. Cap the tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Workflow for NMR Sample Preparation
Caption: Standard workflow from sample preparation to data acquisition.
NMR Experiments: A Strategic Approach
For a complete structural elucidation, a series of 1D and 2D experiments should be performed.
Protocol 3.1: 1D ¹H NMR - The Starting Point
-
Purpose: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting or J-coupling).
-
Execution: This is the fastest and most sensitive NMR experiment.
-
Key Insights for Pyrazoles:
-
Chemical Shifts: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.5 ppm). For the parent pyrazole, H4 appears around δ 6.3 ppm, while H3/H5 appear around δ 7.6 ppm.[6][7] The exact position is highly dependent on substituents.
-
Coupling Constants (J): The coupling between adjacent protons on the pyrazole ring (e.g., H4 and H5) typically shows a ³JHH value of 1.5-3.0 Hz.[5] This small coupling is characteristic and helps identify adjacent protons on the ring.
-
Protocol 3.2: 1D ¹³C NMR - The Carbon Backbone
-
Purpose: Determines the number of unique carbon environments in the molecule.
-
Execution: This experiment is much less sensitive than ¹H NMR and requires a more concentrated sample or a longer acquisition time.
-
Key Insights for Pyrazoles:
-
Chemical Shifts: Pyrazole ring carbons resonate in the aromatic region. For the parent pyrazole, C4 is the most shielded (~105 ppm), while C3/C5 are more deshielded (~135 ppm).[8] Substitution can shift these values significantly. For example, a carbon atom bearing an aryl group (C3 or C5) can be shifted downfield to ~150 ppm.[9]
-
Protocol 3.3: 2D COSY (Correlation Spectroscopy) - Mapping ¹H-¹H Connections
-
Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[4]
-
Execution: A standard experiment available on all modern spectrometers.
-
Key Insights for Pyrazoles:
-
A cross-peak between two aromatic signals confirms they are on the same ring system and are adjacent (e.g., H4 and H5 of the pyrazole). This is crucial for piecing together fragments of the molecule.
-
Protocol 3.4: 2D HSQC (Heteronuclear Single Quantum Coherence) - Direct ¹H-¹³C Bonds
-
Purpose: Correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[10][11][12]
-
Execution: A highly sensitive proton-detected experiment. An "edited HSQC" can also distinguish between CH, CH₂, and CH₃ groups.
-
Key Insights for Pyrazoles:
-
Allows for the unambiguous assignment of protonated carbons. For example, it directly links the ¹H signal at δ ~6.3 ppm to the ¹³C signal at δ ~105 ppm, confirming their assignment as H4 and C4, respectively.
-
Protocol 3.5: 2D HMBC (Heteronuclear Multiple Bond Correlation) - Long-Range ¹H-¹³C Connections
-
Purpose: This is the most powerful experiment for determining the overall molecular structure. It shows correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[10][11]
-
Execution: A proton-detected experiment, but correlations depend on the magnitude of the long-range JCH coupling constant.[4]
-
Key Insights for Pyrazoles:
-
Resolving Regioisomers: This is the key experiment for distinguishing isomers. For example, in a 1,5-disubstituted pyrazole, the substituent at position 1 will show a 2-bond correlation to C5 and a 3-bond correlation to C4. In a 1,3-disubstituted isomer, it would show correlations to C5 (3-bond) and the carbon of the substituent at C3 (3-bond).
-
Confirming Substitution: The proton at H4 will show a 2-bond correlation to both C3 and C5, confirming the positions of substituents on those carbons.[13]
-
Using 2D NMR to Elucidate a Substituted Pyrazole Structure
Caption: Diagram showing key 2D NMR correlations for structure elucidation.
Data Analysis and Interpretation: A Case Study Approach
Let's consider a hypothetical product: 1-methyl-5-phenyl-1H-pyrazole . How would we confirm this structure and rule out the 1-methyl-3-phenyl-1H-pyrazole regioisomer?
-
¹H NMR: We would expect to see a singlet for the methyl group (N-CH₃), a multiplet for the phenyl group, and two doublets for the pyrazole ring protons (H3 and H4). The coupling constant between H3 and H4 would be small (~2-3 Hz).
-
¹³C NMR: We would see signals for the methyl carbon, the phenyl carbons, and three distinct pyrazole ring carbons (C3, C4, C5).
-
HSQC: This would connect the H3 signal to the C3 carbon and the H4 signal to the C4 carbon.
-
HMBC (The Decisive Experiment):
-
For the 1,5-isomer: The key correlation would be from the methyl protons (N-CH₃) to the phenyl-substituted carbon (C5). This is a two-bond (²J) correlation and should be observable. We would also see a three-bond (³J) correlation from the methyl protons to C4.
-
For the 1,3-isomer: The methyl protons would show a correlation to C5 (a three-bond, ³J, correlation) but not to the phenyl-substituted carbon (C3). Instead, a four-bond correlation might be weakly visible, but the absence of the strong ²J correlation to the substituted carbon is the critical piece of evidence.
-
By analyzing the HMBC spectrum for this key correlation, the correct regioisomer can be assigned with absolute confidence.[13]
Conclusion
The structural characterization of pyrazole derivatives is a systematic process that relies on the strategic application of a suite of NMR experiments. By following a robust sample preparation protocol and acquiring a logical series of 1D and 2D spectra, researchers can unambiguously determine the constitution, substitution pattern, and connectivity of their synthesized compounds. The HMBC experiment, in particular, serves as the ultimate tool for resolving the common challenge of regioisomerism in pyrazole chemistry. This guide provides the foundational protocols and interpretive logic to empower scientists in their research and development endeavors.
References
- Structure Elucidation of a Pyrazolo[1][3]pyran Derivative by NMR Spectroscopy. Molecules.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate.
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.
- (PDF) A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate.
- Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. RSC Publishing.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Freie Universität Berlin.
- The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
- Synthesis of pyrazole complexes and 13 C carbene NMR shifts. ResearchGate.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
- Chemical shift values and assigned coupling constants of compound (4 a)... ResearchGate.
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- HSQC and HMBC. Columbia University NMR Core Facility.
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
- Coupling constants for 1H and 13C NMR. University of Puget Sound.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- J-coupling. Wikipedia.
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Validated LC-MS/MS Method for the Quantitative Analysis of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] As such, a reliable analytical method is paramount for pharmacokinetic studies, metabolic profiling, and quality control during drug development. The method described herein utilizes electrospray ionization in positive mode and Multiple Reaction Monitoring (MRM) for high selectivity and achieves a low limit of quantification. All procedures, from sample preparation to method validation, are detailed in accordance with internationally recognized guidelines to ensure data integrity and reproducibility.[2][3]
Introduction: The Analytical Imperative
This compound belongs to the aryl-substituted pyrazole class of compounds, which are known to possess a wide range of biological activities and are of significant interest in drug discovery.[4] The molecule's structure, featuring a pyrazole core, a primary amine, and a methoxyphenyl group, presents specific analytical considerations. The primary amine is readily protonated, making it ideal for electrospray ionization (ESI), while the overall structure dictates its chromatographic behavior and fragmentation pattern.
Experimental Design & Rationale
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is ideal. If unavailable, a compound like 1-Phenyl-3-methyl-5-aminopyrazole or another suitable pyrazole derivative can be used.[8]
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (≥99%).
-
Matrix: Human plasma (or other relevant biological matrix).
-
Consumables: 1.5 mL polypropylene tubes, 0.22 µm syringe filters, HPLC vials.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Rationale for Ionization and MS Parameter Selection
The presence of the primary amine and nitrogen atoms in the pyrazole ring makes this compound highly susceptible to protonation. Therefore, ESI in positive ion mode is the logical choice for achieving high sensitivity.[9] The initial step involves direct infusion of a standard solution (~500 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) to determine the precursor ion and optimize fragmentation.
-
Precursor Ion ([M+H]⁺): The molecular formula is C₁₀H₁₁N₃O, with a monoisotopic mass of 189.09 Da.[4] The protonated molecule [M+H]⁺ is expected at m/z 190.1.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion is performed to identify stable, high-intensity product ions. Based on the fragmentation of similar structures, the most probable and stable fragment is the (4-methoxyphenyl)methylium ion at m/z 121, resulting from the cleavage of the bond between the pyrazole and phenyl rings.[10] A secondary fragment could arise from the pyrazole ring itself. This process is crucial for establishing selective MRM transitions.
Caption: High-level experimental workflow.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock with 50:50 Methanol:Water to prepare working solutions at appropriate concentrations for spiking.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the chosen IS in methanol. Dilute this to a final working concentration of 100 ng/mL in acetonitrile. This solution will also serve as the protein precipitation agent.
-
Calibration Curve (CC) Standards: Spike blank plasma with the working standard solutions to prepare CC standards at concentrations ranging from, for example, 1 to 1000 ng/mL. A typical curve might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Independently prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC, ~mid-range), and High (HQC, ~80% of ULOQ).
Protocol 2: Sample Extraction (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples for LC-MS/MS analysis.[11]
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 3: LC-MS/MS Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar aromatic compounds.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the analyte remains protonated for good ionization and chromatographic peak shape.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Start at 5% B, hold for 0.5 min; ramp to 95% B over 3.0 min; hold for 1.0 min; return to 5% B in 0.1 min; equilibrate for 1.4 min. Total Run Time: 6 min. | A gradient elution is necessary to ensure the analyte is well-retained and separated from matrix components, while also ensuring a reasonable run time. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and peak distortion. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Ionization Mode | ESI Positive | As previously discussed, the amine group is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized to achieve maximum signal intensity for the precursor ion. |
| Source Temperature | 150 °C | Helps in the desolvation process. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the evaporation of solvent droplets. |
| MRM Transitions | Analyte: 190.1 -> 121.1 (Quantifier), 190.1 -> 91.1 (Qualifier) IS: To be determined based on IS used | The primary transition (190.1 -> 121.1) is used for quantification due to its high intensity and specificity. The qualifier transition provides a second layer of confirmation.[14] |
| Collision Energy (CE) | ~20 eV for 190.1 -> 121.1 | This value must be empirically optimized to maximize the intensity of the product ion. |
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound (m/z 190.1) is initiated by the collision energy in the mass spectrometer. The most likely cleavage occurs at the C-C bond linking the two rings, as this leads to the formation of a highly stable, resonance-stabilized (4-methoxyphenyl)methylium cation at m/z 121.1. This fragment is often a dominant peak in the mass spectra of compounds containing this moiety.[10][15][16]
Caption: Proposed MS/MS fragmentation pathway.
Method Validation Framework
A full validation according to regulatory guidelines is essential before using the method for sample analysis.[17][18] The following tests must be performed, with results meeting pre-defined acceptance criteria.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Selectivity | Analyze at least six different batches of blank matrix to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze calibration curves (n=3) and perform linear regression (1/x² weighting). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).[17] |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio > 10. Accuracy within ±20% and Precision (CV%) ≤20%. |
| Matrix Effect | Compare the peak response of the analyte in post-extraction spiked matrix with the response in a pure solvent solution at LQC and HQC levels. | The IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | Compare the peak response of the analyte in pre-extraction spiked matrix with that in post-extraction spiked matrix at LQC, MQC, and HQC levels. | Recovery should be consistent and reproducible across concentration levels. |
| Stability | Assess analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), short-term (room temp, 24h), long-term (-80°C, 30 days), and post-preparative (autosampler, 48h). | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Table 2: Summary of Method Validation Procedures and Acceptance Criteria based on FDA and ICH Guidelines.[2][7]
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for high sensitivity, selectivity, and throughput. By adhering to the comprehensive validation plan outlined, research and drug development professionals can ensure the generation of high-quality, reliable, and reproducible data, which is indispensable for advancing new therapeutic candidates through the development pipeline.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Jiménez, A., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. [Link][9]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][5]
- Jayabalan, N., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1181, 122888. [Link][12][20]
- ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link][13]
- Agilent Technologies. (2019).
- FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S.
- French, D. (2018).
- NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][11]
- Al-Sanea, M. M., et al. (2022). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Molecules, 27(19), 6248. [Link][18]
- Martínez, R. F., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(4), M1016. [Link][10]
- Chemistry LibreTexts. (2023).
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link][16]
- J&K Scientific. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid. [Link][1]
- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. [Link][8]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 9. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nebiolab.com [nebiolab.com]
- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. agilent.com [agilent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols for the Crystallographic Analysis of Substituted Pyrazole Structures
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Imperative of Pyrazoles in Modern Drug Discovery
Substituted pyrazoles represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in blockbuster drugs for inflammation, oncology, and neurological disorders underscores the critical importance of this heterocyclic scaffold. The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within a pyrazole-based active pharmaceutical ingredient (API) are what define its biological activity, dictate its physicochemical properties—such as solubility and stability—and ultimately determine its efficacy and safety.
Single-crystal X-ray diffraction remains the unequivocal gold standard for elucidating these molecular structures.[1][2] It provides an unambiguous determination of the atomic connectivity, conformation, and the packing of molecules in the solid state. This guide is designed to provide researchers with a comprehensive, field-proven framework for the crystallographic analysis of substituted pyrazole structures, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.
I. The Foundation: Achieving Diffraction-Quality Crystals of Pyrazole Derivatives
The success of any crystallographic endeavor hinges on the quality of the single crystal. This is often the most challenging and empirical step in the entire process.[3] For pyrazole derivatives, which can range from highly polar to non-polar depending on their substituents, a systematic approach to crystallization is paramount.
The Causality of Solvent Selection
The choice of solvent is the most critical factor in obtaining high-quality crystals. The ideal solvent should exhibit moderate solubility for the pyrazole compound—sufficiently soluble when heated, but sparingly soluble at lower temperatures.[4]
-
Single-Solvent Systems : Often the first approach, common solvents for pyrazoles include ethanol, methanol, acetone, and ethyl acetate.[5] Pyrazole itself can be crystallized from petroleum ether.[5] This method is effective when a single solvent provides a steep solubility curve with respect to temperature.
-
Mixed-Solvent Systems : This is a powerful technique when no single solvent is ideal. A typical strategy involves dissolving the pyrazole derivative in a "good" solvent (e.g., ethanol, methanol, dichloromethane) in which it is highly soluble, and then introducing a "poor" solvent (an "anti-solvent," e.g., hexane, water) in which it is insoluble, until turbidity is observed.[5] This controlled reduction in solubility promotes slow, ordered crystal growth. Common combinations include Hexane/Ethyl Acetate and Hexane/Acetone.[5]
Key Crystallization Protocols
Protocol 1: Slow Evaporation
This is the simplest method and is well-suited for compounds that are not sensitive to ambient conditions.[6]
-
Prepare a nearly saturated solution of the purified pyrazole compound in a suitable solvent or solvent mixture (see Table 1).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes dust particles that could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. The size and number of holes control the rate of evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Slow Cooling
This method is effective for compounds that exhibit a significant decrease in solubility at lower temperatures.[6]
-
Prepare a saturated solution of the pyrazole compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Filter the hot solution into a clean vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box) to allow for very slow cooling to room temperature.
-
For further induction of crystallization, the vial can be transferred to a refrigerator or freezer.
Protocol 3: Vapor Diffusion
This is arguably the most successful method for obtaining high-quality crystals from small amounts of material.[7]
-
Dissolve the pyrazole compound in a small volume of a "good," less volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar or beaker that contains a larger volume of a "poor," more volatile anti-solvent.
-
Over time, the anti-solvent vapor will slowly diffuse into the solution containing the compound, gradually reducing its solubility and inducing crystallization.
| Pyridine Derivative Polarity | Good Solvents (High Solubility) | Anti-Solvents (Low Solubility) | Common Crystallization Techniques |
| Polar (e.g., with -COOH, -NH2 groups) | Ethanol, Methanol, Water | Acetone, Dichloromethane, Hexane | Slow Cooling, Vapor Diffusion (with a less polar anti-solvent) |
| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Hexane, Cyclohexane, Heptane | Slow Evaporation, Vapor Diffusion, Solvent Layering |
| Non-Polar (e.g., with bulky alkyl/aryl groups) | Dichloromethane, Toluene, Chloroform | Methanol, Hexane, Pentane | Slow Evaporation, Vapor Diffusion (with a polar anti-solvent) |
| Table 1: General guidance for solvent selection in the crystallization of substituted pyrazoles. The optimal system must be determined empirically. |
II. From Crystal to Data: The X-ray Diffraction Experiment
Once a suitable crystal (ideally >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the next phase is to collect the diffraction data.[3]
The Workflow of Data Collection
The process involves mounting the crystal, screening for diffraction quality, determining the unit cell, and finally, collecting a complete dataset.
Caption: High-level workflow for single-crystal X-ray diffraction data collection.
Protocol for Data Collection
-
Crystal Mounting : Carefully select a single crystal and mount it on a suitable loop or fiber, which is then attached to a goniometer head.
-
Screening : The mounted crystal is placed on the diffractometer and cooled in a cryostream (typically to 100-170 K) to minimize thermal motion. A few initial diffraction images are collected to assess the crystal's quality. Good crystals will show sharp, well-defined diffraction spots.[8]
-
Unit Cell Determination : An automated routine collects a preliminary set of frames.[9] The software then indexes the reflections to determine the unit cell parameters and Bravais lattice.[9]
-
Data Collection Strategy : A strategy is calculated to collect a complete and redundant dataset, typically involving rotating the crystal over a range of more than 180°.[3] For small molecules, data is typically collected to a resolution of at least 0.85 Å.[10]
-
Data Processing : After collection, the raw data are processed. This involves:
-
Integration : Calculating the intensity of each diffraction spot.
-
Absorption Correction : Correcting for the absorption of X-rays by the crystal.
-
Scaling : Placing all reflection intensities on a common scale. The final output of this process is a reflection file (typically with an .hkl extension) that contains the indices (h,k,l) and intensity for each reflection.[8]
-
III. Structure Solution, Refinement, and Validation: The Path to a Final Model
This phase transforms the raw diffraction intensities into a chemically meaningful three-dimensional model of the pyrazole molecule.
The Logic of Structure Solution and Refinement
Caption: The iterative cycle of crystallographic structure refinement and validation.
Protocol for Structure Solution and Refinement using Olex2/SHELX
Modern crystallography often utilizes graphical user interfaces like Olex2, which provide a seamless workflow for using powerful underlying programs like SHELXL for refinement.[6][11]
-
Data Import : Load the .ins and .hkl files into Olex2.[12]
-
Structure Solution : Use an integrated direct methods program (e.g., SHELXT) to solve the phase problem. This will generate an initial model of the pyrazole structure, usually showing most or all of the non-hydrogen atoms.[13]
-
Initial Refinement :
-
Assign atom types (C, N, O, etc.) to the electron density peaks.
-
Perform several cycles of least-squares refinement (SHELXL). This optimizes the atomic coordinates (x,y,z) and isotropic displacement parameters (Uiso) to better fit the experimental data.[14]
-
-
Model Building and Anisotropic Refinement :
-
Refine the model anisotropically. This replaces the single isotropic displacement parameter with six anisotropic displacement parameters (ADPs), which model the thermal motion of each atom as an ellipsoid.
-
Calculate a difference Fourier map. Peaks in this map indicate missing atoms (like hydrogen) or regions of disorder.
-
Add hydrogen atoms to the model using geometric constraints (e.g., the AFIX command in SHELXL).
-
Continue with iterative cycles of refinement and model building until the model is complete and the refinement has converged (i.e., parameter shifts are negligible).[14]
-
The Self-Validating System: Ensuring Structural Integrity
A refined crystallographic model is not complete until it has been rigorously validated.
Key Quality Indicators:
| Parameter | Description | Typical Value (Small Molecule) | Significance |
| R1 (R-factor) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) | Lower values indicate a better fit of the model to the data.[15][16] |
| wR2 | A weighted R-factor based on squared structure factor amplitudes (F²). | < 0.15 (15%) | Often considered a more robust indicator of refinement quality than R1. |
| Goodness of Fit (GooF) | Should be close to 1.0. | ~1.0 | Values significantly different from 1 may indicate an incorrect model or improper weighting. |
| Max/Min Residual Density | The largest peaks and holes in the final difference electron density map. | < ±0.5 e⁻/ų | Large residual peaks may indicate missing atoms, disorder, or other model errors. |
| Table 2: Key crystallographic refinement statistics and their interpretation for substituted pyrazoles. |
Protocol for Structure Validation:
-
PLATON Analysis : The program PLATON is an essential tool for structure validation. It can detect issues such as missed symmetry, incorrect space group assignments, and unusual geometric parameters.[2][17]
-
checkCIF : Before publication or deposition, the final Crystallographic Information File (CIF) must be checked using the International Union of Crystallography's (IUCr) checkCIF service.[18][19][20] This service generates a report with alerts that highlight potential issues with the data, refinement, or model that must be addressed or explained.[21] The CIF is the standard format for archiving and exchanging crystallographic data.[22][23][24]
IV. Advanced Analysis: Hirshfeld Surface Analysis
Beyond the basic molecular structure, understanding the intermolecular interactions that govern crystal packing is crucial, especially in drug development for predicting polymorphism. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[25]
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Decomposing this surface into a 2D "fingerprint plot" provides a quantitative summary of the different types of interactions (e.g., H···H, C-H···π, N-H···O) and their relative contributions to the overall crystal packing.[4][26][27] This analysis can be invaluable for comparing the packing motifs of different substituted pyrazole derivatives.
V. Conclusion
The crystallographic analysis of substituted pyrazoles is a multi-step process that demands careful execution and critical thinking at every stage. From the meticulous art of crystal growth to the computational rigor of structure refinement and validation, each step builds upon the last to produce a final, validated structural model. This guide provides a robust framework for undertaking this process, emphasizing the rationale behind key decisions to empower researchers to not only generate high-quality data but also to fully understand its chemical meaning. The resulting structural insights are indispensable for advancing the design and development of next-generation pyrazole-based therapeutics.
References
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
- IUCr. (n.d.). CIF (Crystallographic Information Framework).
- IUCr. (n.d.).
- Wikipedia. (2023).
- Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Research of the National Institute of Standards and Technology, 101(3), 321. [Link]
- Diederichs, K., & Karplus, P. A. (1997). Improved R-factors for diffraction data analysis in macromolecular crystallography. Nature structural biology, 4(4), 269-275. [Link]
- Wikipedia. (2023). R-factor (crystallography). [Link]
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1625–1632. [Link]
- Turski, M., et al. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E, 77(3), 336-342. [Link]
- OlexSys Ltd. (2025). OLEX2: Comprehensive Crystallography Software. [Link]
- Online Dictionary of Crystallography. (2017). R factor. [Link]
- SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
- ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]
- Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
- IUCr. (n.d.). PROTEIN STRUCTURE: INSTRUCTIONS FOR USE. [Link]
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
- Loh, W. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]
- Al-Majid, A. M., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1251, 131977. [Link]
- Spek, A. L. (2005).
- ResearchGate. (n.d.).
- IUCr. (n.d.).
- OlexSys Ltd. (n.d.). Structure Refinement. [Link]
- University of Jyväskylä. (2007). T U T O R I A L - 1 Getting started. [Link]
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
- University of Glasgow. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]
- IUCr. (n.d.).
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
- Metadata Standards C
- Aries Systems. (n.d.). Configure checkCIF. [Link]
- Slideshare. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]
- Bijvoet Center for Biomolecular Research. (2012).
- Wingx. (n.d.).
- Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). [Link]
- JoVE. (2022).
- IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. [Link]
- Shupletsov, L., et al. (2025).
- OlexSys Ltd. (n.d.). Crystallography. [Link]
- Wikipedia. (2024). X-ray crystallography. [Link]
- SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
- Rogers, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
- Loh, W. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- Shawali, A. S., et al. (2013). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines.
Sources
- 1. Refinement Workflow | OlexSys [olexsys.org]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. grokipedia.com [grokipedia.com]
- 8. youtube.com [youtube.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. chem.gla.ac.uk [chem.gla.ac.uk]
- 14. An Easy Structure - Sucrose [xray.uky.edu]
- 15. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 16. dictionary.iucr.org [dictionary.iucr.org]
- 17. PLATON CIF VALIDATION [chem.gla.ac.uk]
- 18. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 19. (IUCr) checkCIF/PLATON report [checkcif.iucr.org]
- 20. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 21. journals.iucr.org [journals.iucr.org]
- 22. iucr.org [iucr.org]
- 23. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Leveraging 3-(4-methoxyphenyl)-1H-pyrazol-5-amine for Kinase Inhibitor Discovery
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it particularly valuable in the design of protein kinase inhibitors.[3][4] This guide focuses on a specific, highly versatile starting material: 3-(4-methoxyphenyl)-1H-pyrazol-5-amine . We provide an in-depth exploration of its synthesis, its strategic application as a foundational scaffold for chemical library development, and detailed protocols for the biological evaluation of its derivatives as potential kinase inhibitors for oncology and inflammatory diseases.
The Strategic Advantage of the this compound Scaffold
The utility of this specific pyrazole derivative arises from the synergistic combination of its three core components:
-
The 1H-Pyrazol-5-amine Core: This heterocyclic system is a cornerstone of many kinase inhibitors. The adjacent nitrogen atoms and the exocyclic amino group can act as both hydrogen bond donors and acceptors, enabling critical interactions with the hinge region of the ATP-binding pocket of many kinases.[5]
-
The 5-Amino Group: This primary amine serves as a versatile chemical handle. It provides a reactive site for straightforward chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse compound libraries.
-
The 3-(4-methoxyphenyl) Group: This moiety provides a rigid, hydrophobic core that can be directed towards solvent-exposed regions or hydrophobic sub-pockets within the target protein. The methoxy group is an electron-donating substituent that can influence the overall electronic profile of the molecule and may offer an additional point for hydrogen bonding.
Derivatives of this scaffold have shown promise in targeting a range of kinases implicated in cancer and inflammation, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.[1][2][3]
Synthesis and Characterization of the Core Scaffold
A reliable and scalable synthesis of the starting material is the first critical step in any drug discovery campaign. The following protocol describes an efficient method for preparing this compound.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established literature procedures for the cyclization of β-ketonitriles with hydrazine.[6]
Materials:
-
3-(4-methoxyphenyl)-3-oxopropionitrile
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Absolute Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica Gel (for column chromatography)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a solution of 3-(4-methoxyphenyl)-3-oxopropionitrile (2.0 g, 11.4 mmol) in absolute ethanol (21 mL), add hydrazine hydrate (3.32 mL, 68.3 mmol, 6 equivalents).
-
Scientist's Note: The excess hydrazine hydrate drives the reaction to completion, ensuring full consumption of the starting nitrile.
-
-
Fit the flask with a reflux condenser and stir the reaction mixture at 80°C for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure (in vacuo) to remove the ethanol.
-
Purify the resulting residue by flash column chromatography on silica gel. Elute the column with a gradient of 0-10% Methanol in Dichloromethane.
-
Combine the fractions containing the desired product and concentrate in vacuo to yield this compound as a white solid (Typical yield: ~97%).[6]
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H NMR: To identify characteristic proton signals, including those for the pyrazole ring, aromatic protons, methoxy group, and amine group.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (m/z: 190.1 [M+H]⁺).[6]
-
¹³C NMR: To confirm the carbon framework of the molecule.
Application in Drug Design and Library Synthesis
The this compound scaffold is an ideal starting point for building a focused library of potential kinase inhibitors. The workflow integrates computational design with synthetic chemistry.
Computational Design and Pharmacophore Modeling
Before synthesis, computational methods can guide the design of derivatives with a higher probability of success.[7]
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific kinase.[8][9] By analyzing known kinase inhibitors, a pharmacophore model can be generated to guide the design of new molecules based on our pyrazole scaffold.[10][11]
-
Molecular Docking: The designed derivatives can be virtually docked into the crystal structure of the target kinase to predict their binding mode and estimate their binding affinity. This helps prioritize which compounds to synthesize.
Synthetic Strategy: Library Generation
The 5-amino group is the primary point of diversification. A common and effective strategy is to couple it with a library of carboxylic acids to generate a diverse set of amides. This introduces a wide range of chemical functionalities to probe the SAR.
Caption: Drug discovery workflow using the pyrazole scaffold.
Protocols for Biological Evaluation
Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify potent and selective inhibitors.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a robust, high-throughput method for primary screening.[12]
Principle: The assay is performed in two steps. First, the kinase reaction occurs, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP back to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial ADP concentration. An inhibitor will reduce kinase activity, leading to less ADP and a lower light signal.[12]
Materials:
-
Purified target kinase (e.g., JAK2, CDK2)
-
Specific peptide substrate for the kinase
-
ATP solution
-
Synthesized pyrazole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to the wells containing the compounds.
-
Initiate Reaction: Prepare an ATP solution at the desired concentration (often at the Kₘ value for ATP) and add it to the wells to start the reaction.[13]
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Scientist's Note: This step is crucial to eliminate interference from the unused ATP, ensuring the final signal is derived only from the ADP produced.
-
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4.2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or growth-inhibitory effects of compounds on cancer cell lines.[14]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa)[15]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Scientist's Note: Living, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan precipitate.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4.3: Target Engagement via Western Blot
For promising hits from the cellular assay, it's essential to confirm that they are acting on the intended target. A Western blot can be used to measure the phosphorylation level of a direct downstream substrate of the target kinase.
// Nodes Cytokine [label="Cytokine\n(e.g., IL-6)", shape=ellipse, fillcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", shape=cds, fillcolor="#FFFFFF"]; JAK [label="JAK", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; STAT [label="STAT", shape=ellipse, fillcolor="#FFFFFF"]; pSTAT [label="p-STAT\n(Dimer)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Transcription [label="Gene Transcription\n(Inflammation)", shape=note, fillcolor="#FFFFFF"]; Inhibitor [label="Pyrazole Inhibitor\n(e.g., Ruxolitinib)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor; Receptor -> JAK [label=" activates"]; JAK -> STAT [label=" phosphorylates (p)"]; STAT -> pSTAT [style=invis]; // for layout pSTAT -> Nucleus [label=" translocates to"]; Nucleus -> Transcription; Inhibitor -> JAK [label=" INHIBITS", color="#EA4335", style=bold]; }
Caption: Inhibition of the JAK/STAT signaling pathway.
Procedure:
-
Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time (e.g., 2-6 hours).[1]
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scientist's Note: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a primary antibody for the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated protein signal with increasing inhibitor concentration confirms on-target activity.
Data Presentation and Interpretation
Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds.[1]
Table 1: Example Structure-Activity Relationship (SAR) Data for a Pyrazole Library
| Compound ID | R-Group Modification (at 5-amino position) | Target Kinase IC₅₀ (nM) | HCT-116 GI₅₀ (µM) |
| Scaffold | -H | >10,000 | >50 |
| PYZ-001 | Benzoyl | 850 | 12.5 |
| PYZ-002 | 4-Fluorobenzoyl | 210 | 3.1 |
| PYZ-003 | 4-(Trifluoromethyl)benzoyl | 75 | 0.95 |
| PYZ-004 | Cyclohexylcarbonyl | 1,500 | 22.0 |
| Control | Doxorubicin | N/A | 2.11[15] |
Data are hypothetical but representative of a typical SAR study. Control data is from published findings.
Interpretation: The data in Table 1 suggests that aromatic substituents are preferred over aliphatic ones (PYZ-003 vs. PYZ-004). Furthermore, electron-withdrawing groups on the phenyl ring, such as trifluoromethyl, significantly enhance both biochemical potency and cellular activity (PYZ-003 vs. PYZ-001), providing a clear direction for the next round of lead optimization.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (2016).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
- Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (n.d.). PubMed. [Link]
- The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. (2017).
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
- Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simul
- Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. (n.d.). ClinicSearch. [Link]
- Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. (2015). PubMed. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (n.d.).
- Kinase assays. (2020). BMG LABTECH. [Link]
- In vitro JAK kinase activity and inhibition assays. (n.d.).
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PMC - PubMed Central. [Link]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]
- Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC - PubMed Central. [Link]
- Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. eurasianjournals.com [eurasianjournals.com]
- 8. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy | ClinicSearch [clinicsearchonline.org]
- 9. Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Assays for Pyrazole Compound Activity: Application Notes and Protocols
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various non-covalent interactions have enabled the development of a multitude of biologically active compounds.[3][4][5] Pyrazole derivatives form the core of numerous approved drugs with diverse therapeutic applications, including the anti-inflammatory agent celecoxib, the kinase inhibitor pirtobrutinib, and the antiviral lenacapavir.[3][4]
Section 1: Anticancer and Antiproliferative Activity Assays
The development of novel anticancer agents is a primary focus for pyrazole chemistry, with many derivatives designed to inhibit key cellular processes like proliferation, survival, and cell cycle progression.[4][5][9] The following assays are fundamental for evaluating the onco-therapeutic potential of new pyrazole entities.
Assay 1.1: Cell Viability and Cytotoxicity Assessment
The initial step in evaluating an anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells. The resulting purple solution is quantified by measuring its absorbance at a specific wavelength.
Caption: Workflow for MTT Cell Viability Assay.
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (~24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution of the pyrazole compound in sterile DMSO (e.g., 10-50 mM).[12] Create a series of working solutions by serially diluting the stock in culture medium to achieve the desired final test concentrations. Causality Note: The final DMSO concentration in the wells should be kept constant and low (<0.5% v/v) to prevent solvent-induced cytotoxicity.[12] A vehicle control (medium with the same final DMSO concentration) is mandatory.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the pyrazole compound. Also include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[12] Viable cells will reduce the MTT to purple formazan.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 6.45 (48h) | [12] |
| Compound 7a | CDK-2 Inhibitor | HepG2 | Liver Carcinoma | 6.1 | [13] |
| Compound 11b | JAK2/JAK3 Inhibitor | HEL | Erythroleukemia | <1.0 | [14] |
| Derivative 11a | Antiproliferative | HeLa | Cervical Cancer | micromolar | [15] |
Assay 1.2: Kinase Inhibition Assays
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] Pyrazoles are a well-established scaffold for potent kinase inhibitors targeting families like Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[1][16][17]
Scientific Principle: Kinase assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is typically done in two formats:
-
Biochemical Assays: Use purified, recombinant kinase enzyme, a substrate (peptide or protein), and ATP. Inhibition is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Cell-Based Assays: Measure the downstream consequences of kinase inhibition within a cellular context, such as the phosphorylation status of a target protein.
Caption: Inhibition of JAK/STAT signaling by pyrazole compounds.
This protocol assesses whether a pyrazole inhibitor can block the phosphorylation of a target protein within a signaling pathway in cultured cells.
-
Cell Culture and Treatment: Plate cells and allow them to attach. Treat the cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time.[1] Include a vehicle (DMSO) control and a positive control (a known activator of the pathway, if applicable).
-
Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[1] Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay to ensure equal loading.[1]
-
Sample Preparation: Normalize all samples to the same concentration. Add SDS-PAGE loading buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes to denature.[1]
-
Gel Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein.
Section 2: Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-known for their anti-inflammatory properties.[18][19]
Assay 2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the principle of a colorimetric assay where the peroxidase component of the COX enzyme is measured.
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the pyrazole test compounds according to the manufacturer's instructions (commercial kits are widely available).
-
Assay Setup: In a 96-well plate, add the following to appropriate wells:
-
Assay Buffer
-
Heme
-
Enzyme (either COX-1 or COX-2)
-
Vehicle (DMSO) or pyrazole compound at various concentrations.
-
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Peroxidase Detection: After a set time (e.g., 2 minutes), add a colorimetric substrate that reacts with the peroxidase activity of the COX enzyme to produce a colored product.
-
Data Acquisition: Read the absorbance of the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[21]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Ref.) | 134.64 | 1.72 | 78.06 | [21] |
| Compound 5s | 133.51 | 1.83 | 72.95 | [21] |
| Compound 5u | 134.11 | 1.79 | 74.92 | [21] |
Section 3: Antimicrobial Activity Assays
With the rise of antimicrobial resistance, there is a pressing need for novel chemical entities with antibacterial and antifungal properties. Pyrazoles have shown considerable promise in this area.[6][22][23]
Assay 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Scientific Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a quantitative technique used to determine the MIC value.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in the broth. The concentration range should be wide enough to capture the MIC.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: A known antibiotic/antifungal agent (e.g., Chloramphenicol, Clotrimazole).[22]
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader at 600 nm.
Section 4: General Considerations and Troubleshooting
Reproducibility is paramount for the reliable evaluation of novel compounds.[2][24] Adherence to best practices and awareness of common pitfalls can significantly improve data quality.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Inaccurate pipetting; "Edge effects" due to evaporation.[24] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes. Avoid using outer wells or fill them with sterile media/PBS.[24] |
| No Signal or Weak Signal | Reagents are expired or were stored improperly; Omission of a key reagent or step; Assay buffer is too cold, reducing enzyme activity.[24][25] | Check reagent expiration dates and storage conditions.[25] Carefully review the protocol. Equilibrate all reagents (except enzymes) to the specified assay temperature before use.[25] |
| High Background Signal | Insufficient washing (ELISA/Western); Non-specific antibody binding; Substrate depletion or overly concentrated reagents.[24] | Increase the number or duration of wash steps. Ensure blocking steps are adequate. Dilute samples or standards and repeat the experiment.[24][25] |
| Poor Standard Curve Linearity | Pipetting errors; Incorrect standard dilutions; Inappropriate curve fit model. | Use proper pipetting technique. Prepare fresh standards and double-check calculations.[25] Ensure the chosen regression model is appropriate for the assay. |
References
- Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem. (n.d.).
- Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers - Benchchem. (n.d.).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). Molecules.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2020). Molecules.
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). Molecules.
- Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (n.d.). Polycyclic Aromatic Compounds.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Troubleshooting. (n.d.). BioAssay Systems.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). International Journal of Molecular Sciences.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry.
- Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays - Benchchem. (n.d.).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2018). Journal of Advanced Pharmaceutical Technology & Research.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2018). Molecules.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). RSC Medicinal Chemistry.
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Inflammopharmacology.
- Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide - Benchchem. (n.d.).
- Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy And Bioallied Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports.
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). International Journal of Molecular Sciences.
- Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. (2025). RSC Advances.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). Iranian Journal of Pharmaceutical Research.
- Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2018). Molecules.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). TUTDoR.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Journal of Pain Research.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). International Journal of Molecular Sciences.
- Immunoassay Troubleshooting. (2022). Biocompare.
- Top Tips for Troubleshooting In Vitro Transcription. (2025). Bitesize Bio.
- Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Monash University.
- COX-2 inhibition assay of compounds T3 and T5. (n.d.). ResearchGate.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2020). Bioorganic Chemistry.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Hydrazine Precursors
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3][4][5] First synthesized by Edward Buchner in 1889, its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][4][5][6][7] The therapeutic success of drugs like the COX-2 inhibitor Celecoxib (Celebrex®) underscores the power of the pyrazole scaffold in modern medicine.[4][8][9][10]
This guide provides an in-depth exploration of the primary synthetic routes to pyrazole derivatives commencing from hydrazine precursors. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and discuss modern advancements that enhance efficiency and sustainability.
Core Synthetic Strategy: The Paal-Knorr Condensation and its Variants
The most prevalent and historically significant method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, a reaction broadly classified under the Paal-Knorr synthesis.[1][11][12] This strategy, first reported by Ludwig Knorr in 1883, leverages the nucleophilicity of the hydrazine to react with two electrophilic centers, leading to the formation of the stable pyrazole ring.[1][2][13]
The fundamental principle involves the reaction of a hydrazine, acting as a bidentate nucleophile, with a carbon backbone containing two electrophilic sites, typically carbonyl groups or their equivalents.[1][11] The choice of this 1,3-dielectrophile dictates the substitution pattern of the resulting pyrazole.
Visualizing the General Paal-Knorr Mechanism
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. royal-chem.com [royal-chem.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. chemhelpasap.com [chemhelpasap.com]
Application of Flow Chemistry in Pyrazole Synthesis: A Detailed Guide for Researchers
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
Pyrazoles, five-membered nitrogen-containing heterocycles, are a cornerstone of modern medicinal chemistry and agrochemistry.[1][2][3] Their prevalence in blockbuster drugs such as Celecoxib and Sildenafil underscores their importance as a "privileged scaffold."[1] Traditionally, the synthesis of pyrazoles, most notably through the Knorr cyclocondensation of 1,3-dicarbonyl compounds and hydrazines, has been a mainstay of batch chemistry.[1][4][5] However, conventional batch methods often present challenges related to safety, scalability, and reaction control, particularly when handling hazardous reagents like hydrazine and unstable intermediates.[1][2]
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology that addresses many of the limitations of batch processing.[2][6][7] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time.[8][9] This enhanced control, coupled with a significantly higher surface-area-to-volume ratio, leads to improved heat and mass transfer, resulting in higher yields, better selectivity, and enhanced safety.[8][10] This application note provides a detailed exploration of the application of flow chemistry in pyrazole synthesis, offering both a conceptual overview and practical, detailed protocols for researchers, scientists, and drug development professionals.
Core Principles: Why Flow Chemistry is Advantageous for Pyrazole Synthesis
The adoption of flow chemistry for pyrazole synthesis is not merely a change in apparatus but a fundamental shift towards safer, more efficient, and scalable chemical manufacturing.[2][11] The primary advantages can be summarized as follows:
-
Enhanced Safety: The most significant advantage is the ability to handle hazardous reagents and intermediates in a much safer manner. The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time.[9][10] This is particularly crucial for pyrazole synthesis, which often involves the use of potentially explosive hydrazines and diazonium salts.[1][12][13] In-situ generation and immediate consumption of these intermediates in a continuous stream significantly mitigates the risks associated with their accumulation in batch reactors.[1][12]
-
Precise Reaction Control: Flow reactors allow for exquisite control over reaction parameters. The ability to rapidly heat and cool the reaction mixture and to precisely define the residence time leads to cleaner reaction profiles and higher yields.[8][9] This level of control is often difficult to achieve in large batch reactors where temperature and concentration gradients can lead to the formation of byproducts.[9]
-
Rapid Optimization and Library Synthesis: Flow chemistry systems are ideally suited for rapid reaction optimization. By systematically varying flow rates, temperature, and reagent stoichiometry, a large number of experimental conditions can be screened in a short period.[10] This automated approach accelerates the discovery of optimal reaction conditions and facilitates the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Seamless Scalability: Scaling up a reaction in flow chemistry is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by increasing the reactor volume.[9] This avoids the often-problematic process of re-optimizing reaction conditions for larger batch reactors. Gram quantities of pyrazole derivatives have been successfully synthesized using laboratory-scale flow setups.[12][14]
-
Integration of Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating and purifying intermediates.[13][15][16] This "assembly line" approach significantly reduces reaction times, solvent usage, and waste generation, making the overall process more efficient and sustainable.[15]
Synthetic Strategies for Pyrazole Synthesis in Flow
Several classical and modern methods for pyrazole synthesis have been successfully adapted to continuous flow conditions.
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines
The Knorr pyrazole synthesis and related cyclocondensation reactions remain the most common methods for constructing the pyrazole ring.[1][4][12] In a flow setup, solutions of the 1,3-dicarbonyl compound and a hydrazine derivative are continuously pumped and mixed, often at elevated temperatures, to afford the desired pyrazole.
A notable example is the two-stage synthesis of pyrazoles from acetophenones.[17] In the first stage, the acetophenone is condensed with dimethylformamide dimethyl acetal (DMADMF) to form an intermediate enaminone. This is immediately followed by a second stage where the enaminone reacts with hydrazine to yield the pyrazole.[17] This tandem approach avoids the isolation of the enaminone intermediate and streamlines the synthesis.[17]
Workflow Diagram: Two-Stage Pyrazole Synthesis from Acetophenones
Caption: A schematic representation of a two-stage flow process for pyrazole synthesis.
Multistep Synthesis from Anilines
More complex, multistep syntheses have been elegantly demonstrated in flow, highlighting the power of this technology to handle hazardous intermediates safely. A four-step continuous flow process for converting anilines to N-aryl pyrazoles is a prime example.[1][12] This sequence involves:
-
Diazotization: The aniline is treated with a nitrite source to form a diazonium salt.
-
Reduction: The diazonium salt is reduced to the corresponding hydrazine.
-
Hydrolysis (if necessary): Protecting groups may be removed.
-
Cyclocondensation: The in-situ generated hydrazine reacts with a 1,3-dicarbonyl compound to form the pyrazole.
The key advantage here is the in-situ formation and consumption of the potentially explosive diazonium salt and the toxic hydrazine, minimizing operator exposure and risk.[1][12][13]
Workflow Diagram: Four-Step Pyrazole Synthesis from Anilines
Sources
- 1. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 8. njbio.com [njbio.com]
- 9. labunlimited.com [labunlimited.com]
- 10. vapourtec.com [vapourtec.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines [dspace.mit.edu]
- 17. galchimia.com [galchimia.com]
Application Notes and Protocols: Multicomponent Reaction Strategies for the Synthesis of Functionalized Pyrazoles
Introduction: The Enduring Significance of Pyrazoles and the Rise of Multicomponent Reactions
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its remarkable prevalence in a wide array of bioactive molecules, from blockbuster drugs like Celecoxib and Sildenafil to vital agrochemicals, underscores its importance.[1][2][4] The unique structural features of the pyrazole ring allow it to act as a versatile pharmacophore, engaging in various biological interactions. Consequently, the development of efficient and diverse synthetic routes to functionalized pyrazoles is a paramount objective for researchers in academia and the pharmaceutical industry.[1][5]
Traditionally, the synthesis of pyrazoles has relied on classical methods such as the Knorr condensation of hydrazines with 1,3-dicarbonyl compounds.[4][6] While effective, these methods often involve multiple steps, harsh reaction conditions, and limited structural diversity. In the quest for more sustainable and efficient chemical processes, multicomponent reactions (MCRs) have emerged as a powerful tool.[1][7] MCRs, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, align perfectly with the principles of green chemistry by maximizing atom economy, reducing waste, and minimizing time and labor.[7] This guide provides an in-depth exploration of multicomponent reaction protocols for the synthesis of functionalized pyrazoles, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of various approaches.
Core Principles and Mechanistic Insights
The elegance of MCRs in pyrazole synthesis lies in their ability to construct complex molecular architectures in a single pot. The reaction mechanisms, while varied, often proceed through a cascade of sequential transformations, including condensation, cyclization, and subsequent rearrangements.[8] Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.
A common and powerful MCR for pyrazole synthesis is the four-component reaction to produce highly functionalized pyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[8][9]
The generalized workflow for a four-component synthesis of pyrano[2,3-c]pyrazoles can be visualized as follows:
Caption: Generalized workflow for a four-component pyrazole synthesis.
The reaction is believed to proceed through a Knoevenagel condensation of the aldehyde and malononitrile to form an electrophilic alkene. Concurrently, the β-ketoester and hydrazine react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the activated alkene, followed by intramolecular cyclization and tautomerization, yields the final pyrano[2,3-c]pyrazole product. The choice of catalyst can significantly influence the reaction rate and yield, with options ranging from basic catalysts like piperidine to more environmentally friendly options like L-proline or even catalyst-free conditions under ultrasound irradiation.[8][9]
Detailed Application Protocols
Here, we present two detailed protocols for the synthesis of functionalized pyrazoles via multicomponent reactions, highlighting different catalytic systems and reaction conditions.
Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using an Organocatalyst in an Aqueous Medium
This protocol describes a green and efficient synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using a simple organocatalyst in water.[7][9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Triethylamine (10 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and water (5 mL).
-
Add triethylamine (10 mol%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 20-30 minutes), a solid precipitate will form.[7]
-
Filter the solid product using a Buchner funnel and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
-
Dry the purified product under vacuum.
Causality Behind Experimental Choices:
-
Water as Solvent: Water is an environmentally benign solvent that can accelerate certain organic reactions due to its high polarity and hydrophobic effects.[7]
-
Triethylamine as Catalyst: Triethylamine is a mild and inexpensive base that facilitates the initial Knoevenagel condensation and subsequent cyclization steps.
-
Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating and reducing energy consumption.
Protocol 2: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using a Heterogeneous Catalyst
This protocol utilizes ultrasound irradiation and a recyclable heterogeneous catalyst for a rapid and sustainable synthesis.[1][8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl 3-oxo-3-phenylpropanoate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Graphene oxide (10 mol%)
-
Water (5 mL)
-
Ultrasonic bath
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Centrifuge (for catalyst recovery)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), hydrazine hydrate (1 mmol), and graphene oxide (10 mol%) in water (5 mL).
-
Place the flask in an ultrasonic bath and irradiate the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few minutes.[1]
-
After completion, add ethanol to the reaction mixture and centrifuge to separate the catalyst.
-
The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[1]
-
Evaporate the solvent from the supernatant under reduced pressure.
-
The resulting solid can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Ultrasound Irradiation: Sonication provides mechanical energy that enhances mass transfer and accelerates the reaction rate, often leading to shorter reaction times and higher yields.[8]
-
Graphene Oxide as a Heterogeneous Catalyst: Graphene oxide provides a large surface area and acidic functional groups that can catalyze the reaction. Being a solid, it can be easily recovered and reused, which is economically and environmentally advantageous.[1]
Comparative Data of MCR Protocols for Pyrazole Synthesis
The following table summarizes various multicomponent reaction protocols for the synthesis of functionalized pyrazoles, allowing for easy comparison of their key parameters.
| Reaction Type | Components | Catalyst | Solvent/Conditions | Yield (%) | Key Advantages | Reference |
| Three-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Solvent-free, 80 °C | 80-95 | High yields, broad substrate scope. | [10] |
| Four-Component | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Sodium benzoate | Water, 25 °C | 85-95 | Green, mild conditions, readily available catalyst. | [9] |
| Four-Component | Aromatic aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine hydrate | Graphene oxide | Water, Ultrasound, RT | 84-94 | Rapid, reusable catalyst, energy-efficient. | [1] |
| Four-Component | Aryl aldehydes, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Taurine | Water, 80 °C | 85-92 | Bio-based catalyst, green solvent. | [1] |
| Five-Component | Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10 | Solvent-free, 65-70 °C | 81-91 | High structural complexity in a single step. | [1] |
Visualizing the Mechanistic Pathway
The plausible mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles is a cascade of reactions. The following diagram illustrates the key steps involved.
Caption: Plausible mechanism for the four-component pyrazole synthesis.
Conclusion and Future Perspectives
Multicomponent reactions have revolutionized the synthesis of functionalized pyrazoles, offering significant advantages in terms of efficiency, diversity, and sustainability. The protocols outlined in this guide demonstrate the versatility of MCRs, employing various catalytic systems and reaction conditions to achieve high yields of complex pyrazole derivatives. The continued development of novel MCRs, utilizing innovative catalysts and greener reaction media, will undoubtedly further expand the chemical space accessible to medicinal chemists and drug development professionals. The insights into the reaction mechanisms provide a rational basis for the design of new synthetic strategies and the optimization of existing ones, paving the way for the discovery of next-generation pyrazole-based therapeutics.
References
- Shaikh, R. A., et al. (2021).
- Thomas, K. D., & Gipe, J. H. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(4), 1954-1961. [Link]
- Shinde, P. V., et al. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(4), 1563-1568. [Link]
- Dekamin, M. G., & Eslami, M. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. International Journal of Organic Chemistry, 3(2), 149-155. [Link]
- Zolfigol, M. A., et al. (2017). Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione. Journal of Heterocyclic Chemistry, 54(4), 2465-2471. [Link]
- Hussain, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
- Verma, S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(45), 31631-31652. [Link]
- Abdel-Wahab, B. F., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29281-29294. [Link]
- Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7546-7566. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
- Hussain, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
- Fayed, E. A., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
- Siddiqui, H. L., et al. (2011). Rapid four-component reactions in water: synthesis of pyranopyrazoles.
- Deshmukh, S. S., & Hivarale, D. G. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry, 3(2), 163-175. [Link]
- Kaur, H., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4797. [Link]
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]
- Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1854. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Navigating the Analytical Maze: A Guide to Pyrazole Derivative Purity Assessment
Abstract
Pyrazole derivatives form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their biological activity and physical properties are intrinsically linked to their purity. The presence of even minute quantities of impurities, such as regioisomers, starting materials, or degradation products, can significantly impact efficacy, safety, and regulatory compliance.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art analytical methodologies for the robust purity assessment of pyrazole derivatives. We delve into the theoretical underpinnings and practical applications of chromatographic, spectroscopic, and thermal techniques, offering field-proven insights and step-by-step protocols to ensure the integrity of these critical compounds.
The Imperative of Purity in Pyrazole Chemistry
The synthetic pathways to pyrazole derivatives, often involving the condensation of 1,3-dicarbonyl compounds with hydrazines, can lead to the formation of various impurities.[2] These can include unreacted starting materials, isomeric byproducts, and intermediates from incomplete reactions.[2] Furthermore, the inherent chemical nature of the pyrazole ring and its substituents can render them susceptible to degradation under various stress conditions.[3][4] Therefore, a multi-faceted analytical approach is not just recommended but essential for comprehensive purity profiling.
This guide is structured to provide a logical workflow for selecting and implementing the most appropriate analytical techniques for your specific pyrazole derivative.
Caption: A generalized workflow for pyrazole derivative purity assessment.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the primary tool for separating and quantifying impurities in pyrazole derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile pyrazole derivatives.[2] A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[2]
Causality in Method Development: The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach.[5][6] The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve the desired retention and resolution.[5][6][7] The addition of buffers or acids like phosphoric or formic acid can improve peak shape and resolution.[2][5]
Protocol 1: A General-Purpose Reversed-Phase HPLC-UV Method for Purity Determination
This protocol outlines a starting point for developing a purity method for a novel pyrazole derivative.
1. Materials and Reagents:
- Pyrazole derivative reference standard and sample.
- HPLC-grade acetonitrile and water.[2]
- HPLC-grade phosphoric acid or formic acid.[2]
- 0.45 µm membrane filters.
2. Instrumentation:
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[2]
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
3. Chromatographic Conditions (Starting Point):
- Mobile Phase A: Water with 0.1% formic acid.[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm or the λmax).[7]
- Injection Volume: 10 µL.
4. Sample Preparation:
- Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
- Sample Solution: Prepare the sample in the same manner as the standard.
- Filter all solutions through a 0.45 µm filter before injection.
5. Data Analysis:
- Calculate the percentage purity of the main peak by area normalization.
- Identify and quantify any impurities relative to the main peak.
Method Validation: A developed HPLC method must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[8][9][10][11][12]
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. | [9][13] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a defined range (e.g., 50-150% of the target concentration). | [13] |
| Accuracy | Percent recovery of 98-102% for the API. | [14] |
| Precision (Repeatability & Intermediate) | RSD ≤ 2%. | [9][15] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | [13] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | [15] |
| Robustness | Insensitive to small, deliberate variations in method parameters. | [13] |
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed.[3][4] The pyrazole derivative is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3][4][16] The analytical method must be able to separate the intact drug from these degradation products.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable pyrazole derivatives, GC-MS is a powerful technique for purity assessment.[1] It offers excellent separation efficiency and provides structural information from the mass spectrometer, aiding in the identification of unknown impurities.[17]
Protocol 2: GC-MS Analysis of Volatile Pyrazole Derivatives
This protocol provides a general framework for the GC-MS analysis of pyrazole isomers and other volatile impurities.[1]
1. Materials and Reagents:
- Pyrazole derivative sample.
- High-purity solvents (e.g., dichloromethane, methanol).[1]
- Internal standard (if quantitative analysis is required).
2. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[1]
3. GC-MS Conditions (Starting Point):
- Injector Temperature: 250 °C.[1]
- Injection Mode: Split (e.g., 20:1 ratio).[1]
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
- Oven Temperature Program: Initial temperature of 80 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min.[1]
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: 50-500 amu.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
4. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent to a concentration of approximately 1 mg/mL.[1]
5. Data Analysis:
- Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.[17][18]
- Quantify impurities using an internal standard or by area percent, if appropriate.
Chiral Chromatography
For chiral pyrazole derivatives, determining the enantiomeric purity is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[19][20][21] Chiral HPLC is the method of choice for this purpose, employing a chiral stationary phase (CSP) to resolve the enantiomers.[19][20][22] Polysaccharide-based CSPs are widely used and have shown excellent enantioseparation capabilities for pyrazole derivatives.[19][20][22]
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the chemical structure of the pyrazole derivative and can be used to identify and characterize impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of pyrazole derivatives and their impurities.[23][24][25][26] Both ¹H and ¹³C NMR provide detailed information about the molecular framework.[27][28] 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign the structure of unknown impurities.[24][25] Quantitative NMR (qNMR) can also be employed for purity assessment without the need for a reference standard of the impurity.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), is essential for determining the molecular weight of the pyrazole derivative and its impurities.[23][27][28][29] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[29] The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[18]
Thermal Analysis: Assessing Physicochemical Purity
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the solid-state properties and purity of pyrazole derivatives.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline compound, DSC shows a sharp melting endotherm. The presence of impurities broadens the melting peak and lowers the melting point. This principle can be used to determine the absolute purity of highly pure substances (typically >98%).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or water in the pyrazole derivative. TGA can also provide information about the thermal stability of the compound.[30]
Caption: Interplay of orthogonal analytical techniques for comprehensive purity assessment.
Conclusion
The purity assessment of pyrazole derivatives is a critical aspect of research, development, and quality control. A comprehensive and well-validated analytical strategy, often employing a combination of orthogonal techniques, is necessary to ensure the identity, strength, quality, and purity of these important compounds. By understanding the principles and practical applications of the methods outlined in this guide, scientists can confidently navigate the analytical challenges associated with pyrazole chemistry and ensure the integrity of their materials.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
- 3 Key Steps for HPLC Impurities Methods Validation. (2025). Altabrisa Group.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health.
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ResearchGate.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2020). IJTSRD.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis.
- TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate.
- Mass spectrometric study of some pyrazoline derivatives. (2025). ResearchGate.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2020). MDPI.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2005). Pharmaceutical Technology.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2018). National Institutes of Health.
- Structure Elucidation of a Pyrazolo[10][11]pyran Derivative by NMR Spectroscopy. (2007). ResearchGate.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar.
- Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). ResearchGate.
- Structure Elucidation of a Pyrazolo[10][11]pyran Derivative by NMR Spectroscopy. (2007). PMC.
- 1H NMR of pyrazole. (2024). Reddit.
- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2021). ResearchGate.
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Forced Degradation Studies. (2016). MedCrave online.
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). PubMed.
- A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
- Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International.
- Forced degradation studies of Brexpiprazole. (2021). ResearchGate.
- Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... (2022). ResearchGate.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). PMC.
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2025). ResearchGate.
- Purity Determination and DSC Tzero Technology. TA Instruments.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications.
- Thermal Analysis in Practice Tips and Hints. Mettler Toledo.
- Thermal and surface analysis of palladium pyrazolates molecular precursors. (2025). ResearchGate.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pharmtech.com [pharmtech.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijtsrd.com [ijtsrd.com]
- 24. researchgate.net [researchgate.net]
- 25. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
The Versatile Intermediate: A Guide to the Synthesis and Application of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of pyrazole-based building blocks, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine has emerged as a particularly valuable and versatile chemical intermediate. Its unique arrangement of functional groups—a reactive primary amine, a nucleophilic pyrazole ring, and a methoxyphenyl moiety that can engage in various interactions—renders it an ideal starting point for the synthesis of a diverse range of complex heterocyclic systems. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound in the construction of biologically active molecules. We will delve into detailed, field-proven protocols, explore the causality behind experimental choices, and present in-depth examples of its utility in the synthesis of targeted therapies, with a particular focus on kinase inhibitors.
I. Synthesis of the Keystone Intermediate: this compound
The efficient and scalable synthesis of this compound is paramount to its widespread use as a chemical intermediate. The most common and reliable method involves the cyclization of a β-ketonitrile with hydrazine hydrate.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from 3-(4-methoxyphenyl)-3-oxopropanenitrile.
Reaction Scheme:
A schematic of the synthesis of the target intermediate.
Materials:
-
3-(4-methoxyphenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (a significant excess is used to drive the reaction to completion)
-
Absolute Ethanol
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(4-methoxyphenyl)-3-oxopropanenitrile (e.g., 2.0 g, 11.4 mmol) in absolute ethanol (21 mL), add hydrazine hydrate (3.32 mL, 68.3 mmol)[1].
-
Stir the reaction mixture at 80°C for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the ethanol and excess hydrazine hydrate.
-
Purify the resulting residue by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent.
-
Combine the fractions containing the desired product and concentrate in vacuo to yield this compound as a white solid[1].
Expected Yield and Characterization:
This protocol typically affords a high yield of the product, often around 97%[1].
| Property | Value |
| Appearance | White solid |
| Yield | ~97%[1] |
| ¹H NMR (DMSO-d₆) | δ 11.69 (s, 1H), 7.55 (d, 2H), 6.92 (d, 2H), 5.66 (s, 1H), 4.62 (broad s, 2H), 3.75 (s, 3H)[1] |
| HPLC/MS (m/z) | 190.1 [M+H]⁺[1] |
II. Application as a Chemical Intermediate in the Synthesis of Bioactive Molecules
The strategic value of this compound lies in the differential reactivity of its functional groups. The exocyclic primary amine at the C5 position is a potent nucleophile, readily participating in condensation and addition reactions, while the endocyclic nitrogen atoms of the pyrazole ring can also engage in various chemical transformations. This allows for the regioselective construction of a wide array of fused heterocyclic systems.
A. Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Kinase Inhibitors
Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry, particularly as scaffolds for potent kinase inhibitors. The reaction of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of this privileged core.
Protocol 2: Synthesis of 3-(4-methoxyphenyl)-pyrazolo[3,4-b]pyridine Derivatives
This protocol provides a general procedure for the synthesis of pyrazolo[3,4-b]pyridines, exemplified by the reaction with enaminones. This approach has been successfully employed in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors[2].
Reaction Workflow:
Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Materials:
-
This compound (or its N1-substituted derivatives)
-
Appropriately substituted enaminone (prop-2-en-1-one derivative)
-
Glacial Acetic Acid
Procedure:
-
A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1 mmol) and the desired enaminone (1 mmol) is refluxed in glacial acetic acid (30 mL) for 4-6 hours[2].
-
The reaction progress is monitored by TLC.
-
After cooling, the formed precipitate is collected by filtration.
-
The solid is washed with ethanol and crystallized from an ethanol/DMF mixture to yield the pure pyrazolo[3,4-b]pyridine derivative[2].
Causality and Mechanistic Insights:
The reaction is proposed to proceed through an initial Michael addition of the exocyclic amino group of the pyrazole to the electron-deficient double bond of the enaminone. This is followed by the elimination of dimethylamine and subsequent intramolecular cyclocondensation to afford the final pyrazolo[3,4-b]pyridine scaffold[2]. The acidic medium of glacial acetic acid facilitates both the initial Michael addition and the final dehydration step.
Application in Drug Discovery:
Derivatives of pyrazolo[3,4-b]pyridine synthesized from aminopyrazole intermediates have shown significant potential as anticancer agents. For instance, certain derivatives have exhibited potent inhibitory activity against CDK2 and CDK9, key regulators of the cell cycle. Compounds have demonstrated IC₅₀ values in the low micromolar and even nanomolar range against these kinases, leading to cell cycle arrest and apoptosis in cancer cell lines[2].
| Compound Example | Target Kinase | IC₅₀ (µM)[2] |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative 9a | CDK9 | 0.262 ± 0.013 |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 ± 0.024 |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative 14g | CDK9 | 0.801 ± 0.041 |
B. Synthesis of Pyrazolo[1,5-a]pyrimidines: Another Avenue to Bioactive Scaffolds
The pyrazolo[1,5-a]pyrimidine ring system is another important heterocyclic scaffold found in a variety of biologically active compounds, including kinase inhibitors and antiviral agents. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents provides a direct and efficient route to this fused ring system.
Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
This protocol outlines a green synthetic approach for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones using ultrasonic irradiation[3].
Reaction Scheme:
A schematic of the synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD) or other symmetric/non-symmetric alkynes
-
Potassium bisulfate (KHSO₄)
-
Aqueous Ethanol
Procedure:
-
In a suitable reaction vessel, combine this compound, the alkyne (e.g., DMAD), and a catalytic amount of KHSO₄ in aqueous ethanol[3].
-
Subject the reaction mixture to ultrasonic irradiation for a specified period. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by filtration or extraction, followed by purification, typically by recrystallization or column chromatography.
Rationale for Experimental Choices:
The use of ultrasonic irradiation provides a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields[3]. KHSO₄ acts as a mild, inexpensive, and environmentally benign catalyst. The reaction proceeds through a cascade of reactions initiated by the nucleophilic attack of the aminopyrazole on the alkyne.
III. Conclusion
This compound is a highly valuable and versatile chemical intermediate that serves as a gateway to a rich diversity of complex heterocyclic structures with significant biological activities. Its straightforward synthesis and the predictable reactivity of its functional groups make it an indispensable tool for medicinal chemists and drug discovery scientists. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the development of novel therapeutic agents. The demonstrated applications in the synthesis of kinase inhibitors underscore the profound impact of this intermediate on modern drug discovery programs.
IV. References
-
Das, S., Sangma, T. R. A., Marpna, L. B., & Vishwakarma, J. N. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4 in Aqueous Media. ChemistrySelect, 9(24), e202401234.
-
Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., & El-Azab, A. S. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges encountered during experimental work, offering troubleshooting advice and in-depth explanations to empower you in optimizing your reaction conditions.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section is structured to provide solutions to specific problems you might be facing in the laboratory.
Issue 1: Low or No Product Yield
Q1: My reaction is yielding very little or no pyrazole product. What are the primary factors I should investigate?
A1: A low or nonexistent yield in pyrazole synthesis often points to suboptimal reaction conditions or issues with your starting materials. The most common synthetic route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Reaction Medium: The choice of catalyst and solvent is paramount. While some reactions proceed without a catalyst, many require an acid or base to facilitate the initial condensation and subsequent cyclization.[1][3]
-
Acid Catalysis: For the classic Knorr synthesis, a catalytic amount of acid is typically used.[1] If you are not using a catalyst, consider adding one. If you are, ensure it is not degraded and is used in the appropriate concentration.
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol are commonly used.[2] However, for certain substrates, aprotic dipolar solvents such as DMF or NMP have been shown to improve yields and regioselectivity.[2] Experimenting with a range of solvents is often a necessary optimization step.
-
-
Temperature: Temperature plays a critical role. While some reactions can proceed at room temperature, others require heating to overcome the activation energy barrier for cyclization.[4][5] Conversely, excessive heat can lead to the degradation of reactants or products.[6] A systematic temperature screen is advisable.
-
Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities can interfere with the reaction.
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Use fresh or properly stored reagents.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant (often the more volatile or less stable one) can sometimes drive the reaction to completion.
-
dot
Caption: Troubleshooting workflow for low pyrazole yield.
Issue 2: Formation of Multiple Products and Side Reactions
Q2: My reaction is producing a mixture of products, including what appear to be regioisomers. How can I improve the selectivity?
A2: The formation of regioisomers is a well-documented challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2][4][7] The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two possible pyrazole products.[1][7]
-
Understanding the Mechanism: The initial step is the formation of a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration lead to the pyrazole ring.[1][8] The regioselectivity is determined by which nitrogen of the hydrazine attacks which carbonyl group and the relative stability of the intermediates.
-
Controlling Regioselectivity:
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. Bulky substituents can sterically hinder the approach of the nucleophilic nitrogen, directing the reaction towards the less hindered carbonyl group. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack.[7]
-
Solvent and Temperature Effects: As mentioned for yield optimization, the solvent can influence regioselectivity. Aprotic dipolar solvents have been reported to favor the formation of one regioisomer over another.[2] Temperature can also impact the product ratio.
-
pH Control: The pH of the reaction medium can influence which tautomeric form of the 1,3-dicarbonyl is present and the nucleophilicity of the hydrazine, thereby affecting the regiochemical outcome.[7]
-
Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Influence on Regioselectivity | Recommended Action |
| Substituents | Steric hindrance and electronic effects of substituents on both reactants direct the initial nucleophilic attack. | Analyze the electronic and steric properties of your substrates to predict the likely outcome. Consider modifying substituents if possible. |
| Solvent | Aprotic dipolar solvents (e.g., DMF, NMP) can enhance selectivity compared to protic solvents (e.g., ethanol).[2] | Screen a variety of solvents with different polarities. |
| Temperature | Can affect the kinetic vs. thermodynamic product distribution. | Conduct the reaction at different temperatures to determine the optimal conditions for the desired isomer. |
| pH | Influences the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine.[7] | Carefully control the pH of the reaction mixture, especially when using acid or base catalysis. |
Issue 3: Difficulty in Product Purification
Q3: I'm struggling to purify my pyrazole product from the reaction mixture. What are the best strategies?
A3: Purification of pyrazoles can sometimes be challenging due to their polarity and potential for forming strong hydrogen bonds.
-
Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives.
-
Solvent Selection: The choice of solvent is critical. Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane.[9] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective.[9] The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common stationary phase. However, the slightly basic nature of the pyrazole ring can sometimes lead to tailing or irreversible adsorption on acidic silica. In such cases, deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent can be beneficial.[10]
-
Reverse-Phase Chromatography: For highly polar pyrazoles, reverse-phase chromatography using a C18-functionalized silica gel may be a better option.[10]
-
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyrazole, moving it into the aqueous layer. The aqueous layer is then separated, basified, and the purified pyrazole is extracted back into an organic solvent.
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized from an organic solvent.[11][12] This method can be very effective for separating the desired product from non-basic impurities.[11] The purified salt can then be neutralized to regenerate the free pyrazole.
dot
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Welcome to the technical support guide for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. Here, we address common challenges and frequently asked questions to help you improve your synthetic yield and product purity.
Core Synthesis Overview
The most direct and high-yielding method for synthesizing this compound is the cyclocondensation reaction between a β-ketonitrile precursor, 3-(4-methoxyphenyl)-3-oxopropanenitrile, and hydrazine hydrate.[1][2][3] This reaction is robust and can achieve near-quantitative yields when performed under optimal conditions.[3]
Below is a general workflow for the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is significantly lower than the reported >95%. What are the most likely causes?
This is a common issue that can typically be traced back to one of three areas: starting material quality, reaction conditions, or work-up procedure.
-
Purity of Starting Materials: The primary starting material, 3-(4-methoxyphenyl)-3-oxopropanenitrile, must be of high purity. It is typically synthesized from 4-methoxyacetophenone and a cyanide source (e.g., ethyl cyanoacetate). Incomplete reaction or purification during its synthesis can leave residual acetophenone, which will not participate in the pyrazole formation, thus lowering your apparent yield.
-
Actionable Advice: Before starting, confirm the purity of your β-ketonitrile via ¹H NMR or melting point. If impurities are detected, recrystallize or re-purify it.
-
-
Reaction Stoichiometry & Conditions:
-
Hydrazine Excess: The established protocol uses a significant excess of hydrazine hydrate (approx. 6 equivalents).[3] This is crucial to drive the reaction to completion. Using a near-stoichiometric amount can result in an incomplete reaction.
-
Solvent Choice: The use of absolute ethanol is recommended.[3] The presence of excess water can potentially hydrolyze the nitrile group of the starting material under heated conditions, although this is a minor pathway.
-
Temperature Control: The reaction should be maintained at reflux (around 80°C).[3] Temperatures that are too low will slow the rate of cyclization, leading to incomplete conversion within the standard timeframe. Excessively high temperatures may lead to decomposition and the formation of colored impurities.
-
-
Inefficient Work-up: The product is a solid that is soluble in polar organic solvents. Mechanical losses during filtration or transfer can reduce the isolated yield. Ensure complete precipitation and careful handling.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What could these be?
An ideal reaction will show a clean conversion from the starting material spot to a single product spot. Multiple spots indicate a complex reaction mixture.
| TLC Observation (Typical Silica Gel Plate) | Potential Identity | Recommended Action |
| Spot with Rf similar to starting material | Unreacted 3-(4-methoxyphenyl)-3-oxopropanenitrile | Extend the reaction time by 2-4 hours and re-check via TLC. Ensure sufficient hydrazine hydrate was added. |
| A faint, intermediate spot | Hydrazone intermediate | This is expected but should be consumed as the reaction proceeds. Its persistence indicates a slow cyclization step. |
| Streaking from the baseline | Product and/or hydrazine | The basic amine can streak on silica. Co-spot with a standard. For analysis, use a mobile phase with 1% triethylamine. |
| Unknown spots | Side-products or impurities | Characterize the main product spot against a reference. Isolate and identify impurities if they are significant. |
Q3: The final product is proving difficult to purify by column chromatography. What are some best practices?
The product contains a basic amine group, which can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Deactivate the Silica: Add 1-2% triethylamine (Et₃N) to your eluent system (e.g., CH₂Cl₂/MeOH). The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute with a much better peak shape.
-
Optimize the Eluent System: The literature suggests a gradient of 0-10% Methanol in Dichloromethane, which is a good starting point.[3] If separation is poor, consider switching to an ethyl acetate/hexanes system, also buffered with triethylamine.
-
Alternative Purification: Crystallization: If chromatography is still problematic, consider crystallization. The crude product can often be dissolved in a minimal amount of hot ethanol or methanol and allowed to cool slowly. This can be a highly effective method for removing minor impurities and yielding a product of very high purity.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the 5-aminopyrazole?
The reaction proceeds via a two-step sequence: condensation followed by intramolecular cyclization.[1][2]
-
Hydrazone Formation: The hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.
-
Cyclization & Tautomerization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization forms a five-membered ring which, after tautomerization, yields the stable aromatic 5-aminopyrazole product.
Sources
Technical Support Center: Advanced Purification Methods for Pyrazole Compounds
Welcome to the Technical Support Center for Advanced Purification Methods for Pyrazole Compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical class of heterocyclic compounds. The inherent basicity of the pyrazole ring, combined with the diverse functionalities introduced during synthesis, presents unique purification hurdles.
This document moves beyond standard protocols to provide in-depth, causality-driven troubleshooting advice and answers to frequently asked questions, ensuring you can design robust, effective, and validated purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized pyrazole derivative?
A1: There is no single "best" strategy; the optimal method depends on the compound's physical state (solid vs. oil), the nature of the impurities (e.g., starting materials, isomers, catalysts), and the required scale. A logical starting point is a decision-making workflow.
For solids, always attempt recrystallization first. It is the most economical and scalable method for achieving high purity if successful. For oils or complex mixtures where recrystallization fails, column chromatography is the primary alternative. Acid-base extraction is a powerful tool for crude cleanup, especially for removing non-basic impurities.
Below is a decision-making workflow to guide your choice:
Caption: Decision tree for selecting a primary purification method.
Q2: My pyrazole is basic. How does this affect purification by silica gel chromatography?
A2: This is a critical consideration. The surface of standard silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atoms of the pyrazole ring can interact strongly with these sites via acid-base interactions. This can lead to several problems:
-
Irreversible Adsorption: The compound binds so strongly it cannot be eluted, resulting in significant yield loss.
-
Peak Tailing: Slow dissociation from the acidic sites causes broad, tailing peaks, leading to poor separation from impurities.
-
Degradation: The acidic surface can catalyze the degradation of sensitive functional groups on your molecule.
To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) to your eluent.[1][2][3] Alternatively, using a different stationary phase, such as neutral alumina, can be highly effective for purifying basic compounds.[1][2]
Q3: How can I effectively separate regioisomers of a substituted pyrazole?
A3: The separation of regioisomers is a common and significant challenge, as they often have very similar polarities.
-
Column Chromatography: This is the most reliable method.[4][5] Success hinges on optimizing the mobile phase to exploit subtle differences in polarity. It is often necessary to screen multiple solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and potentially use a very shallow solvent gradient.
-
Fractional Recrystallization: If you can identify a solvent system where the two isomers have a sufficiently different solubility, fractional recrystallization can be a powerful and scalable alternative.[6] This involves a series of recrystallization steps to progressively enrich one isomer.
Q4: Is it possible to purify pyrazoles without chromatography?
A4: Yes. Besides recrystallization, acid-base extraction is a highly effective non-chromatographic method. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic pyrazole is protonated and moves into the aqueous layer as a salt.[7] Neutral impurities remain in the organic layer. The aqueous layer can then be separated, cooled, and basified to precipitate the pure pyrazole, which is then collected by filtration or extracted back into an organic solvent.[7][8]
Furthermore, forming a stable acid addition salt (e.g., with HCl, sulfuric, or oxalic acid) can induce crystallization of a previously oily or hard-to-purify pyrazole.[1][9][10] The purified salt can then be neutralized to recover the free base.
Q5: How do I approach the separation of pyrazole enantiomers?
A5: The separation of enantiomers requires a chiral environment. The most common and effective technique is chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving pyrazole enantiomers.[11][12][13][14] The choice of mobile phase, whether normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., pure ethanol or acetonitrile), is critical for achieving baseline separation.[12][13][14][15]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Crystallization Issues
Problem: My pyrazole compound "oils out" during recrystallization instead of forming crystals.
-
Underlying Cause: This typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when high levels of impurities are present, causing melting point depression. The compound dissolves at high temperature but separates as a supercooled liquid rather than a crystal lattice upon cooling.
-
Solutions:
-
Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "poor" hot anti-solvent (e.g., water, hexane) dropwise until turbidity appears, then add a few drops of the good solvent to clarify.[2][6] Slow cooling of this saturated solution is often more effective.
-
Reduce Cooling Rate: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help.[3]
-
Add a Seed Crystal: If you have a small amount of pure solid, adding a single seed crystal can initiate crystallization.[3]
-
Pre-Purification: If impurities are the cause, perform a preliminary purification by passing the crude material through a short plug of silica or performing an acid-base extraction before attempting recrystallization.[3]
-
Problem: My recrystallization yield is very low.
-
Underlying Cause: This usually means the compound has significant solubility in the cold solvent, or you used too much solvent during the dissolution step.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize Solvent Choice: The ideal solvent dissolves the compound completely when hot but very poorly when cold. You may need to screen several solvents to find the optimal one.
-
Cool Thoroughly: Ensure the flask is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor (the filtrate) and attempt a second recrystallization to recover more product.
-
Chromatography Issues
Problem: My pyrazole is degrading or streaking badly on the silica gel column.
-
Underlying Cause: As discussed in FAQ Q2, the acidic nature of silica gel is likely causing decomposition or strong, non-ideal interactions with your basic pyrazole.
-
Solutions:
-
Deactivate the Silica: Prepare the silica slurry in your starting eluent and add 0.5-1% triethylamine.[1][3] Let this slurry stand for about an hour before packing the column. Run the column with an eluent containing the same percentage of triethylamine.
-
Switch to Alumina: Use neutral or basic alumina as your stationary phase. Alumina is generally a better choice for highly basic compounds.[1]
-
Use Reversed-Phase Chromatography: If the compound is sufficiently polar, purification on a C18-functionalized silica column using polar mobile phases like acetonitrile/water or methanol/water can be an excellent alternative.[2][3]
-
Post-Synthesis Impurity Removal
Problem: My purified pyrazole is contaminated with residual palladium catalyst.
-
Underlying Cause: Palladium catalysts used in cross-coupling reactions (e.g., Suzuki, Heck) can form soluble species that are difficult to remove by standard filtration or chromatography.[16] Regulatory guidelines for active pharmaceutical ingredients (APIs) have extremely low limits for residual heavy metals, making this a critical issue.[17][18]
-
Solutions:
-
Metal Scavengers: The most effective method is to use a dedicated metal scavenger.[19] These are typically silica or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or thioureas (e.g., SiliaMetS Thiol, MP-TMT).[16][17][20][21] Stirring the crude product solution with the scavenger followed by simple filtration can reduce palladium levels to <10 ppm.[19][21]
-
Activated Carbon: While less selective than functionalized scavengers, treatment with activated carbon can effectively adsorb palladium species. However, it may also adsorb the desired product, leading to yield loss.[16][17]
-
Recrystallization: This can reduce palladium levels, but in some cases, the metal can co-crystallize with the product.[16][18][19] It is often less effective than dedicated scavengers.[21]
-
The following workflow outlines a robust strategy for palladium removal:
Caption: Workflow for removing residual palladium using metal scavengers.
Data & Protocols
Table 1: Comparison of Purification Techniques for Pyrazole Compounds
| Technique | Pros | Cons | Best For |
| Recrystallization | Highly economical, scalable, yields very pure crystalline material.[22] | Only works for solids, can have low yield, may fail with high impurity loads. | Purifying solid compounds with >90% initial purity.[3] |
| Flash Chromatography | Widely applicable to oils and solids, excellent for separating isomers.[1] | Can be costly (solvents, silica), potential for compound degradation, less scalable.[22] | Complex mixtures, oils, and separation of closely related compounds like regioisomers.[3] |
| Acid-Base Extraction | Inexpensive, fast, excellent for removing neutral impurities from basic pyrazoles. | Only works if there is a significant pKa difference between product and impurities. | Crude cleanup before a final polishing step like recrystallization. |
| Metal Scavenging | Highly selective for trace metals, simple filtration workup, minimal product loss.[17][23] | Cost of scavenger material, not for removing organic impurities. | Removing residual transition metal catalysts (e.g., Pd, Pt, Ru) to ppm or ppb levels.[19][20] |
| Chiral HPLC | The only reliable method for separating enantiomers. | Requires specialized equipment and columns, typically low throughput. | Resolving racemic mixtures to obtain pure enantiomers.[11][13] |
Protocol 1: Purification of a Basic Pyrazole using Deactivated Silica Gel
Objective: To purify a basic pyrazole derivative while preventing yield loss on an acidic stationary phase.
Methodology:
-
Solvent System Selection: Identify a suitable eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of ethyl acetate and hexanes.
-
Silica Deactivation: In a fume hood, measure the required amount of silica gel (typically 50-100 times the mass of your crude product). Create a slurry in your initial, low-polarity eluent. To this slurry, add triethylamine to a final concentration of 1% (v/v).
-
Column Packing: Pour the deactivated silica slurry into your chromatography column and pack it using gentle pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve your crude pyrazole in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of deactivated silica gel, evaporate the solvent to a dry powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your eluent (containing 1% triethylamine). Gradually increase the polarity of the solvent system to elute your compound.
-
Fraction Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified pyrazole.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- Carradori, S., Cirilli, R., De Monte, C., Guglielmi, P., Mollica, A., Pierini, M., ... & Secci, D. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36.
- Hassan, M., Aboul-Enein, H. Y., & El-Awady, D. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.
- SiliCycle. (n.d.). Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Hassan, M., Aboul-Enein, H. Y., & El-Awady, D. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Hassan, M., Aboul-Enein, H. Y., & El-Awady, D. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Sopachem. (n.d.). Metal Scavenger Guide.
- Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?
- Hanna, S. Y., et al. (2017). What solvent should I use to recrystallize pyrazoline?
- Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Böttcher, G., et al. (2011). Process for the purification of pyrazoles.
- Hassan, M., Aboul-Enein, H. Y., & El-Awady, D. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
- Böttcher, G., et al. (2011). Method for purifying pyrazoles.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Benchchem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- Smietana, M., et al. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. New Journal of Chemistry.
- Shumba, C., & van der Horst, C. (2020).
- Smietana, M., et al. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolium-Based Compounds.
- University of Rochester, Department of Chemistry. (n.d.).
- Hoffmann-La Roche. (1961). Process for the preparation of pyrazolone derivatives.
- Arshad, M. N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2393-2405.
- Singh, P., et al. (2023). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Arshad, M. N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- Singh, P., et al. (2023).
- Various Authors. (2022). Your trick to remove residual palladium. Reddit.
- Aly, M. M. (2013). The acidic acylpyrazolones and acylisoxazolones extractants.
- Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
- Vitale, P., et al. (2022).
- Dhiman, A., & Sharma, K. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- The Organic Chemistry Tutor. (2020). Acid-Base Extractions. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sopachem.com [sopachem.com]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
- 20. silicycle.com [silicycle.com]
- 21. biotage.com [biotage.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: Pyrazole Cyclization & Condensation Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole cyclization and condensation reactions. Pyrazole and its derivatives are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making their efficient synthesis critical.[1][2]
This document provides in-depth, field-proven insights into troubleshooting common issues encountered during these syntheses, moving beyond simple procedural lists to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by scientists working with pyrazole synthesis.
Q1: What is the most common method for pyrazole synthesis and what are the typical starting materials? The most prevalent and versatile method is the Knorr pyrazole synthesis, first reported in 1883.[3][4] It involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent).[5][6] Common starting materials include:
-
1,3-Diketones: Such as acetylacetone.
-
β-Ketoesters: Like ethyl acetoacetate, which often yield pyrazolone products.[7][8]
-
Hydrazines: Including hydrazine hydrate, phenylhydrazine, and various substituted hydrazines.[8]
Q2: How do I choose between hydrazine hydrate and a substituted hydrazine? The choice depends entirely on the desired final product.
-
Hydrazine Hydrate (NH₂NH₂·H₂O): Use this when you need an unsubstituted nitrogen (N1) in the pyrazole ring. The resulting N-H bond can be functionalized in a subsequent step if needed.[9]
-
Substituted Hydrazines (R-NHNH₂): Use these to directly install a substituent (e.g., phenyl, methyl) at the N1 position. This is often more atom-economical than a multi-step process. However, be aware that the substituent can influence the regioselectivity of the reaction.[10]
Q3: What is the role of the acid or base catalyst? Catalysts are crucial for accelerating the reaction.
-
Acid Catalysis (e.g., Acetic Acid, HCl): This is the most common condition for the Knorr synthesis.[11] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[6] It also facilitates the final dehydration step to form the aromatic pyrazole ring.[3]
-
Base Catalysis: While less common for the classic Knorr synthesis, bases can be used in related pyrazole syntheses, such as those starting from α,β-unsaturated ketones.[12] In some cases, a strong base is used to deprotonate the N-H of the pyrazole ring, allowing for subsequent alkylation or arylation.[1][13]
Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3][7] A typical mobile phase for these reactions is a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate/70% hexane).[7] You should spot the starting 1,3-dicarbonyl compound, the hydrazine (if UV active), and the reaction mixture. The reaction is considered complete when the spot corresponding to the limiting reagent (usually the dicarbonyl) has been completely consumed.[7][8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations. The cause can often be traced to reaction conditions, reagent quality, or inherent substrate issues.
Potential Cause & Solution Workflow:
In-Depth Analysis:
-
Reagent Quality: Hydrazine and its derivatives are susceptible to oxidation. Using old or improperly stored hydrazine can drastically reduce yield. It is often the culprit when a previously successful reaction fails. Always use freshly opened or purified hydrazine. Stoichiometry is also critical; while a slight excess of hydrazine can be used, a large excess can lead to side products.[8]
-
Reaction Conditions: Pyrazole formations are often exothermic but may still require heating to drive the final dehydration and cyclization to completion.[4] If the reaction stalls, gentle heating under reflux is a standard approach.[4] The choice of solvent is also crucial as it affects the solubility of reactants and intermediates.
| Solvent | Typical Use Case & Rationale | Reference |
| Ethanol/Propanol | Standard, general-purpose protic solvent. Good solubility for many dicarbonyls and hydrazines.[7] | [7] |
| Glacial Acetic Acid | Acts as both solvent and catalyst, often used for less reactive substrates.[3][7] | [3][7] |
| Toluene/Xylene | Allows for higher reaction temperatures and azeotropic removal of water using a Dean-Stark trap to drive the equilibrium toward the product. | N/A |
| HFIP/TFE | Fluorinated alcohols can dramatically improve regioselectivity and reaction rates in certain cases, particularly with fluorinated substrates.[14] | [14] |
Table 1: Common Solvents and Their Applications in Pyrazole Synthesis.
Problem 2: Formation of Side Products / Isomeric Mixtures
The formation of multiple products complicates purification and reduces the yield of the desired compound. This is most common when using unsymmetrical 1,3-dicarbonyl compounds.[15]
A. Regioselectivity Issues
When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different constitutional isomers can be formed.[16] Controlling this regioselectivity is a major challenge in pyrazole synthesis.[10]
Controlling Factors:
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon. For example, in a dicarbonyl with a trifluoromethyl (-CF₃) group, the attack will preferentially happen at the carbonyl adjacent to the -CF₃ group due to its strong electron-withdrawing nature.[16]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine can physically block the approach to one carbonyl group, favoring attack at the less hindered site.[10][16]
-
Reaction pH: The acidity of the medium can influence which nitrogen atom of a substituted hydrazine attacks first, thereby affecting the final product ratio.[16]
-
Solvent Choice: As mentioned in Table 1, highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly influence the regiochemical outcome, often favoring one isomer over another.[14]
Troubleshooting Strategy: If you obtain an undesired mixture of regioisomers, the most effective first step is to change the solvent. Running the reaction in ethanol, acetic acid, and HFIP and analyzing the product ratios by ¹H NMR or LC-MS can quickly identify optimal conditions.[14][16]
B. Other Side Products
Besides isomers, other side products can form. A common intermediate is the hydrazone, formed by the reaction of hydrazine with only one carbonyl group.[3][7] If this intermediate is stable and the cyclization/dehydration step is slow, it may be isolated as a major impurity.
Solution: Drive the reaction to completion by increasing the temperature or adding a stronger acid catalyst to promote the final cyclization and dehydration steps.[4][7]
Section 3: Standard Experimental Protocol
This section provides a representative, detailed protocol for the Knorr synthesis of a pyrazolone from a β-ketoester.
Synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Methodology:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[7]
-
Solvent and Catalyst Addition: To the mixture, add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid.[7]
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring for 1 hour.[3][7]
-
Reaction Monitoring: After 1 hour, check for the consumption of the starting ketoester using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane.[7]
-
Work-up: Once the ketoester is fully consumed, add water (10 mL) directly to the hot reaction mixture with continued stirring.[7]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate the precipitation of the product.[7]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry to yield the final pyrazolone product.[3]
References
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. (2025). Benchchem.
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). Benchchem.
- "detailed experimental protocol for Knorr pyrazole synthesis". (2025). Benchchem.
- Knorr Pyrazole Synthesis. Chem Help ASAP.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. (n.d.). Blucher Chemistry Proceedings.
- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condens
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Knorr pyrazole synthesis from a ketoester - labor
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. (2025). Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- A mechanism of pyrazole forming reaction. (n.d.).
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
- Progress of the synthesis of condensed pyrazole derivatives (
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- pyrazole.pdf. (n.d.). CUTM Courseware.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress of the synthesis of condensed pyrazole derivatives (from 2010 to mid-2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
- 9. iscientific.org [iscientific.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 16. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing side reactions in aminopyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed to provide you, the researcher, with in-depth, field-proven insights into identifying and minimizing common side reactions encountered during the synthesis of these critical heterocyclic scaffolds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.
Aminopyrazoles are foundational building blocks in medicinal chemistry and materials science.[1] However, their synthesis is often plagued by challenges, most notably the formation of side products that complicate purification and reduce yields. This guide addresses the most frequent issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis is producing a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I control the regioselectivity?
This is the most common challenge in aminopyrazole synthesis, particularly when using a monosubstituted hydrazine and an unsymmetrical 1,3-dielectrophile like a β-ketonitrile.[2][3] The formation of two regioisomers stems from the two non-equivalent nitrogen atoms of the hydrazine, both of which can initiate the cyclization.
Underlying Mechanism:
The reaction proceeds via condensation of the hydrazine with a 1,3-dielectrophilic precursor. The regiochemical outcome depends on which nitrogen atom of the substituted hydrazine (N1 or N2) attacks the most electrophilic carbon center, leading to two competing cyclization pathways. The selectivity is governed by a delicate balance of steric hindrance, electronics, and reaction conditions.[2][3]
Caption: Competing pathways for regioisomer formation.
Troubleshooting and Control Strategies:
You can often steer the reaction toward a single regioisomer by carefully selecting the reaction conditions.
Table 1: Conditions for Regiodivergent Synthesis [3]
| Condition | Reagents/Solvent System | Favored Product | Rationale |
| Acidic | Acetic Acid (AcOH) in Toluene | 5-Aminopyrazole | Protonation of the more basic terminal nitrogen (N2) disfavors its attack, promoting the N1 pathway.[3] |
| Basic | Sodium Ethoxide (EtONa) in EtOH | 3-Aminopyrazole | The more nucleophilic terminal nitrogen (N2) is favored to attack under basic conditions.[3] |
| Microwave | (As above) | (Same as above) | Microwave activation can dramatically reduce reaction times (e.g., tenfold) without altering selectivity.[3] |
Experimental Protocol: Regioselective Synthesis of 5-Aminopyrazole [3]
-
To a solution of the β-ketonitrile (1.0 eq) in toluene, add the substituted hydrazine (1.1 eq).
-
Add glacial acetic acid (2.0 eq) to the mixture.
-
Heat the reaction mixture under reflux (or using microwave irradiation) until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Validation and Characterization: The identity of each regioisomer can be unambiguously confirmed using 2D NMR techniques, particularly through-space correlations in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[4][5]
Q2: I'm observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. What causes this and how can I prevent it?
Dimerization is a known side reaction for aminopyrazoles, especially 5-aminopyrazoles, leading to the formation of pyrazole-fused pyridazines or pyrazines.[6][7] This is typically an oxidative process.
Underlying Mechanism:
This side reaction is often a copper-promoted oxidative dimerization involving the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[6][7][8][9] Trace amounts of copper from reagents, spatulas, or the reactor can catalyze this process, particularly at elevated temperatures in the presence of an oxidant (including atmospheric oxygen).
Troubleshooting and Control Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen, which can act as the oxidant.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reagent Purity: Ensure the purity of your starting materials. If transition metal catalysis was used in a previous step, consider treatment with a metal scavenger or recrystallization to remove trace metals.
-
Avoid Copper Catalysts (Unless Desired): Be mindful that catalysts like Cu(OAc)₂, CuCl₂, etc., are explicitly used to promote this dimerization.[7][8] If dimerization is not the goal, these must be avoided.
-
Control Temperature: Lowering the reaction temperature can often slow down the rate of the undesired oxidative coupling relative to the desired cyclization.
Q3: My starting material (β-ketonitrile) or product appears to be hydrolyzing to an amide or carboxylic acid. How can I avoid this?
Hydrolysis of the nitrile group is a common side reaction, especially when the synthesis involves strongly acidic or basic conditions, often in the presence of water at elevated temperatures.
Underlying Mechanism:
The cyano group (-C≡N) is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acid and base. The initial product is an amide, which can be further hydrolyzed to a carboxylic acid under harsh conditions.
Troubleshooting and Control Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware. If a reagent is a hydrate (e.g., hydrazine monohydrate), consider its water contribution and whether an anhydrous version is available.
-
pH Control: This is the most critical factor.
-
If a strong base is used for a deprotonation step, it is crucial to neutralize the reaction mixture before prolonged heating or aqueous workup.[3] For example, after a Claisen condensation to form a β-ketonitrile, careful addition of an acid like H₂SO₄ to neutralize the base is recommended before adding the hydrazine.[3]
-
Avoid refluxing for extended periods in strong aqueous acid or base.
-
-
Temperature and Time Management: Minimize reaction time and use the lowest effective temperature. HPLC or TLC monitoring is essential to stop the reaction as soon as the desired product is formed, preventing subsequent degradation.
Table 2: Troubleshooting Nitrile Hydrolysis
| Observation | Probable Cause | Recommended Action |
| Amide byproduct detected after basic step | Excess base and high temperature | Neutralize reaction mixture before heating for cyclization. Use the minimum required reaction time and temperature. |
| Carboxylic acid byproduct after acidic workup | Prolonged exposure to strong aqueous acid | Perform the acidic workup at a lower temperature (e.g., 0 °C) and minimize contact time. |
| Low yield and complex mixture | Hydrolysis of β-ketonitrile starting material | Ensure anhydrous conditions for the formation of the β-ketonitrile and proceed to the cyclization step promptly. |
Q4: I am attempting to N-alkylate my aminopyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How do I achieve selectivity?
The N-alkylation of pyrazoles is notoriously difficult to control due to the similar nucleophilicity of the two ring nitrogen atoms.[10][11] The final product ratio is a result of competing reaction pathways influenced by sterics, electronics, and the reaction system.
Underlying Mechanism:
The pyrazole core is tautomeric, meaning the N-H proton can reside on either nitrogen. Both nitrogens are nucleophilic and can attack the alkylating agent. The regioselectivity is determined by the relative stability of the transition states leading to the N1 and N2 products.
Caption: Competing N-alkylation pathways.
Troubleshooting and Control Strategies:
-
Steric Hindrance: This is the most powerful tool for directing selectivity.
-
On the Pyrazole: A bulky substituent at the C5 position will sterically hinder the N1 position, favoring alkylation at N2. Conversely, a bulky group at C3 will favor N1 alkylation.
-
On the Alkylating Agent: Using a bulkier alkylating agent can increase selectivity for the less sterically hindered nitrogen.
-
-
Base and Solvent System: The choice of base and solvent can significantly influence the outcome. A systematic study found that using K₂CO₃ in DMSO is effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[11]
-
Enzymatic Alkylation: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered enzymes can perform alkylations with unprecedented regioselectivity (>99%), providing access to single isomers that are difficult to obtain through traditional chemical methods.[12]
References
- Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: PubMed URL:[Link]
- Title: Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles Source: ResearchG
- Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity Source: UAB Barcelona URL:[Link]
- Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: MDPI URL:[Link]
- Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: HAL Open Science URL:[Link]
- Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Title: Recent developments in aminopyrazole chemistry Source: Arkivoc URL:[Link]
- Title: Advices for Aminopyrazole synthesis Source: Reddit URL:[Link]
- Title: (PDF)
- Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o Source: ResearchG
- Title: Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity Source: UAB Barcelona URL:[Link]
- Title: Approaches towards the synthesis of 5-aminopyrazoles Source: PMC - NIH URL:[Link]
- Title: 3(5)-aminopyrazole Source: Organic Syntheses Procedure URL:[Link]
- Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Reaction conditions, products and their yields in the reaction of aminopyrazoles 7 with aryl/heteroaryl aldehydes Source: ResearchG
- Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL:[Link]
- Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchG
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Title: SYNTHESIS OF 3-CYANOPYRAZOLES FROM 3-TRIFLUORO- METHYLPYRAZOLES VIA DIRECT AMMONOLYSIS REACTION Source: Semantic Scholar URL:[Link]
- Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Source: Angewandte Chemie Intern
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Semantic Scholar URL:[Link]
- Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry - ACS Public
- Title: Thorpe-Ziegler reaction Source: Semantic Scholar URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent-Mediated Regiocontrol in Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical influence of solvents on the regioselectivity of pyrazole synthesis. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying mechanistic insights to empower your experimental design and overcome common challenges in synthesizing specific pyrazole regioisomers.
Frequently Asked Questions & Troubleshooting Guides
Q1: What exactly are regioisomers in pyrazole synthesis, and why is controlling their formation so important?
A1: In the context of pyrazole synthesis, particularly the widely-used Knorr synthesis, regioisomers are structural isomers that arise from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] Because the two carbonyl groups of the dicarbonyl compound are electronically and/or sterically different, the substituted hydrazine can attack and cyclize in two different orientations. This results in two distinct products where the substituent on the pyrazole's nitrogen atom is adjacent to one of two different groups originating from the dicarbonyl compound.[3]
Controlling this regioselectivity is paramount in medicinal chemistry and drug development.[1] The two regioisomers, despite having the same molecular formula, can possess vastly different biological activities, pharmacological profiles, toxicities, and physical properties.[4] For instance, one isomer might be a potent enzyme inhibitor while the other is completely inactive. Therefore, selectively synthesizing the desired isomer is crucial for efficiency, cost-effectiveness, and the therapeutic success of the final compound.[1][4]
Q2: I'm getting a 1:1 mixture of regioisomers using ethanol. What is the mechanistic reason for this lack of selectivity?
A2: This is a very common issue. The formation of regioisomeric mixtures when using traditional protic solvents like ethanol is a well-documented challenge in the Knorr pyrazole synthesis.[5][6] The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone can, in principle, lead to two different pyrazole regioisomers.[5][7]
The mechanism proceeds through the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][8] The challenge arises because there are two distinct carbonyl groups, and the two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The reaction can thus proceed via two competing pathways.
In a solvent like ethanol, the energy barrier for the attack at either carbonyl group is often very similar, leading to little or no selectivity. Furthermore, ethanol is a nucleophilic solvent. It can compete with the hydrazine in attacking the more reactive carbonyl group, which can complicate the reaction pathway and lower the overall regioselectivity.[5]
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Q3: How can I dramatically improve the regioselectivity of my pyrazole synthesis? I've seen fluorinated alcohols mentioned in the literature.
A3: You are correct. Switching the solvent from ethanol to a fluorinated alcohol is the most effective and widely adopted strategy for enhancing regioselectivity.[5][7] Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the formation of a single regioisomer, often with ratios exceeding 99:1.[5][7]
The success of these solvents stems from their unique properties:
-
Strong Hydrogen-Bond Donating Ability: Fluorinated alcohols are excellent hydrogen-bond donors. This allows them to activate the carbonyl group towards nucleophilic attack by the hydrazine, facilitating the reaction.
-
Low Nucleophilicity: Unlike ethanol, TFE and HFIP are very poor nucleophiles.[5] This is critical because it means the solvent does not compete with the hydrazine in attacking the dicarbonyl compound. The reaction is "cleaner," allowing the inherent electronic and steric differences between the two carbonyls to dictate the outcome with much higher fidelity.[5]
-
Polarity and Solubilizing Power: They are polar enough to dissolve a wide range of reactants while promoting the desired reaction pathway.
In essence, by using a non-nucleophilic, strongly hydrogen-bonding solvent, you allow the intrinsic properties of your reactants to control the regiochemical outcome without interference from the solvent.[5]
Q4: I am reacting an unsymmetrical 1,3-diketone with methylhydrazine. Which solvent will give me the best selectivity: ethanol, TFE, or HFIP?
A4: Based on extensive studies, you can expect a significant improvement in regioselectivity when moving from ethanol to TFE, and an even more pronounced effect with HFIP.[5][7] The higher acidity and hydrogen-bond donating strength of HFIP typically result in the highest observed selectivity.
The following table summarizes representative data from the literature for the reaction of various 1-aryl-4,4,4-trifluorobutane-1,3-diones with methylhydrazine, demonstrating the powerful effect of the solvent choice.[7]
| 1,3-Diketone Substituent (Aryl group) | Solvent | Reaction Time (h) | Regioisomeric Ratio (5-Aryl : 3-Aryl) |
| Phenyl | EtOH | 24 | 20 : 80 |
| Phenyl | TFE | 1 | 85 : 15 |
| Phenyl | HFIP | 1 | 97 : 3 |
| 4-Methylphenyl | EtOH | 24 | 15 : 85 |
| 4-Methylphenyl | HFIP | 1 | 99 : 1 |
| 4-Chlorophenyl | EtOH | 24 | 30 : 70 |
| 4-Chlorophenyl | HFIP | 1 | 99 : 1 |
| 2-Furyl | EtOH | 24 | 10 : 90 |
| 2-Furyl | HFIP | 1 | >99 : 1 |
Data synthesized from literature reports.[5][7] The desired product in these studies was the 5-Aryl-3-trifluoromethyl-1-methylpyrazole.
As the data clearly shows, switching from ethanol to HFIP can invert the product ratio from favoring the undesired isomer to almost exclusively forming the desired one.[7]
Q5: Can you provide a reliable, step-by-step protocol for achieving high regioselectivity using a fluorinated alcohol?
A5: Certainly. This protocol is a general guideline for the regioselective Knorr condensation using HFIP, which typically yields the best results.[4] Optimization for specific substrates may be necessary.
Protocol: Regioselective Pyrazole Synthesis in HFIP [4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 3-5 mL)
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
To this clear solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed.
-
Upon completion, carefully remove the HFIP under reduced pressure. Note: HFIP is volatile but has a higher boiling point (59 °C) than many common organic solvents.
-
Perform a standard aqueous work-up. Dilute the residue with an organic solvent like ethyl acetate or dichloromethane, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure major regioisomer.
Caption: Experimental workflow for regioselective pyrazole synthesis.
Q6: How do I confirm the structure of my product? I need to be certain which regioisomer I have synthesized.
A6: Unambiguous structural determination of the regioisomers is crucial. The most powerful and definitive technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR experiments.[9][10]
-
¹H and ¹³C NMR: While ¹H and ¹³C NMR will give you distinct spectra for each isomer, assigning the signals to a specific structure can sometimes be challenging based on chemical shifts alone.[10][11] However, the chemical shift of the pyrazole C-H proton (at position 4) and the substituents can provide initial clues.[10]
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is often the key to solving the structure. It shows correlations (couplings) between protons and carbons that are 2 or 3 bonds away. By observing the correlation between the N-substituent's protons (e.g., the N-CH₃ group) and the pyrazole ring carbons (C3 and C5), you can definitively establish connectivity.[9]
-
If the N-CH₃ protons show a correlation to the carbon bearing substituent R¹, you have formed one regioisomer.
-
If they correlate to the carbon bearing substituent R², you have the other.[9]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space. A NOESY spectrum can reveal a spatial interaction between the N-substituent's protons and the protons of the adjacent substituent on the pyrazole ring (at the C5 position), confirming the isomer's identity.[9]
Q7: I've tried HFIP, but my regioselectivity is still not optimal. What other factors should I consider troubleshooting?
A7: While solvent choice is the dominant factor, other parameters can influence the regiochemical outcome, especially with challenging substrates.[12] If HFIP alone is not sufficient, consider the following:
-
Substrate Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is critical. A strong electron-withdrawing group (like -CF₃) makes the adjacent carbonyl carbon significantly more electrophilic and susceptible to initial attack by the hydrazine.[4][13] If your substituents have similar electronic properties, the intrinsic bias is low, making selectivity harder to achieve.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[1][14]
-
Reaction pH / Acidity: The acidity of the medium can be critical.[4][12] While fluorinated alcohols are acidic, sometimes the addition of a catalytic amount of acid (like acetic acid) can alter the protonation state of the hydrazine and influence the initial site of attack.[13][15] For instance, in aprotic dipolar solvents like DMF or DMAc, adding an acid catalyst has been shown to improve both yields and regioselectivity.[13]
-
Temperature: While most fluorinated alcohol protocols run at room temperature, adjusting the temperature could potentially favor one kinetic pathway over another. However, this is generally a less impactful variable than solvent choice.
References
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry URL:[Link][5][6][7]
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac Source: Google Search URL:[5][7]
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL:[Link][13]
- Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC - NIH URL:[Link][14]
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central URL:[Link][9]
- Title: Pyrazole synthesis Source: Organic Chemistry Portal URL:[Link][16]
- Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters - ACS Public
- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL:[Link][18]
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF Source: ResearchG
- Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link][3]
- Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL:[Link][12]
- Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry - ACS Public
- Title: Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) Source: Who we serve URL:[Link][20]
- Title: Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives | Request PDF Source: ResearchG
- Title: Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL:[Link][22]
- Title: Green synthesis of pyrazole systems under solvent-free conditions Source: Taylor & Francis Online URL:[Link][23]
- Title: Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model Source: RSC Publishing URL:[Link][24]
- Title: Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF Source: ResearchG
- Title: (PDF)
- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC - NIH URL:[Link][11]
- Title: Recent advances in the multicomponent synthesis of pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][27]
- Title: Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles Source: The Journal of Organic Chemistry - ACS Public
- Title: Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support Source: College of Science URL:[Link][29]
- Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL:[Link][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Catalyst Selection and Optimization for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and optimization for this critical class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental challenges. Our goal is to empower you with the scientific understanding to not only solve problems but also to proactively optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a catalyst for pyrazole synthesis?
A1: The selection of an optimal catalyst is a multi-faceted decision that hinges on several key factors:
-
Reaction Type: The specific pyrazole synthesis route you are employing (e.g., Knorr synthesis, multicomponent reaction) will dictate the most suitable class of catalyst (e.g., acid, base, metal-based).
-
Substrate Scope: The electronic and steric properties of your starting materials (e.g., 1,3-dicarbonyls, hydrazines) will influence catalyst activity and selectivity.
-
Desired Outcome: Your primary goal, whether it be maximizing yield, achieving high regioselectivity, or ensuring catalyst recyclability, will guide your choice.
-
Process Conditions: The intended scale of your reaction and the available equipment (e.g., microwave, flow reactor) may favor certain types of catalysts (e.g., heterogeneous over homogeneous for ease of separation).
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on your specific experimental needs and priorities.
-
Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity due to better accessibility of the active sites. However, their removal from the reaction mixture can be challenging, potentially leading to product contamination.
-
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product (e.g., by filtration). This makes them ideal for industrial applications and continuous flow processes where catalyst recycling is crucial.[1] However, they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.
Q3: What is "regioselectivity" in pyrazole synthesis, and why is it a common challenge?
A3: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, the hydrazine can attack either of the two different carbonyl groups, leading to two possible regioisomeric pyrazole products.[2][3] Achieving high regioselectivity is critical in drug discovery and development, as different regioisomers can exhibit vastly different biological activities. The challenge arises from the often-subtle differences in the reactivity of the two carbonyl groups, which can be influenced by steric hindrance and electronic effects of the substituents.
Troubleshooting Guides
Issue 1: Low Product Yield
Low yield is a frequent challenge in pyrazole synthesis. The following troubleshooting guide will help you diagnose and address the root cause.
Possible Causes and Recommended Solutions:
-
Suboptimal Catalyst:
-
Explanation: The chosen catalyst may not be active enough for your specific substrates or reaction conditions. Both acid and base catalysis are common in pyrazole synthesis, and the strength of the acid or base can significantly impact the reaction rate.[4][5] Metal catalysts, such as those based on nickel, copper, or silver, can also be employed to enhance reaction efficiency.[1][2]
-
Solution:
-
Screen Different Catalyst Types: If using an acid catalyst like acetic acid, consider trying a stronger acid or a Lewis acid such as lithium perchlorate.[2] Conversely, if a base is required, explore options with varying strengths.
-
Evaluate Metal Catalysts: For challenging substrates, consider employing a transition metal catalyst. For instance, nickel-based heterogeneous catalysts have been shown to be effective in one-pot pyrazole syntheses at room temperature.[1]
-
Optimize Catalyst Loading: The amount of catalyst used is crucial. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation. Perform a catalyst loading study to determine the optimal concentration.[1]
-
-
-
Incorrect Reaction Temperature:
-
Explanation: The reaction temperature directly influences the reaction rate. While higher temperatures generally increase the rate, they can also lead to decomposition of reactants or products, or the formation of unwanted side products.[6]
-
Solution:
-
Systematic Temperature Screening: Conduct the reaction at a range of temperatures (e.g., room temperature, 60 °C, reflux) to identify the optimal condition for your specific system.[2][7]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8]
-
-
-
Inappropriate Solvent:
-
Explanation: The solvent plays a critical role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism and pathway. The polarity and protic/aprotic nature of the solvent can have a significant effect on the reaction outcome.[9]
-
Solution:
-
Solvent Screening: Test a variety of solvents with different properties. For example, while ethanol is commonly used, other solvents like N,N-dimethylacetamide or even green solvents like water or deep eutectic solvents might offer better results for your specific substrates.[10][11]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, particularly with heterogeneous catalysts, can lead to improved yields and a more environmentally friendly process.[12]
-
-
Issue 2: Poor Regioselectivity
Achieving the desired regioisomer is often the primary challenge in the synthesis of substituted pyrazoles. This guide provides strategies to control the regiochemical outcome.
Causality and Strategic Solutions:
-
Understanding the Mechanism: In the Knorr pyrazole synthesis and related reactions, the initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[4][5] The regioselectivity is determined by which carbonyl group is more electrophilic and/or less sterically hindered.
-
Strategic Interventions:
-
Leveraging Electronic Effects:
-
Explanation: The presence of electron-withdrawing groups (e.g., -CF₃) on the 1,3-dicarbonyl substrate will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.
-
Actionable Advice: If your desired regioisomer results from the attack on the carbonyl adjacent to an electron-withdrawing group, this inherent electronic bias can be exploited. If the undesired isomer is formed, you may need to employ other strategies to override this preference.
-
-
Exploiting Steric Hindrance:
-
Explanation: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.
-
Actionable Advice: Strategically design your 1,3-dicarbonyl substrate with appropriate steric bulk to favor the formation of the desired regioisomer.
-
-
Solvent-Mediated Control:
-
Explanation: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of one regioisomer over the other.[13][14] This is attributed to their ability to activate the carbonyl group through hydrogen bonding without competing as a nucleophile, unlike traditional alcohol solvents like ethanol.[14]
-
Protocol:
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound in HFIP.
-
Add the substituted hydrazine at room temperature.
-
Stir the reaction and monitor by TLC until completion. This method has been shown to dramatically improve the ratio of the desired regioisomer.[15]
-
-
-
Issue 3: Catalyst Deactivation and Reusability
For sustainable and cost-effective synthesis, particularly with heterogeneous catalysts, ensuring catalyst stability and reusability is paramount.
Troubleshooting Catalyst Performance:
-
Leaching of Active Species:
-
Explanation: In some heterogeneous catalysts, the active metal species can leach into the reaction medium, leading to a loss of catalytic activity over time and potential product contamination.
-
Solution:
-
Post-Reaction Analysis: Analyze the reaction filtrate using techniques like ICP-MS to quantify the extent of metal leaching.
-
Catalyst Support Modification: Choose a support material that strongly anchors the active catalytic species. Surface functionalization of the support can enhance this interaction.
-
Milder Reaction Conditions: Operating at lower temperatures can sometimes reduce the rate of leaching.
-
-
-
Fouling of Catalyst Surface:
-
Explanation: The surface of a heterogeneous catalyst can become blocked by reaction byproducts or polymeric materials, preventing the reactants from accessing the active sites.
-
Solution:
-
Washing and Calcination: After each reaction cycle, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. In some cases, a high-temperature calcination step can be used to burn off organic residues and regenerate the catalyst.
-
Optimize Reaction Conditions: Adjusting the reaction temperature or reactant concentrations can sometimes minimize the formation of fouling agents.
-
-
-
Structural Changes in the Catalyst:
-
Explanation: The physical or chemical structure of the catalyst can change under reaction conditions, leading to a loss of activity. For example, nanoparticles may agglomerate, reducing the active surface area.
-
Solution:
-
Catalyst Characterization: Use techniques like XRD, TEM, and BET surface area analysis to characterize the fresh and used catalyst to identify any structural changes.
-
Stabilize the Catalyst: Incorporating the active species within a robust framework, such as a metal-organic framework (MOF) or a zeolite, can help to prevent structural degradation.
-
-
Data and Protocols
Table 1: Comparative Performance of Selected Catalysts in Pyrazole Synthesis
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported | [12] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [12] |
| Heterogeneous Nickel-based | Hydrazine, Ketones, Aldehydes | 10 mol% | Ethanol | Room Temp | 3 h | Good to Excellent | Up to 7 cycles | [1] |
| Amberlyst-70 | Hydrazines, 1,3-Diketones | Not Specified | Water | Room Temp | Varies | Good | Reported | [16] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | Short | 95% | Not Reported | [2] |
| YS-Fe₃O₄@PMO/IL-Cu | Malononitrile, Benzaldehyde, Ethyl Acetoacetate, Hydrazine | Not Specified | Water (Ultrasonic) | 25 | Varies | High | Up to 9 cycles | [12] |
Experimental Protocol: Regioselective Pyrazole Synthesis Using a Fluorinated Solvent
This protocol provides a general method for improving the regioselectivity of pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).
-
With magnetic stirring, add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Visualizing Workflows
Catalyst Selection Workflow
Caption: A decision workflow for selecting the appropriate catalyst for pyrazole synthesis.
Troubleshooting Poor Regioselectivity
Caption: A troubleshooting guide for addressing poor regioselectivity in pyrazole synthesis.
References
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3526. [Link]
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3526. [Link]
- Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Reddy, B., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molbank, 2022(4), M1490. [Link]
- Mali, R. S., et al. (2021).
- Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
- El-Remaily, M. A. A. A., & Ansar, W. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Wallace, S., & Chin, J. W. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science, 5(5), 1742-1744. [Link]
- Liu, Y., et al. (2019). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim.
- Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Chandak, H. S., et al. (2015). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- Kumar, N., et al. (2024). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
- Asian Journal of Chemistry. (2025). Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. Asian Journal of Chemistry, 37(1). [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- Aouad, M. R., et al. (2022).
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448. [Link]
- Shang, M., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(44), 11808–11813. [Link]
- ResearchGate. (2021). Effect of solvent on product yield. [Link]
- Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]
- de la Torre, B. G., et al. (2024). Discarding metal incorporation in pyrazole macrocycles and the role of the substrate on single-layer assemblies. Nanoscale, 16(10), 5035-5042. [Link]
- Re-evaluating the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808–11813. [Link]
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
- Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. [Link]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
- Müller, T. J. J., & Chebanov, V. A. (Eds.). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-221. [Link]
- Sharma, A., et al. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. ChemistrySelect, 9(30), e202401692. [Link]
- Finet, J.-P., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3192. [Link]
- Shukla, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30459-30482. [Link]
- Hasani, Z., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(12), 2825. [Link]
- University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]
- Fu, J., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19163–19172. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of Pyrazole Derivatives
Welcome to the technical support center for researchers working with pyrazole derivatives. As a Senior Application Scientist, I understand that the promising biological activities of these heterocyclic compounds are often hampered by a significant experimental hurdle: poor aqueous solubility.[1][2][3] This guide is designed to provide you with a logical, in-depth framework for diagnosing and overcoming these solubility challenges in your biological assays.
Frequently Asked Questions (FAQs): The Root of the Problem
This section addresses the fundamental physicochemical properties of pyrazole derivatives that contribute to their low solubility.
Q1: Why do so many of my pyrazole-based compounds exhibit poor solubility in aqueous media?
A1: The solubility of pyrazole derivatives is governed by a delicate balance of factors related to their molecular structure.[4]
-
Aromaticity and Lipophilicity: The pyrazole ring is an aromatic heterocycle. While this feature is often crucial for biological activity, it also imparts a degree of lipophilicity (fat-solubility) and planarity, which can lead to low solubility in polar solvents like water.[1][4]
-
Intermolecular Forces: In their solid, crystalline state, pyrazole molecules can be held together by strong intermolecular forces, including hydrogen bonds (via the ring nitrogens) and π-π stacking between the aromatic rings.[4] For a solvent to dissolve the compound, it must provide enough energy to overcome this crystal lattice energy.
-
Substituent Effects: The nature of the chemical groups (substituents) attached to the pyrazole core is critical. Large, non-polar, or hydrophobic substituents will significantly decrease aqueous solubility.[4][5] Conversely, the introduction of polar or ionizable groups can enhance it.[5]
Q2: My compound is a weak base/acid. How does pH affect its solubility?
A2: If your pyrazole derivative contains ionizable functional groups (acidic or basic centers), its solubility can be highly dependent on the pH of the medium.[6]
-
Weakly Basic Pyrazoles: For a pyrazole with a basic nitrogen atom, solubility will generally increase in acidic conditions (lower pH). The basic nitrogen becomes protonated, forming a charged cation that is more readily solvated by water.
-
Weakly Acidic Pyrazoles: If the molecule has an acidic proton (e.g., on a phenol or carboxylic acid substituent), solubility will increase in basic conditions (higher pH) as the proton is removed, forming a negatively charged anion.
Determining the pH-solubility profile of your compound is a crucial first step in developing a sound formulation strategy.[6]
Troubleshooting Guide: Compound Precipitation in Biological Assays
This guide provides actionable steps to address the most common solubility-related issues encountered during in vitro experiments.
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")
Question: I dissolve my pyrazole derivative in 100% DMSO to make a concentrated stock. When I add it to my aqueous cell culture medium or assay buffer, a precipitate forms instantly. What is happening and how can I fix it?
Answer: This is a classic case of "solvent shock" or "crashing out."[7] Your compound is soluble in the organic stock solvent (DMSO) but becomes supersaturated and rapidly precipitates when diluted into the aqueous environment where its solubility is much lower.
Initial Troubleshooting Workflow
Follow this decision-making process to systematically address the issue.
Caption: Decision workflow for addressing immediate compound precipitation.
Step-by-Step Solutions
-
Decrease Final Concentration: The most straightforward cause is that the final concentration in your assay exceeds the compound's aqueous solubility limit. Try testing a lower concentration to see if the precipitation resolves.[8]
-
Determine Maximum Soluble Concentration: Before proceeding, you must establish the solubility limit under your exact experimental conditions. This prevents generating unreliable data from precipitated, inactive compounds.[9]
Protocol 1: Determining Maximum Kinetic Solubility in Assay Media
-
Objective: To find the highest concentration of your compound that remains in solution in your specific cell culture medium or buffer over the course of your experiment.
-
Materials:
-
High-concentration compound stock solution in 100% DMSO (e.g., 10-100 mM).
-
Your exact aqueous assay medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.[8]
-
Sterile microcentrifuge tubes or a 96-well plate.
-
-
Methodology:
-
Prepare Dilutions: Create a series of dilutions of your compound in the pre-warmed medium. It is critical to perform a serial dilution rather than adding small stock volumes directly to a large media volume.[8][10] For example, to test a top concentration of 100 µM from a 10 mM stock, first make an intermediate dilution (e.g., 1:10 in media) and then dilute from there.
-
Vortex Gently: Immediately after each dilution step, vortex the solution gently to ensure adequate mixing.
-
Incubate & Observe: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Check for precipitation (cloudiness, crystals, film) immediately after dilution and at several time points corresponding to your experiment's duration (e.g., 1h, 4h, 24h). Viewing the samples under a microscope can help detect fine precipitates.[10]
-
-
-
Optimize Your Dilution Technique:
-
Use Pre-Warmed Media: Always add your compound stock to media that has been pre-warmed to 37°C. Solubility almost always increases with temperature.[8][11]
-
Add Stock to Media (Not Vice Versa): Add the small volume of concentrated stock solution to the larger volume of aqueous media while vortexing to promote rapid dispersal.[8]
-
Maintain Low Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5% and always consistent across all experimental conditions, including vehicle controls. High solvent concentrations can be toxic to cells and can also cause proteins in serum to precipitate.[7]
-
Issue 2: Delayed Precipitation During Incubation
Question: My compound solution looks fine when I prepare it, but after several hours or a day in the incubator, I see a precipitate. What's going on?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of a biological assay.
-
pH Shifts: Cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the culture medium.[8] If your compound's solubility is sensitive to pH, this change can cause it to fall out of solution.
-
Solution: Monitor the media pH. In dense or highly metabolic cultures, you may need to change the medium more frequently or use a more strongly buffered medium (e.g., HEPES-buffered).
-
-
Interaction with Media Components: Components in complex media, particularly proteins in Fetal Bovine Serum (FBS), can interact with your compound. While albumin can sometimes bind to hydrophobic compounds and keep them in solution, high concentrations of either compound or serum can also lead to the formation of insoluble protein-compound complexes.[7]
-
Solution: Test whether reducing the serum percentage mitigates the problem. If so, you may need to adapt your cells to lower-serum conditions or switch to a serum-free medium.
-
-
Temperature Fluctuations: Repeatedly removing your culture plates or tubes from the stable 37°C environment of the incubator can cause temperature cycling, which may negatively affect compound solubility.[8]
-
Solution: Minimize the time that experimental vessels are outside the incubator.
-
Advanced Formulation Strategies for Higher Concentrations
If you require concentrations above the kinetic solubility limit achievable with simple dilution, more advanced formulation techniques are necessary.
Q3: How can I use co-solvents to improve the solubility of my pyrazole derivative?
A3: A co-solvent is a water-miscible organic solvent that is added to the aqueous medium to increase its overall solubilizing capacity.[6] This is a highly effective strategy for many in vitro assays.
-
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for a lipophilic compound. They effectively reduce the "hydrophobic effect" that drives non-polar molecules to aggregate and precipitate in water.
-
Common Co-solvents: The choice and concentration of a co-solvent must be carefully optimized to maximize solubility while minimizing cellular toxicity.
| Co-Solvent | Typical Final Conc. Range | Key Properties & Considerations |
| DMSO | < 0.5% | Excellent solubilizing power, but can be toxic at >1%.[7] Standard for initial stock solutions. |
| Ethanol | 1-5% | Good solubilizing power, less toxic than DMSO but more volatile. |
| PEG 400 | 1-10% | Polyethylene Glycol 400 is a viscous liquid polymer. Low toxicity, commonly used in formulations.[6] |
| Propylene Glycol | 1-10% | Good solvent for many organic compounds. Generally considered safe for cell culture at low %.[6] |
| Glycerol | 1-10% | Viscous, non-toxic. Can help stabilize proteins in addition to solubilizing compounds. |
Self-Validation Check: Always run a vehicle control containing the same final concentration of the co-solvent(s) to ensure that any observed biological effect is due to your compound and not the solvent system.
Q4: I've heard about cyclodextrins. How do they work and can they help with my pyrazole compound?
A4: Yes, cyclodextrins are a powerful tool for solubilizing hydrophobic compounds and are widely used in pharmaceutical formulations.[12][13]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) central cavity.[12] A poorly soluble pyrazole derivative can become encapsulated within this lipophilic cavity, forming a water-soluble "inclusion complex."[14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[15]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
-
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most common, but its own aqueous solubility is limited.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it ideal for biological applications.[15] It is widely used in both in vitro and in vivo formulations.
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A negatively charged derivative that can offer very high solubility enhancement, particularly for positively charged compounds.
-
-
Experimental Approach: To use cyclodextrins, you typically prepare an aqueous stock solution of the cyclodextrin and add your compound (either neat or from a minimal amount of organic solvent) to this solution, allowing time for the inclusion complex to form, often with the aid of sonication or vortexing.
Q5: What are the next-level options if co-solvents and cyclodextrins are not sufficient?
A5: For the most challenging compounds, particularly for in vivo studies where high doses are needed, nanotechnologies that formulate the drug into nanoparticles offer a powerful solution.[16][17] Over 40% of new chemical entities are poorly soluble, making this an area of intense research.[16]
-
Mechanism of Action: By reducing the particle size of the drug to the nanometer range (typically < 1000 nm), you dramatically increase the surface-area-to-volume ratio.[18] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate, which can improve bioavailability.[19]
-
Common Nanoparticle Strategies:
-
Nanosuspensions: These are dispersions of pure drug nanocrystals stabilized by a minimal amount of surfactants or polymers.[20]
-
Polymeric Micelles: Formed from amphiphilic block copolymers that self-assemble in water to encapsulate the drug within a hydrophobic core.[21]
-
Dendrimer Encapsulation: Dendrimers are highly branched, well-defined polymers that can physically entrap drug molecules. This strategy has been successfully used to increase the water solubility of a pyrazole derivative by over 100-fold, enabling its biological evaluation.[22][23][24]
-
These advanced techniques require specialized equipment and formulation expertise but represent the cutting edge for delivering poorly soluble compounds.
References
- Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021).
- Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
- Solubility of Things. (n.d.). Solubility of 1H-pyrazole (C3H4N2). Solubility of Things. [Link]
- Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Alfei, S., Brullo, C., Spallarossa, A., & Zuccari, G. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe. [Link]
- Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
- Fustero, S., et al. (2021).
- Lanyon, L., et al. (2012).
- ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
- ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.
- Alfei, S., et al. (2021).
- Salas-Ambrosio, P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Kumar, S., & Bhargava, D. (2022). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs.
- da Silva, E. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives.
- Liversidge, G. G., & Cundy, K. C. (1995).
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Liversidge, G. G., & Cundy, K. C. (1995). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. [Link]
- Di Mauro, G., et al. (2022). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. [Link]
- Al-Abri, Z., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. [Link]
- ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route.
- Frontier in Medical and Health Research. (n.d.). View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research. [Link]
- Kos, J., et al. (2019). Heterocycles in Medicinal Chemistry.
- Chander, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- Singh, P., et al. (2023).
- Bekhit, A. A., & Abdel-Aziem, T. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Rammohan, A., et al. (2020).
- Aroua, L., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Qassim University for Science. [Link]
- Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
- Kumar, V. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical Sciences. [Link]
- Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health and Biological Sciences. [Link]
- International Journal of Health and Biological Sciences. (2022). Synthesis of Heterocyclic Compounds and Their Utilities in the Field Biological Science. International Journal of Health and Biological Sciences. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative | MDPI [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. mdpi.com [mdpi.com]
- 16. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability [mdpi.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents [unige.iris.cineca.it]
- 24. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
stability and degradation pathways of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for 3-(4-methoxyphenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving this compound. Drawing from established principles of chemical stability and degradation, this document offers field-proven insights to help you anticipate and resolve common challenges.
I. Core Compound Characteristics & Stability Overview
This compound is a heterocyclic compound featuring a pyrazole core, a primary aromatic amine, and a methoxyphenyl (anisole) moiety. The stability of this molecule is governed by the chemical properties of these functional groups. While generally stable under standard laboratory conditions, its susceptibility to degradation increases under specific environmental stresses such as exposure to strong acids, bases, oxidizing agents, light, and elevated temperatures.[1] Understanding these sensitivities is crucial for maintaining sample integrity and obtaining reliable experimental results.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound, providing potential causes and actionable solutions.
Question 1: I've observed a gradual yellowing or darkening of my solid compound or its solution over time. What could be the cause?
Answer:
The development of a yellow or brown coloration is a common indicator of degradation, likely due to oxidation of the primary aromatic amine. Aromatic amines are susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.[2][3] This can lead to the formation of colored polymeric products or N-oxides.
Causality & Protocol:
-
Oxidative Degradation: The primary amine group is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be photocatalyzed, meaning exposure to ambient light can accelerate it.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]
-
Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.[3]
-
Solvent Purity: When preparing solutions, use freshly de-gassed solvents to remove dissolved oxygen.
-
Analytical Confirmation: To confirm oxidation, you can use LC-MS to look for the appearance of new peaks corresponding to the mass of the oxidized products (e.g., M+16 for a hydroxylamine or N-oxide).
-
Question 2: My recent analytical run (HPLC/LC-MS) shows a new, unexpected peak that wasn't present in the freshly prepared sample. What is this impurity?
Answer:
The appearance of a new peak suggests that your compound is degrading under the storage or experimental conditions. The identity of the degradant depends on the specific stressor. Two likely possibilities are hydrolysis of the methoxy group or oxidation.
Causality & Protocol:
-
Hydrolytic Degradation (Acidic Conditions): If your sample is in an acidic solution, the methoxy group (-OCH₃) on the phenyl ring can undergo hydrolysis to a hydroxyl group (-OH), forming 3-(4-hydroxyphenyl)-1H-pyrazol-5-amine.
-
Oxidative Degradation: As mentioned previously, oxidation of the amine is a common pathway.
-
Troubleshooting Workflow:
-
Review Sample History: Note the pH, solvent, temperature, and light exposure of the sample since it was prepared.
-
Forced Degradation for Peak Identification: To tentatively identify the impurity, you can perform a mini-forced degradation study:
-
Acid Stress: Treat a small amount of your compound with a dilute acid (e.g., 0.1 M HCl) and analyze it by LC-MS. Compare the retention time and mass of the resulting peak with your unknown impurity.
-
Oxidative Stress: Treat another aliquot with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze.[2][5]
-
-
Structure Elucidation: If the impurity is significant, further characterization by techniques like NMR may be necessary to confirm its structure.
-
Question 3: I'm seeing a loss of potency or reduced activity of my compound in a biological assay.
Answer:
A loss of potency is a strong indication of compound degradation, leading to a lower concentration of the active parent molecule. The degradation pathways discussed above (oxidation and hydrolysis) are the most probable causes.
Causality & Protocol:
-
Quantify the Degradation: Use a validated stability-indicating analytical method (typically HPLC with UV or MS detection) to accurately measure the concentration of the parent compound in your sample. A significant decrease from the expected concentration confirms degradation.
-
Proactive Stability Assessment:
-
It is advisable to perform a preliminary stability assessment of your compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure).
-
Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation at various time points.
-
-
Mitigation Strategies:
-
If the compound is unstable in the assay medium, consider preparing fresh solutions immediately before use.
-
If possible, adjust the pH of the assay buffer to a range where the compound is more stable.
-
Minimize the exposure of the compound and its solutions to light and elevated temperatures.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] Storage at 2-8°C is recommended. For solutions, it is best to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its functional groups, the primary anticipated degradation pathways are:
-
Oxidation: The primary aromatic amine is susceptible to oxidation, potentially forming N-oxides, hydroxylamines, or colored polymeric species. This is often accelerated by light and air.[2][3][5]
-
Hydrolysis: Under acidic conditions, the methoxy group (ether linkage) on the phenyl ring can be hydrolyzed to a hydroxyl group, yielding the corresponding phenol derivative.
-
Photodegradation: The pyrazole ring and the aromatic systems can be susceptible to photodegradation upon exposure to UV light, which can lead to complex rearrangements or fragmentation.[6][7][8]
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation study, or stress testing, is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10][11] A typical study involves exposing the compound to the following conditions, aiming for 5-20% degradation:[10]
| Stress Condition | Recommended Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) | Hydrolysis of the methoxy group to a hydroxyl group. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature | Generally more stable to base, but potential for other reactions. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the primary amine to N-oxide or other species. |
| Thermal Degradation | Heat solid compound at an elevated temperature (e.g., 80°C) | General decomposition, potential for complex products. |
| Photodegradation | Expose solution to UV light (e.g., 254 nm) or a photostability chamber | Photochemical reactions of the pyrazole and aromatic rings. |
Workflow for a Forced Degradation Study
Caption: A general workflow for conducting a forced degradation study.
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
IV. References
-
Richard, D., & Larive, C. K. (2002). Isotope Studies of Photocatalysis: Dual Mechanisms in the Conversion of Anisole to Phenol. The Journal of Physical Chemistry B, 106(4), 784-789.
-
Peuron, M., et al. (2010). Detailed kinetic study of anisole pyrolysis and oxidation to understand tar formation during biomass combustion and gasification. Combustion and Flame, 157(8), 1576-1589.
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Giske, J., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(3), 1365-1376.
-
Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 3986.
-
Suryan, M. M., & Kafafi, S. A. (1995). Pyrolysis and oxidation kinetics of anisole and phenol. ProQuest Dissertations Publishing.
-
Szabó, B. S., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Packaging and Shelf Life, 33, 100909.
-
Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-251.
-
Sonavane, V., & Chaugule, D. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 2(4).
-
de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry, 2021, 8868991.
-
Jensen, M. B. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(9).
-
Singh, R., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 183-193.
-
Ryabukhin, D. S., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 644-653.
-
Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 42-59.
-
Mori, T., et al. (2018). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 20(32), 21016-21028.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
D'Auria, M. (2019). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.
-
de Fátima, A., & Modolo, L. V. (2017). Recent Developments in the Chemistry of Pyrazoles. Current Organic Synthesis, 14(2), 212-235.
-
McNeill, K. (2019). Exploring the photodegradation of pyrroles. [Link]
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. ijrpp.com [ijrpp.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mcneill-group.org [mcneill-group.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole-Based Enzyme Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Core in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, metabolic stability, and the capacity for precise three-dimensional orientation of substituents.[2][3]
This versatility has led to the development of numerous FDA-approved drugs incorporating a pyrazole core, targeting a wide array of clinical conditions from inflammation to cancer.[2] This guide provides an in-depth comparative analysis of pyrazole-based inhibitors for two critical enzyme families: the Janus kinases (JAKs) and the cyclooxygenases (COX). We will dissect their mechanisms of action, compare their performance against key alternatives using experimental data, and provide robust, field-tested protocols for their evaluation. This document is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced advantages of this remarkable chemical scaffold.
Chapter 1: Pyrazole-Based Kinase Inhibitors — A Deep Dive into the JAK-STAT Pathway
Background: The Janus Kinase (JAK) Family and Its Role in Disease
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are indispensable for signal transduction from numerous cytokine and growth factor receptors.[4] This signaling cascade, known as the JAK-STAT pathway, is a master regulator of immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and chronic inflammatory diseases.[1][5][6][7] Consequently, the ATP-binding site of JAKs has become a prime target for therapeutic intervention.
Mechanism of Action: How Pyrazoles Inhibit Kinase Activity
Pyrazole-based kinase inhibitors are typically Type I inhibitors, meaning they are ATP-competitive and bind to the active conformation (DFG-in state) of the kinase. The pyrazole core acts as a stable anchor, allowing its substituents to form key interactions within the ATP-binding pocket. For example, in the case of the pyrazole-containing drug Ruxolitinib, the pyrrolo[2,3-d]pyrimidine group linked to the pyrazole ring forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP, while other parts of the molecule engage in further hydrophobic and van der Waals interactions to confer potency and selectivity.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs like Ruxolitinib.
Comparative Analysis: Ruxolitinib vs. Other JAK Inhibitors
The clinical utility of a JAK inhibitor is defined by its selectivity profile across the four JAK isoforms. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3][7] This dual activity is beneficial in myelofibrosis, where JAK2 hyperactivity is a primary driver and JAK1 inhibition helps control systemic inflammation.[7][8] However, this can be compared to other inhibitors with different selectivity profiles, such as Tofacitinib (primarily JAK1/3) or the more selective "second-generation" inhibitors like Upadacitinib (primarily JAK1).[8]
A retrospective multicenter study on VEXAS syndrome found that Ruxolitinib was more effective than other JAK inhibitors, with higher response rates at 3 and 6 months.[9] This superior efficacy could be attributed to its specific target profile, inhibiting JAK1 and JAK2, and its enhanced activity on TYK2.[9] In contrast, a network meta-analysis of treatments for rheumatoid arthritis found that Upadacitinib 15 mg had numerically higher efficacy in terms of clinical remission and ACR responses compared to other JAK inhibitors, though the differences were not always statistically significant.[10][11]
| Inhibitor | Primary Targets | IC₅₀ JAK1 (nM) | IC₅₀ JAK2 (nM) | IC₅₀ JAK3 (nM) | TYK2 (nM) | Key Therapeutic Areas |
| Ruxolitinib | JAK1, JAK2 | ~3.3 | ~2.8 | ~428 | ~19 | Myelofibrosis, Polycythemia Vera[3][8] |
| Tofacitinib | JAK1, JAK3 | ~1-3 | ~5-20 | ~1-5 | ~100 | Rheumatoid Arthritis, Psoriatic Arthritis |
| Baricitinib | JAK1, JAK2 | ~5.9 | ~5.7 | >400 | ~53 | Rheumatoid Arthritis |
| Upadacitinib | JAK1 | ~43 | ~110 | >1000 | ~2300 | Rheumatoid Arthritis, Atopic Dermatitis[8] |
| Fedratinib | JAK2, FLT3 | ~35 | ~3 | >10000 | >10000 | Myelofibrosis[12] |
Table 1: Comparative inhibitory potency (IC₅₀) and selectivity of selected JAK inhibitors. Data is synthesized from multiple sources for a representative overview. Actual values may vary based on assay conditions.
Field Insights: The choice between a broader inhibitor like Ruxolitinib and a more selective one like Upadacitinib is a classic example of a therapeutic trade-off. For myeloproliferative neoplasms, Ruxolitinib's dual JAK1/JAK2 inhibition is key to its success, reducing both splenomegaly and constitutional symptoms.[7] Conversely, for autoimmune conditions like rheumatoid arthritis, a more selective JAK1 inhibitor may offer a better safety profile by avoiding the hematological side effects associated with strong JAK2 inhibition, such as anemia.[8][12]
Chapter 2: Pyrazole-Based Cyclooxygenase (COX) Inhibitors — The Revolution of Selective Pain Management
Background: The Dual Roles of COX-1 and COX-2
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and plays a vital role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is typically induced by inflammatory stimuli and is a major mediator of pain and inflammation.[13][14] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both isoforms, which leads to their well-known risk of gastrointestinal side effects.[13]
Mechanism of Action: Structural Basis for COX-2 Selectivity
The development of selective COX-2 inhibitors was a landmark in drug design. The key difference lies in the active sites of the two enzymes. The COX-2 active site has a larger, more accommodating side pocket compared to COX-1. Pyrazole-based inhibitors, such as Celecoxib, were designed with a bulky side group (a sulfonamide moiety) that can fit into this larger pocket in COX-2 but is sterically hindered from entering the narrower COX-1 active site.[15] This structural difference is the foundation of their selectivity, allowing them to reduce inflammation while sparing the gastroprotective functions of COX-1.[13]
Figure 2: Arachidonic acid cascade showing selective inhibition of COX-2 by pyrazole-based drugs vs. non-selective NSAIDs.
Comparative Analysis: Celecoxib vs. Other Anti-Inflammatory Agents
The primary advantage of Celecoxib over traditional NSAIDs is its improved gastrointestinal (GI) safety profile. By selectively inhibiting COX-2, Celecoxib mitigates the risk of GI ulcers and bleeding associated with COX-1 inhibition.[13] However, the "coxib" class is not without controversy. Some COX-2 inhibitors, like Rofecoxib (Vioxx), were withdrawn from the market due to an increased risk of cardiovascular events, such as heart attack and stroke.[14][16]
While all NSAIDs, including Celecoxib, carry warnings regarding cardiovascular risk, there appear to be differences within the class.[13][17] A comparative study noted that while Celecoxib and Rofecoxib are both selective COX-2 inhibitors, they differ in chemical structure, potency, and metabolism.[16] Research suggests that Etoricoxib has a greater propensity to destabilize blood pressure control than Celecoxib.[17] The choice between different anti-inflammatory agents depends on a careful assessment of a patient's individual risk factors for both gastrointestinal and cardiovascular events.[13]
| Compound | Class | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Index (SI) (IC₅₀ COX-1 / IC₅₀ COX-2) |
| Ibuprofen | Non-selective NSAID | ~13 | ~35 | ~0.4 |
| Naproxen | Non-selective NSAID | ~7 | ~8 | ~0.9 |
| Celecoxib | Pyrazole COX-2 Inhibitor | ~15-50 | ~0.04 - 2.16 | >7 - 375[18] |
| Etoricoxib | COX-2 Inhibitor | ~50 | ~0.5 | ~100 |
| Rofecoxib | COX-2 Inhibitor | >50 | ~0.018 | >2700 |
| Compound 5u | Novel Pyrazole Hybrid | 130.12 | 1.79 | 72.73[15] |
| Compound 6f | Novel Pyrazole-Pyridazine Hybrid | 9.56 | 1.15 | 8.31[18] |
Table 2: Comparative in vitro inhibitory potency (IC₅₀) and COX-2 selectivity of various anti-inflammatory agents. Data is synthesized from multiple sources. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.
Chapter 3: Experimental Protocols for the Robust Evaluation of Enzyme Inhibitors
The Cornerstone of Comparative Analysis: Self-Validating Protocols
Objective comparison of inhibitor performance is impossible without rigorous, reproducible experimental data. The following protocols are designed as self-validating systems. This means they include the necessary controls and steps to ensure the data generated is reliable. The causality behind each step is explained, moving beyond a simple list of instructions to provide a framework for sound scientific practice.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based for JAK2)
This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after the phosphorylation reaction. Lower ATP levels indicate higher kinase activity.
Rationale: The choice of a luminescence-based ATP detection assay (e.g., Kinase-Glo®) provides a high signal-to-background ratio and a broad dynamic range, making it suitable for high-throughput screening and accurate IC₅₀ determination.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the pyrazole-based test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, perform a final dilution into the assay buffer.
-
Causality: A wide concentration range is essential for accurately defining the full dose-response curve and calculating the IC₅₀. DMSO is used for initial solubilization, but its final concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified JAK2 enzyme and a suitable peptide substrate in kinase assay buffer.
-
Causality: Using a purified enzyme is critical to ensure that the observed inhibition is specific to the target.
-
-
Initiation of Inhibition: Add the diluted test compounds to the reaction mixture and incubate for a set period (e.g., 15-30 minutes) at room temperature. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the reaction. The ATP concentration should be at or near its Km value for the enzyme. Incubate for a defined time (e.g., 60 minutes) at 30°C.[19][20]
-
Causality: Using an ATP concentration near the Km is crucial.[20] If the ATP concentration is too high, it will be more difficult for an ATP-competitive inhibitor to bind, leading to an artificially high (less potent) apparent IC₅₀.
-
-
Detection: Stop the reaction and measure kinase activity by adding the ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP. Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.[19]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic non-linear regression model.[20]
-
Figure 4: Workflow for a parallel chromogenic assay to determine COX-2 selectivity.
Conclusion
The pyrazole scaffold has unequivocally earned its status as a privileged structure in drug discovery. Its application in designing highly potent and selective inhibitors for enzymes like Janus kinases and cyclooxygenase-2 demonstrates its profound impact on modern medicine. The comparative analysis of pyrazole-based drugs like Ruxolitinib and Celecoxib against their alternatives reveals a story of nuanced optimization—balancing potency, selectivity, and safety to meet specific clinical needs. For the research scientist, the path forward lies in leveraging the structural versatility of the pyrazole core to develop next-generation inhibitors with even greater precision and improved therapeutic windows, guided by the robust and logical experimental frameworks detailed in this guide.
References
- Cetin, Z., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
- Heiblig, M., et al. (2022). Ruxolitinib is more effective than other JAK inhibitors to treat VEXAS syndrome: a retrospective multicenter study. Blood.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Celecoxib vs. Other NSAIDs: A Comparative Look at Safety and Efficacy.
- Cetin, Z., & Gunes, H. S. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Bozdağ, M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- MacDonald, T. M., & Hawkey, C. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Therapeutic Advances in Musculoskeletal Disease.
- Ahmad, S. S., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences.
- Lauffer, L. M., & Ibler, E. (2024). Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review. Dermatology and Therapy.
- Khan, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate.
- Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
- Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate.
- White, W. B. (2005). Are All COX-2 Inhibitors Created Equal? Hypertension.
- El-Gamal, M. I., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry.
- Patient Power. (2020). JAK Inhibitors for Myelofibrosis: Ruxolitinib and Fedratinib.
- McCormack, P. L., & Deane, K. H. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Cambridge University Press.
- Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications.
- El-Gowelli, H. M., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology.
- El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
- Nae, A., & Paunica, S. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Li, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules.
- Gadina, M., et al. (2019). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases.
- Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research.
- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
- G-Biosciences. (n.d.). Enzyme Analysis.
- Lee, Y. H., & Bae, S.-C. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. Rheumatology and Therapy.
- Lee, Y. H., & Bae, S.-C. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. Rheumatology and Therapy.
- Kihara, M., et al. (2024). Real-world comparative study of the efficacy of Janus kinase inhibitors in patients with rheumatoid arthritis: the ANSWER cohort study. Rheumatology.
- Kővári, B., et al. (2022). Janus Kinase Inhibitors Improve Disease Activity and Patient-Reported Outcomes in Rheumatoid Arthritis. Pharmaceutics.
- Li, H., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Ruxolitinib is more effective than other JAK inhibitors to treat VEXAS syndrome: a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patientpower.info [patientpower.info]
- 13. nbinno.com [nbinno.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Art of Molecular Tinkering: A Comparative Guide to the Structure-Activity Relationship of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine Analogs
In the intricate world of drug discovery, the pyrazole scaffold stands as a testament to nature's efficiency and versatility.[1][2][3][4][5] This five-membered heterocyclic ring is a cornerstone in the design of numerous therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] Among the vast family of pyrazole derivatives, the 3-(4-methoxyphenyl)-1H-pyrazol-5-amine core has emerged as a particularly promising starting point for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7]
This guide delves into the critical structure-activity relationships (SAR) of this compound analogs. We will dissect how subtle modifications to this core structure influence biological activity, offering a comparative analysis supported by experimental data. This exploration is designed for researchers, scientists, and drug development professionals, providing insights to guide the rational design of next-generation therapeutics.
The Core Scaffold: A Privileged Structure
The this compound scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets with high affinity. The pyrazole ring itself can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of proteins.[1] The 4-methoxyphenyl group often serves as an important hydrophobic anchor, while the 5-amine group provides a key point for further functionalization and interaction with target residues.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs can be finely tuned by strategic modifications at several key positions. We will explore the impact of these changes on their anticancer and kinase inhibitory potential.
Substitution on the Pyrazole Ring (N1 and C4 Positions)
The nitrogen at the N1 position and the carbon at the C4 position of the pyrazole ring are critical for modulating the compound's properties.
-
N1-Substitution: Alkylation or arylation at the N1 position significantly impacts the compound's interaction with the target protein. For instance, the introduction of a phenyl group at N1 in some pyrazolo[3,4-b]pyridines has been shown to be crucial for their anticancer activity.[8] The nature and size of the substituent can influence the molecule's orientation within the binding site.
-
C4-Substitution: The C4 position is often a target for introducing groups that can form additional interactions or modulate the electronic properties of the pyrazole ring. For example, the introduction of a carboxamide group at the C4 position in 5-amino-1H-pyrazole derivatives has led to the development of potent pan-FGFR covalent inhibitors.[9]
Modifications of the 4-Methoxyphenyl Group
The 4-methoxyphenyl moiety typically occupies a hydrophobic pocket in the target protein.
-
Substitution on the Phenyl Ring: Altering the substituents on this phenyl ring can enhance potency and selectivity. For example, replacing the methoxy group with other alkoxy groups or halogens can modulate the compound's lipophilicity and electronic nature, thereby affecting its binding affinity.
Derivatization of the 5-Amine Group
The 5-amino group is a key hydrogen bond donor and a versatile handle for chemical modification.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the 5-amino group can introduce additional interaction points. Amide derivatives, for instance, have been shown to exhibit potent c-Jun N-terminal kinase (JNK-1) inhibitory activity.[10]
-
Formation of Fused Rings: The 5-amino group can be used as a synthon to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which have demonstrated significant anticancer activity by inhibiting cyclin-dependent kinases (CDKs).[8]
Comparative Analysis of Biological Activity
The following table summarizes the structure-activity relationships of selected this compound analogs against various cancer cell lines and kinases. The data highlights how specific structural modifications translate into changes in inhibitory potency.
| Compound ID | Core Structure Modification | Target/Cell Line | IC50 (µM) | Reference |
| Analog A | N1-phenyl, C4-aryl pyrazolo[3,4-b]pyridine | Hela | 2.59 | [8] |
| Analog B | N1-phenyl, C4-aryl pyrazolo[3,4-b]pyridine | MCF7 | 4.66 | [8] |
| Analog C | N1-phenyl, C4-aryl pyrazolo[3,4-b]pyridine | HCT-116 | 1.98 | [8] |
| Analog D | 5-amino-1H-pyrazole-4-carboxamide | FGFR1 | 0.046 | [9] |
| Analog E | 5-amino-1H-pyrazole-4-carboxamide | NCI-H520 | 0.019 | [9] |
| Analog F | N-acyl pyrazole | JNK-1 | <10 | [10] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Experimental Protocols: A Glimpse into the Lab
The evaluation of these compounds involves a series of well-defined experimental procedures. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of Pyrazolo[3,4-b]pyridine Analogs
A common synthetic route to pyrazolo[3,4-b]pyridine derivatives involves a multi-component reaction.[8]
-
Step 1: Knoevenagel Condensation: An appropriate aromatic aldehyde is condensed with malononitrile in the presence of a basic catalyst (e.g., piperidine) to yield an arylmethylenemalononitrile.
-
Step 2: Michael Addition: 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is then subjected to a Michael addition with the arylmethylenemalononitrile.
-
Step 3: Cyclization: The resulting intermediate undergoes an intramolecular cyclization upon heating in a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[3,4-b]pyridine.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., Hela, MCF7, HCT-116) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Visualizing the SAR Logic
To better understand the relationships between structural modifications and biological activity, we can use diagrams to represent the key SAR principles.
Caption: A simplified workflow for a typical kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a rich source of inspiration for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in medicinal chemistry. By understanding how subtle molecular modifications impact biological activity, researchers can more efficiently navigate the complex landscape of drug discovery.
Future research in this area will likely focus on the development of analogs with enhanced selectivity for specific kinase isoforms, thereby minimizing off-target effects and improving the safety profile of these promising compounds. Furthermore, the exploration of novel synthetic methodologies will continue to expand the chemical space around this versatile scaffold, paving the way for the discovery of next-generation therapeutics.
References
- Doma, A., Kulkarni, R., Palakodety, R., Sastry, G. N., Sridhara, J., & Garlapati, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209–6219. [Link]
- Li, X., He, Y., & Zhang, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1189-1209. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (n.d.). [Link]
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (n.d.). [Link]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (n.d.). [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. (n.d.). [Link]
- Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed. (n.d.). [Link]
- Design, Synthesis and Biological Evaluation of 5-Amino-1H-pyrazole-4- carboxamide Derivatives as Potential Antitumor Agents - Ingenta Connect. (n.d.). [Link]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF - ResearchG
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). [Link]
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (n.d.). [Link]
- Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). [Link]
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). [Link]
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. (n.d.). [Link]
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (n.d.). [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed. (n.d.). [Link]
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of Novel Pyrazole Compounds' Biological Activity
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The journey from a newly synthesized pyrazole derivative to a potential therapeutic agent is paved with rigorous experimental validation. This guide provides an in-depth, comparative analysis of the essential assays and methodologies required to elucidate the biological activity of novel pyrazole compounds, grounded in scientific integrity and field-proven insights.
The Rationale for a Multi-Faceted Validation Approach
A single assay is insufficient to comprehensively characterize the biological profile of a novel compound. A well-rounded validation strategy employs a battery of tests to assess cytotoxicity, target engagement, and broader physiological effects. This multi-pronged approach not only builds a robust data package but also provides critical insights into the compound's mechanism of action, selectivity, and potential therapeutic window.
Part 1: In Vitro Cytotoxicity Assessment: The First Line of Inquiry
The initial step in evaluating the potential of a novel pyrazole compound, particularly for anticancer applications, is to determine its cytotoxic effects on relevant cell lines. Several colorimetric assays are widely used for this purpose, each with its own advantages and underlying principles.
Methodology Showdown: MTT, XTT, and SRB Assays
The choice of cytotoxicity assay can significantly impact the interpretation of results. Here, we compare three commonly employed methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4] The intensity of the color, measured after solubilizing the formazan crystals, is proportional to the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing potential inaccuracies.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which correlates with cell number.
Causality in Assay Selection: While all three assays are effective, the choice often depends on the specific research question and the nature of the compound being tested. The MTT assay is a classic and cost-effective method. The XTT assay offers convenience and potentially higher accuracy due to the soluble formazan product. The SRB assay, which measures total protein content, can be less susceptible to interference from compounds that affect mitochondrial respiration, a potential confounding factor in MTT and XTT assays.
Comparative Cytotoxicity of Novel Pyrazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of several novel pyrazole compounds against various cancer cell lines, compared to the established anticancer drug Doxorubicin and the selective COX-2 inhibitor Celecoxib.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Pyrazole 1 | HT-29 | Colon Cancer | 6.43 | [5] |
| PC-3 | Prostate Cancer | 9.83 | [5] | |
| Novel Pyrazole 2 | A549 | Lung Cancer | 8.0 | [6] |
| HeLa | Cervical Cancer | 9.8 | [6] | |
| MCF-7 | Breast Cancer | 5.8 | [6] | |
| Novel Pyrazole 3 | HepG2 | Liver Cancer | 13.14 | [7][8] |
| MCF-7 | Breast Cancer | 8.03 | [7][8] | |
| Doxorubicin | HT-29 | Colon Cancer | Comparable to Novel Pyrazole 1 | [5] |
| MCF-7 | Breast Cancer | 4.17 | [6] | |
| Celecoxib | CNE-2 | Nasopharyngeal Carcinoma | 41.04 | [9] |
| Hone-1 | Nasopharyngeal Carcinoma | 49.68 | [9] | |
| HK-1 | Nasopharyngeal Carcinoma | 51.74 | [9] | |
| SKOV3 | Ovarian Cancer | 25 | [10] | |
| HEY | Ovarian Cancer | 44 | [10] | |
| IGROV1 | Ovarian Cancer | 50 | [10] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized workflow for assessing the cytotoxicity of novel pyrazole compounds using the MTT assay.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel pyrazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Part 2: Unraveling the Mechanism of Action: Enzyme Inhibition Assays
Many biologically active pyrazole compounds exert their effects by inhibiting specific enzymes.[11][12] Two prominent examples are the cyclooxygenase (COX) enzymes, particularly COX-2 in inflammation, and cyclin-dependent kinases (CDKs) in cancer cell cycle regulation.[8][10][11][12]
Targeting Inflammation: COX-2 Inhibition
The pyrazole-containing drug Celecoxib is a well-known selective COX-2 inhibitor.[8][10] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Simplified COX-2 inhibition pathway by pyrazole compounds.
Targeting Cancer: CDK Inhibition
CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[11][13] Dysregulation of CDK activity is a hallmark of cancer.[11] Several novel pyrazole derivatives have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7][8][11]
Caption: Overview of CDK inhibition and cell cycle arrest.
Comparative Enzyme Inhibitory Activity
The following table presents the enzyme inhibitory activity of novel pyrazole compounds against COX-2 and CDK2, with comparisons to established inhibitors.
| Compound/Drug | Target Enzyme | IC50/Ki | Reference |
| Novel Pyrazole 4 | COX-2 | IC50 = 1.15 µM | [12][14] |
| Novel Pyrazole 5 | COX-2 | IC50 = 1.50 µM | [12][14] |
| Celecoxib | COX-2 | IC50 = 2.16 µM | [12][14] |
| Novel Pyrazole 6 | CDK2 | IC50 = 0.45 µM | |
| Novel Pyrazole 7 | CDK2 | IC50 = 0.46 µM | [7] |
| Novel Pyrazole 8 | CDK2 | IC50 = 0.96 µM | [11][15] |
| Roscovitine (CDK inhibitor) | CDK2 | IC50 = 0.99 µM | [7] |
Note: A lower IC50 or Ki value indicates greater potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of novel pyrazole compounds against a specific kinase, such as CDK2.
Materials:
-
Recombinant active kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Novel pyrazole compounds
-
Positive control inhibitor (e.g., Roscovitine)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the novel pyrazole compounds and the positive control inhibitor in the appropriate kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the pyrazole compound (or control), and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Part 3: Assessing Antimicrobial Potential
The pyrazole scaffold is also found in compounds with significant antimicrobial activity.[3][16][17][18] The agar well diffusion method is a widely used and straightforward technique to screen for antibacterial and antifungal properties.
Comparative Antimicrobial Activity
The table below shows the antimicrobial activity of novel pyrazole derivatives, indicated by the zone of inhibition, against various bacterial and fungal strains.
| Compound | Microorganism | Type | Zone of Inhibition (mm) | Reference |
| Novel Pyrazole 9 | Escherichia coli | Gram-negative Bacteria | 27 | [17] |
| Staphylococcus aureus | Gram-positive Bacteria | 22 | [17] | |
| Bacillus subtilis | Gram-positive Bacteria | 30 | [17] | |
| Klebsiella pneumoniae | Gram-negative Bacteria | 20 | [17] | |
| Aspergillus niger | Fungus | 35 | [17] | |
| Candida albicans | Fungus | 25 | [17] | |
| Ciprofloxacin (Antibiotic) | Escherichia coli | Gram-negative Bacteria | MIC: 0.5 µg/mL | [16] |
| Clotrimazole (Antifungal) | Aspergillus niger | Fungus | MIC: 2 µg/mL | [16] |
Note: A larger zone of inhibition indicates greater antimicrobial activity. MIC (Minimum Inhibitory Concentration) is another measure of antimicrobial potency.
Experimental Protocol: Agar Well Diffusion Assay
This protocol describes the agar well diffusion method for evaluating the antimicrobial activity of novel pyrazole compounds.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Cultures of test microorganisms
-
Novel pyrazole compounds (dissolved in a suitable solvent)
-
Positive control antibiotics/antifungals
-
Sterile cork borer
-
Micropipette
-
Incubator
Step-by-Step Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.
-
Compound Application: Add a specific volume of the novel pyrazole compound solution, a positive control, and a solvent control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Part 4: In Vivo Validation: Bridging the Gap to Clinical Relevance
Promising in vitro results must be validated in vivo to assess a compound's efficacy and safety in a whole-organism context.[5][19] Animal models, such as mouse xenografts for cancer, are indispensable for this purpose.
In Vivo Efficacy in a Mouse Xenograft Model
A study on a novel pyrazole derivative in a non-small cell lung cancer (NSCLC) xenograft model in mice demonstrated significant tumor growth inhibition without obvious side effects.[20] Another pyrazole compound showed a 97% tumor growth inhibition at a dose of 30 mg/kg in a TRKAWT xenograft mouse model.[2]
Preliminary Toxicity Assessment
Acute toxicity studies are crucial to determine the safety profile of a new compound. For one pyrazole derivative, the LD50 (the dose lethal to 50% of the test animals) in mice was determined to be 993 mg/kg.[21] Another study on a novel pyrazole derivative found it to be practically nontoxic in acute toxicity tests.
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This protocol provides a general outline for an in vivo efficacy study of a novel anticancer pyrazole compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Novel pyrazole compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment and control groups.
-
Compound Administration: Administer the novel pyrazole compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed in the treatment group.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
The experimental validation of novel pyrazole compounds is a systematic and multi-faceted process that is essential for advancing promising candidates through the drug discovery pipeline. By employing a combination of robust in vitro and in vivo assays, researchers can build a comprehensive understanding of a compound's biological activity, mechanism of action, and safety profile. This guide provides a framework for designing and interpreting these critical experiments, ultimately contributing to the development of new and effective therapeutics based on the versatile pyrazole scaffold.
References
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (Link not available)
- Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. ([Link])
- Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (Link not available)
- Recent Advances in the Development of Pyrazole Deriv
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ([Link])
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ([Link])
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. ([Link])
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ([Link])
- The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. ([Link])
- Celecoxib induces dose dependent growth inhibition in nasopharyngeal carcinoma cell lines independent of cyclooxygenase-2 expression. ([Link])
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ([Link])
- Pyrazoles as anticancer agents: Recent advances. ([Link])
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ([Link])
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ([Link])
- Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys. ([Link])
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
- Selective COX‐2 inhibitor pyrazole derivatives derived
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ([Link])
- New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ([Link])
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ([Link])
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. ([Link])
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. ([Link])
- Analysis of the in vitro inhibition of murine and human tumor cell growth by pyrazole derivatives and a substituted azabicyclo [3.1.0] hexane-2,4-dione. ([Link])
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ([Link])
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([Link])
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. ([Link])
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ([Link])
- Cytotoxicity study of pyrazole deriv
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Comparison of cytotoxicity of the newly synthesized pyrazoles to the... ([Link])
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. ([Link])
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Celecoxib induces dose dependent growth inhibition in nasopharyngeal carcinoma cell lines independent of cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2] Its prevalence in FDA-approved drugs such as Crizotinib, Ruxolitinib, and Erdafitinib underscores its significance.[2] However, the therapeutic efficacy of these inhibitors is intrinsically linked to their selectivity. Understanding and characterizing the cross-reactivity, or off-target binding, of these molecules is paramount to predicting both therapeutic outcomes and potential toxicities.[1]
This guide provides an in-depth comparison of the cross-reactivity profiles of representative pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies. We will explore the nuances of kinase inhibitor profiling, delve into the signaling pathways affected by off-target activities, and provide actionable protocols for your own investigations.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure serves as a versatile scaffold in medicinal chemistry, offering key hydrogen bonding interactions and allowing for diverse substitutions to modulate potency and selectivity.[1] Pyrazole-containing compounds have been developed to target a wide array of kinases, including but not limited to:
-
Tyrosine Kinases: ALK, MET, ROS1, JAK family
-
Serine/Threonine Kinases: Aurora Kinases, CDKs, Akt
The substituents on the pyrazole ring play a critical role in determining the inhibitor's binding affinity and selectivity profile.[1] Even subtle modifications can significantly alter the spectrum of kinases a compound will inhibit.
Comparative Cross-Reactivity Profiles of Pyrazole-Based Kinase Inhibitors
To illustrate the diverse selectivity profiles of pyrazole-based inhibitors, we present a comparative analysis of two FDA-approved drugs: Crizotinib and Ruxolitinib . The following tables summarize their inhibitory activity against a panel of on- and off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, where a lower value indicates higher potency.
Table 1: Cross-Reactivity Profile of Crizotinib
| Target Kinase | IC50 / Kd (nM) | Primary Cellular Process | Reference |
| c-MET | 8 | Cell motility, proliferation, survival | [3] |
| ALK | 20 | Neuronal development, oncogenesis | [3] |
| ROS1 | 1.7 | Cell growth and differentiation | [4] |
| RON | 13 | Cell motility, invasion | [3] |
| AXL | 25 | Cell survival, proliferation, migration | [5] |
| FLT3 | 30 | Hematopoiesis, cell proliferation | [5] |
| MER | 50 | Cell survival, phagocytosis | [5] |
| TYRO3 | 70 | Cell survival, adhesion | [5] |
Table 2: Cross-Reactivity Profile of Ruxolitinib
| Target Kinase | IC50 (nM) | Primary Cellular Process | Reference |
| JAK1 | 3.3 | Inflammatory response, hematopoiesis | [6] |
| JAK2 | 2.8 | Hematopoiesis, cytokine signaling | [6] |
| JAK3 | 428 | Lymphocyte development and function | |
| TYK2 | 19 | Inflammatory response, immune cell function |
Note: The data presented is a selection from various sources and assay conditions may vary.
These profiles highlight that while both are potent inhibitors of their primary targets, they also interact with other kinases, which can lead to both beneficial therapeutic effects and adverse events. For instance, Crizotinib's inhibition of multiple receptor tyrosine kinases contributes to its broad anti-cancer activity, but also to off-target effects.[3][5] Ruxolitinib's high selectivity for JAK1/2 over JAK3 is a key attribute, minimizing immunosuppressive effects associated with JAK3 inhibition.
Unraveling Off-Target Effects: A Look at Signaling Pathways
The clinical implications of cross-reactivity are best understood by examining the signaling pathways affected. Off-target inhibition can lead to unexpected biological responses, some of which may be therapeutically advantageous, while others can result in toxicity.[5]
Crizotinib: Beyond ALK, MET, and ROS1
Crizotinib is a potent inhibitor of ALK, MET, and ROS1 tyrosine kinases.[3][4] However, its off-target activities can modulate key signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival.[5] This can lead to growth inhibition in cell lines that do not have high levels of ALK, MET, or ROS1, indicating a significant contribution from off-target effects.[5]
Caption: Crizotinib inhibits multiple RTKs, blocking downstream MAPK/ERK and PI3K/AKT signaling.
Ruxolitinib: Navigating the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, key mediators in the JAK-STAT signaling pathway.[6][7] This pathway is crucial for signaling by numerous cytokines and growth factors involved in hematopoiesis and immune function.[7] By inhibiting JAK1 and JAK2, Ruxolitinib effectively downregulates the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription. This leads to a reduction in pro-inflammatory cytokines and myeloproliferation.
Caption: Ruxolitinib inhibits JAK1/2, preventing STAT phosphorylation and downstream gene expression.
Experimental Protocols for Assessing Cross-Reactivity
Accurate and reproducible cross-reactivity profiling is essential for drug discovery. Here, we detail two widely used methodologies: a competitive binding assay (KINOMEscan™) and a radiometric activity assay.
Protocol 1: KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding interactions between a test compound and a large panel of kinases.[8]
Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[8]
Step-by-Step Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed, often as fusions with a DNA tag for quantification.[8]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[8]
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[8]
-
Quantification: After incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).[8]
-
Data Analysis: Results are often expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding. This can then be used to calculate the dissociation constant (Kd).[8]
Caption: A simplified workflow for the KINOMEscan™ competitive binding assay.
Protocol 2: In Vitro Radiometric Kinase Assay
This traditional method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[9][10]
Principle: The kinase catalyzes the transfer of the gamma-phosphate from [γ-³²P]ATP to a specific peptide or protein substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compound to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Mixture: For each kinase, prepare a reaction buffer containing the purified kinase enzyme, a specific substrate (peptide or protein), and necessary cofactors (e.g., MgCl₂).[9]
-
Inhibitor Incubation: Add the diluted test compound to the kinase reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase.[9]
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11]
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution, such as phosphoric acid.[9]
-
Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81).[9]
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
Quantify the radioactivity remaining on the paper using a scintillation counter.[12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Caption: A generalized workflow for an in vitro radiometric kinase assay.
Conclusion and Future Perspectives
The pyrazole scaffold will undoubtedly continue to be a valuable framework in the development of novel kinase inhibitors. As our understanding of the human kinome deepens, so too must our ability to precisely characterize the selectivity of these powerful molecules. Comprehensive cross-reactivity profiling, utilizing a combination of binding and activity-based assays, is not merely a regulatory hurdle but a fundamental component of rational drug design. By embracing a thorough and multi-faceted approach to profiling, researchers can better anticipate the clinical behavior of their compounds, ultimately leading to the development of safer and more effective targeted therapies.
References
- A high-throughput radiometric kinase assay - PMC - NIH. [Link]
- Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. [Link]
- Radiometric kinase assays with scintillation counting - because you want your experiments to count! - YouTube. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
- Assays - HMS LINCS Project. [Link]
- Crizotinib-Induced Abnormal Signal Processing in the Retina - PMC - NIH. [Link]
- KINOMEscan® Kinase Profiling Pl
- Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase...
- Ruxolitinib Mechanism of Action Action Pathway - P
- Ruxolitinib - St
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC - NIH. [Link]
- Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]
- Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 tre
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK P
- The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoprolifer
- 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. [Link]
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. [Link]
- What is the mechanism of Crizotinib?
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. [Link]
- Crizotinib: A comprehensive review - PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science. Its presence in blockbuster drugs such as the anti-inflammatory Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®) underscores its significance as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that make it an ideal building block for designing bioactive molecules.[3][4] Consequently, the efficient and selective synthesis of functionalized pyrazoles remains a highly active area of research.[5]
This guide provides an in-depth comparison of the most prominent synthetic strategies for accessing substituted pyrazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings, compare performance based on experimental data, and provide field-proven protocols to empower your research.
The Cornerstone: Knorr Pyrazole Synthesis and Related Condensations
The most traditional and arguably most utilized method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[6][7][8] Its enduring popularity stems from the ready availability of starting materials and the generally high yields of the thermodynamically stable aromatic product.[9][10]
Causality Behind the Mechanism
The reaction proceeds via an initial acid-catalyzed condensation between one of the carbonyl groups and the more nucleophilic nitrogen of the hydrazine to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[11][12]
Caption: The Knorr pyrazole synthesis workflow.
The Regioselectivity Challenge
The primary limitation of the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl (R1 ≠ R3) is reacted with a substituted hydrazine (R2 ≠ H). This scenario can lead to the formation of two regioisomeric pyrazoles, which are often difficult to separate.[13] The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack.
Field-Proven Insights for Control:
-
Steric Hindrance: The initial condensation generally occurs at the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to the initial attack.
-
Solvent Effects: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity.[13][14] These solvents can stabilize key intermediates through hydrogen bonding, directing the reaction pathway towards a single isomer.[14]
Modern Enhancements
Recent advancements have focused on improving the efficiency and environmental footprint of this classic reaction:
-
Catalysis: Nano-ZnO and metal-oxo-clusters have been employed as highly efficient and recyclable catalysts, leading to excellent yields and shorter reaction times.[6]
-
Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times from hours to minutes, often providing higher yields and cleaner product profiles compared to conventional heating.[15][16][17]
The Paal-Knorr Synthesis: A Related Approach
While often associated with pyrrole and furan synthesis from 1,4-dicarbonyls, the Paal-Knorr name is sometimes linked to pyrazole synthesis when a 1,3-dicarbonyl is used with a hydrazine.[18][19] The core principle of cyclocondensation remains the same. The key distinction is the starting dicarbonyl (1,3- for pyrazoles vs. 1,4- for pyrroles/furans).[20] Like its Knorr counterpart, modern variations focus on milder conditions and the use of heterogeneous acid catalysts to improve sustainability.[21]
Synthesis from α,β-Unsaturated Systems
An alternative classical route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, or α,β-unsaturated ketones with a leaving group.[6][22][23]
Causality Behind the Mechanism
This pathway typically begins with a Michael (conjugate) addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon, forming a pyrazoline intermediate. Subsequent oxidation or elimination of a leaving group furnishes the aromatic pyrazole.[24][25]
Caption: General workflow for pyrazole synthesis from chalcones.
This method provides access to pyrazole substitution patterns that can be complementary to those obtained from the Knorr synthesis. The reaction is often facilitated by microwave irradiation, which accelerates both the cyclization and subsequent aromatization steps.[26]
The Elegance of [3+2] Cycloadditions
The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and atom-economical route to pyrazoles.[27][28][29]
Causality Behind the Mechanism
This reaction is a concerted pericyclic process where the three atoms of the dipole react with two atoms of the dipolarophile to form the five-membered ring in a single step. When an alkyne is used as the dipolarophile, a pyrazole is formed directly. If an alkene is used, a pyrazoline is the initial product, which can then be oxidized to the corresponding pyrazole.[28][30]
Caption: The [3+2] cycloaddition route to pyrazoles.
Advantages and Practical Considerations
The primary advantage of this method is its excellent control over regioselectivity, which is often a significant hurdle in condensation reactions.[2] Furthermore, many of these reactions can be performed under simple thermal conditions without the need for a catalyst.[2][27]
A key consideration is the handling of diazo compounds, which can be unstable and potentially explosive.[2] To circumvent this, modern protocols often generate the diazo compound in situ from stable precursors like N-tosylhydrazones or employ stabilized α-diazocarbonyl compounds.[2][29][31]
Comparative Performance of Synthetic Routes
The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative summary.
| Synthetic Route | Typical Starting Materials | Key Strengths | Key Limitations | Typical Conditions & Variations |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | High yields, readily available materials, straightforward.[9][22] | Potential for regioisomeric mixtures with unsymmetrical substrates.[6][13] | Acetic acid or mineral acid catalysis; modern methods use nano-catalysts, microwave (MW), or fluorinated alcohols for improved regioselectivity.[6][13][15] |
| From α,β-Unsaturated Systems | Chalcones, α,β-Unsaturated Ketones, Hydrazines | Access to different substitution patterns, chalcones are easily prepared.[23][25] | Often forms pyrazoline intermediates requiring a separate oxidation step. | Acid or base catalysis; MW irradiation significantly accelerates the reaction.[24][26] |
| [3+2] Cycloaddition | Diazo Compounds (or precursors), Alkynes/Alkenes | Excellent regioselectivity, high atom economy, often catalyst-free.[2][27] | Diazo precursors can be hazardous or require multi-step synthesis.[2] | Thermal conditions (heating); can be catalyzed by transition metals for specific applications.[3][27] |
| Multicomponent Reactions (MCRs) | Aldehydes, Ketones, Hydrazines, etc. | High efficiency and atom economy, rapid generation of molecular diversity.[32] | Can require extensive optimization for new substrate combinations. | Often catalyzed by transition metals or Lewis acids; can be performed one-pot.[32] |
Validated Experimental Protocols
The following protocols provide detailed, reproducible methodologies for key synthetic transformations.
Protocol 1: Classic Knorr Synthesis of 3-phenyl-5-pyrazolone
This protocol is a variation of the Knorr reaction using a β-ketoester, a robust method for producing pyrazolone structures.[10]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol (solvent)
-
Glacial acetic acid (catalytic, ~3 drops)
Procedure:
-
In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 576 mg) and hydrazine hydrate (e.g., 6 mmol, 300 mg).[10]
-
Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid.[10]
-
Heat the reaction mixture with stirring on a hot plate set to approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexane mobile phase, comparing against the ethyl benzoylacetate starting material.
-
Once the starting material is consumed, add 10 mL of deionized water to the hot, stirring reaction mixture. A precipitate should form.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry completely.
-
Determine the mass, percent yield, and melting point of the final product. The product exists as the more stable enol tautomer, 3-hydroxy-5-phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This modern protocol highlights the efficiency and green chemistry advantages of microwave synthesis, using water as the solvent.[33]
Materials:
-
3-Aminocrotononitrile (or appropriate α-cyanoketone) (1.0 eq)
-
Aryl hydrazine hydrochloride (1.0 eq)
-
1 M Hydrochloric acid (solvent)
-
10% Sodium hydroxide solution
Procedure:
-
In a 10-mL microwave reaction vessel equipped with a magnetic stir bar, combine the α-cyanoketone (e.g., 1 mmol) and the desired aryl hydrazine hydrochloride (e.g., 1 mmol).[33]
-
Add a sufficient volume of 1 M HCl to dissolve the reagents.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10-15 minutes.[33] Monitor pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully uncap the vessel in a fume hood and transfer the acidic solution to a small beaker.
-
While stirring, slowly add 10% NaOH solution dropwise until the solution is basic (pH > 10), which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with deionized water, and air dry.
-
This method typically provides the desired 1-aryl-1H-pyrazole-5-amine in 70-90% isolated yield.[33]
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry (RSC Publishing). [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Recent advances in the synthesis of new pyrazole derivatives. (2019).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2005).
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. [Link]
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI. [Link]
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (n.d.). synfacts-thieme.com. [Link]
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). scirp.org. [Link]
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). MDPI Books. [Link]
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. [Link]
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). organic-chemistry.org. [Link]
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH. [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- synthesis of pyrazoles. (2019). YouTube. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
- Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019).
- Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark. [Link]
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. [Link]
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2008). Green Chemistry (RSC Publishing). [Link]
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Diazoalkane 1,3-dipolar cycloaddition. (n.d.). Wikipedia. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. [Link]
- Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
- Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]
- Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. [Link]
- The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (n.d.).
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Knorr Pyrazole Synthesis [drugfuture.com]
- 9. youtube.com [youtube.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 21. rgmcet.edu.in [rgmcet.edu.in]
- 22. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijirt.org [ijirt.org]
- 24. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 29. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pyrazole synthesis [organic-chemistry.org]
- 32. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptionally versatile scaffold for interacting with a multitude of biological targets.[3][4] This versatility is not merely theoretical; it is validated by the significant number of pyrazole-containing drugs approved by the FDA, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[4] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiviral effects.[1][2][5]
However, the journey from a promising compound synthesized in the lab to a clinically effective therapeutic is fraught with challenges. The crucial crucible for any potential drug is in vivo validation. This guide provides an in-depth, experience-driven comparison of methodologies for validating the efficacy of pyrazole-based compounds in vivo, focusing on the key therapeutic areas of oncology and inflammation. We will dissect the causality behind experimental choices, provide robust, self-validating protocols, and present comparative data to guide researchers in this critical phase of drug development.
Part 1: The Foundational Principles of In Vivo Efficacy Validation
Transitioning a compound from a controlled in vitro environment to a complex living system is the single greatest hurdle in drug discovery. A pyrazole derivative may exhibit nanomolar potency against a target enzyme in a test tube, but this provides no guarantee of efficacy within a living organism. This section outlines the core principles that underpin a successful and translatable in vivo study.
Causality in Model Selection: Why One Size Does Not Fit All
The selection of an appropriate animal model is the most critical decision in designing an in vivo experiment.[6][7] The chosen model must recapitulate key aspects of the human disease pathology to ensure the results are relevant and translatable.
-
For Oncology: The subcutaneous xenograft model, where human cancer cells are implanted under the skin of an immunodeficient mouse, is a workhorse for initial efficacy screening. It is relatively simple and allows for easy measurement of tumor volume. However, for a more clinically relevant assessment, orthotopic models , where tumor cells are implanted in the organ of origin (e.g., breast cancer cells into the mammary fat pad), are superior. They better mimic the tumor microenvironment, angiogenesis, and metastatic processes.[8]
The Logic of a Self-Validating Experimental Design
A trustworthy protocol is a self-validating one. This means incorporating controls and measures that ensure the results are due to the compound's specific action, not confounding variables.[11]
-
Controls are Paramount: A study must include a vehicle control group (receiving the formulation without the active compound), a positive control group (receiving a standard-of-care drug), and multiple dose groups for the test compound.[6] This allows for a direct comparison of efficacy against both baseline and an established therapeutic.
-
Randomization and Blinding: To eliminate unconscious bias, animals must be randomly assigned to treatment groups, and whenever possible, the researchers administering the compounds and measuring the outcomes should be blinded to the group assignments.[11]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): An efficacy study should ideally be paired with a PK/PD study. It's not enough to know if the tumor shrank; you must know if the compound reached the tumor at a sufficient concentration to engage its target (e.g., inhibit a specific kinase). This mechanistic link is the essence of a scientifically rigorous validation.
The following diagram illustrates the logical workflow for initiating an in vivo validation study, moving from initial compound characterization to the design of a robust efficacy experiment.
Caption: Logical workflow for pre-clinical to in vivo study design.
Part 2: Comparative Efficacy of Pyrazole-Based Compounds in Oncology
Pyrazole derivatives have demonstrated potent efficacy against cancers, often by targeting protein kinases that drive tumor growth and proliferation.[1][8] Many function as multi-targeted kinase inhibitors, simultaneously blocking pathways like VEGFR and EGFR, which are critical for tumor angiogenesis and cell signaling.[8]
Caption: Pyrazole inhibitors blocking RTK-mediated cancer signaling.
Case Study: Pyrazole-Benzothiazole Hybrids as Anti-Angiogenic Agents
Recent studies have explored pyrazole-benzothiazole hybrids as potent inhibitors of VEGFR-2, a key driver of angiogenesis.[8] The table below compares the in vitro potency (IC50) against various cancer cell lines with the in vivo performance of a lead compound compared to a standard drug, Axitinib.
| Compound | Target(s) | In Vitro IC50 (µM) vs. A549 Cells | In Vivo Model | Dose | Tumor Growth Inhibition (%) | Ref |
| Compound 25 | VEGFR-2 | 3.17 - 6.77 (across various lines) | Orthotopic Murine Mammary Tumor | 5 mg/kg | Significant (data not quantified) | [8] |
| Axitinib (Control) | VEGFR | >10 (vs. A549) | Orthotopic Murine Mammary Tumor | 5 mg/kg | Standard Response | [8] |
| Celecoxib | COX-2 | Not Applicable | N/A | N/A | N/A | [5] |
| Compound 6 | Tubulin | 0.06 - 0.25 nM (across various lines) | Orthotopic Murine Mammary Tumor | 5 mg/kg | Significant (data not quantified) | [8] |
Note: Quantitative in vivo comparison data is often presented graphically in source literature; this table summarizes the findings.
Experimental Protocol: Subcutaneous Xenograft Efficacy Model
This protocol provides a self-validating framework for assessing the efficacy of a novel pyrazole-based kinase inhibitor.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A549 human lung carcinoma cells.
-
Cell Culture and Implantation:
-
Culture A549 cells in standard conditions. Harvest cells at ~80% confluency using trypsin.
-
Wash cells twice with sterile, serum-free PBS. Resuspend cells in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated as (Length x Width²)/2.
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure average tumor volume is similar across all groups.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: Positive Control (e.g., Erlotinib at 50 mg/kg)
-
Group 3: Test Compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: Test Compound (High Dose, e.g., 50 mg/kg)
-
-
Dosing and Monitoring:
-
Administer treatments daily via oral gavage (p.o.) for 21 days.
-
Measure tumor volume and body weight three times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.
-
At the end of the study, euthanize mice and excise tumors. Tumor weight can be used as a secondary endpoint.
-
Statistically analyze differences between groups using an appropriate test (e.g., one-way ANOVA with post-hoc test).
-
Part 3: Comparative Efficacy of Pyrazole-Based Compounds in Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-documented, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5][12][13]
Case Study: Novel Pyrazoles vs. Standard NSAIDs
| Compound | Putative Target | In Vivo Model | Dose (mg/kg) | Edema Inhibition (%) at 3h | Ref |
| Compound 5e | COX | Carrageenan-induced paw edema | 50 | Potent (data not quantified) | [5][12] |
| Compound 8f | COX | Carrageenan-induced paw edema | 50 | 68.2 | [9] |
| Compound 10f | COX | Carrageenan-induced paw edema | 50 | 71.5 | [9] |
| Indomethacin (Control) | COX-1/COX-2 | Carrageenan-induced paw edema | 10 | 75.4 | [9] |
| Celecoxib (Control) | COX-2 | Carrageenan-induced paw edema | 50 | 73.1 | [9] |
This data demonstrates that novel pyrazole compounds (e.g., 8f, 10f) can achieve anti-inflammatory efficacy comparable to that of standard drugs like Indomethacin and Celecoxib in this acute model.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the procedure for evaluating acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats or Swiss albino mice (200-250g).
-
Acclimatization and Fasting: Acclimatize animals for one week. Fast animals overnight before the experiment with free access to water to ensure consistent drug absorption.
-
Grouping and Baseline Measurement:
-
Divide animals into treatment groups (n=6-8 per group).
-
Using a plethysmometer, measure the initial volume of the right hind paw of each animal (V₀).
-
-
Compound Administration:
-
Group 1: Vehicle Control (e.g., 1% Tween 80 in saline)
-
Group 2: Positive Control (e.g., Indomethacin at 10 mg/kg)
-
Group 3: Test Compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: Test Compound (High Dose, e.g., 50 mg/kg)
-
Administer all compounds orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal.
-
-
Measurement of Edema:
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume (Vt - V₀).
-
Analyze the data for statistical significance using an appropriate method (e.g., two-way ANOVA).
-
The following workflow illustrates the key steps and decision points in this widely used anti-inflammatory assay.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion
The in vivo validation of pyrazole-based compounds is a complex but essential process that separates promising chemical matter from true therapeutic candidates. Success hinges on a deep, mechanistic understanding of the disease, the causal selection of a predictive animal model, and the implementation of a robust, self-validating experimental design. By comparing novel pyrazole derivatives against both vehicle controls and established standards-of-care in clinically relevant models, researchers can generate the high-quality, reproducible data needed to drive these versatile compounds toward the clinic. The insights and protocols provided in this guide serve as a foundational framework for achieving that goal.
References
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021).
- Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio. [Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). PubMed. [Link]
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
- Synthesis and anti-inflammatory activity of some pyrazole deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022).
- 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2024). ModernVivo. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Chahal. [Link]
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2012). MDPI. [Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (2024).
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR. [Link]
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online. [Link]
- Pyrazoles as anticancer agents: Recent advances. (2020).
- Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (2019).
- Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. [Link]
- (PDF) Designing an In Vivo Preclinical Research Study. (2023).
- (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ichor.bio [ichor.bio]
- 7. preprints.org [preprints.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and anti-inflammatory activity of some pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Tackling In Vivo Experimental Design [modernvivo.com]
- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrazole Derivatives
For researchers, scientists, and drug development professionals dedicated to advancing pyrazole-based therapeutics, unequivocally demonstrating that a molecule binds to its intended target within a complex biological system is a cornerstone of successful drug discovery. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming target engagement, moving beyond mere procedural descriptions to elucidate the strategic rationale behind choosing one technique over another. We will delve into the biophysical and cellular principles that underpin these assays, present comparative data, and provide actionable experimental protocols to empower your research.
The Central Challenge: Proving the Pyrazole "Handshake"
Pyrazole derivatives represent a versatile and privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates targeting a wide array of proteins.[1][2][3] Their efficacy, however, is predicated on a specific molecular interaction—a "handshake"—with their intended target. Confirming this target engagement is paramount to:
-
Validate the Mechanism of Action (MoA): Linking a phenotypic response to the direct binding of the compound to its target.
-
Guide Structure-Activity Relationship (SAR) Studies: Enabling the rational design of more potent and selective derivatives.[4]
-
De-risk Clinical Progression: Identifying potential off-target effects early in development can save significant time and resources.
This guide will navigate through a selection of robust methods, from initial biochemical validation to confirming target binding in a cellular and even in vivo context.
Comparative Analysis of Target Engagement Methodologies
Choosing the right assay depends on the stage of your project, the nature of the target protein, and the specific questions you aim to answer. Below is a comparative overview of key techniques.
| Methodology | Principle | Key Outputs | Throughput | Cellular Context | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to its target in solution.[5] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7] | Low | No (Purified Protein) | Provides a complete thermodynamic profile of the binding interaction without labeling.[6] | Requires large amounts of pure, soluble protein and ligand; sensitive to buffer mismatches.[6] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.[8][9] | Association rate (kon), dissociation rate (koff), and binding affinity (KD).[10][11] | Medium to High | No (Purified Protein) | Provides real-time kinetic data, allowing for the determination of binding and unbinding rates.[10][12] | Requires immobilization of the target, which may affect its conformation; potential for mass transport limitations.[9] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][14] | Target engagement in intact cells or lysates, EC50 values.[14] | Low to High | Yes | Label-free method that confirms target engagement in a physiological context.[13][14][15] | Not all proteins exhibit a clear thermal shift upon ligand binding; throughput can be a bottleneck for some formats.[13] |
| Kinobeads / Chemoproteomics | Competition-based pulldown using immobilized, broad-spectrum inhibitors to profile target binding from a cell lysate.[16][17] | Target identification, selectivity profiling, and apparent dissociation constants (Kdapp).[18] | High | Lysate | Enables unbiased, proteome-wide assessment of kinase inhibitor selectivity.[17][19] | Indirectly measures target engagement in a lysate, which may not fully recapitulate the cellular environment.[16] |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzymes to profile their functional state.[20][21] | Target identification, covalent inhibitor validation, and assessment of enzyme activity in complex proteomes.[22][23] | Medium | Yes | Directly measures the functional engagement of a target enzyme class.[20] | Requires the design and synthesis of a suitable reactive probe; primarily applicable to enzymes with reactive residues.[21] |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Causality: The fundamental principle of CETSA is that the binding of a pyrazole derivative to its target protein confers thermodynamic stability.[13] This increased stability means that a higher temperature is required to denature the protein-ligand complex compared to the unbound protein. By heating cells or cell lysates at a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein, we can observe a shift in the melting curve in the presence of a binding compound.[14][15]
Workflow Diagram:
Caption: CETSA workflow for assessing target engagement.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the pyrazole derivative at various concentrations (and a vehicle control) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run on an SDS-PAGE gel, and perform a Western blot using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature for both the vehicle and compound-treated samples to generate melting curves. A shift in the curve indicates target stabilization. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration.[14]
Kinobeads / Chemoproteomics
Causality: This technique is particularly powerful for pyrazole derivatives targeting kinases. Kinobeads are composed of a mixture of broad-spectrum, ATP-competitive kinase inhibitors immobilized on a resin.[16][17] When a cell lysate is incubated with these beads, a large number of kinases will bind. If the lysate is pre-incubated with a soluble pyrazole inhibitor, this compound will compete with the kinobeads for binding to its specific kinase targets. By using mass spectrometry to identify and quantify the proteins that remain bound to the beads, one can determine the targets of the pyrazole derivative and assess its selectivity across the kinome.[18][19]
Workflow Diagram:
Caption: Kinobeads workflow for target identification.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Grow and harvest cells. Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the clarified lysate.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of the pyrazole derivative (or vehicle) for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Pulldown: Add the kinobead slurry to the lysate-compound mixture and incubate for another hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Sample Preparation for Mass Spectrometry: Elute the bound proteins or perform on-bead digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. The abundance of a target protein bound to the beads will decrease in a dose-dependent manner with increasing concentrations of the pyrazole inhibitor. Plot the remaining bound fraction against the inhibitor concentration to determine the apparent Kd.
In Vivo Target Engagement
Confirming that a pyrazole derivative reaches and binds to its target in a living organism is the ultimate validation. Non-invasive imaging techniques like Positron Emission Tomography (PET) are at the forefront of this endeavor.[24] This typically involves developing a radiolabeled version of the pyrazole derivative or a competing ligand.
Causality: In a competitive PET imaging experiment, an animal is first dosed with the non-radiolabeled pyrazole derivative.[25] Subsequently, a radiolabeled tracer that also binds to the same target is administered. If the pyrazole derivative is occupying the target site, it will block the binding of the radiotracer, leading to a reduced PET signal in the target tissue compared to a vehicle-treated animal. This reduction in signal provides a quantitative measure of target engagement in vivo.[25]
Workflow Diagram:
Caption: In vivo PET imaging workflow for target engagement.
Conclusion: An Integrated Approach to Target Validation
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Bantscheff, M., et al. (2007). Chemoproteomic profiling of kinase inhibitors and targets in cancer cells.
- Werner, T., et al. (2012). Kinobeads and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology. [Link]
- Al-Sanea, M. M., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
- Metz, K. S., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]
- El-Sayed, N. N. E., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules. [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
- Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
- Dai, L., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
- National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. [Link]
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
- Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
- Rajoria, S. (2014). Novel In Vivo Imaging Approaches to Measure Target Engagement in Pre-Clinical Research. Current Molecular Imaging. [Link]
- Dubach, J. M., et al. (2014). In vivo imaging of specific drug–target binding at subcellular resolution.
- Patricelli, M. P., et al. (2011). Determining target engagement in living systems.
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Kumar, A., et al. (2020).
- Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
- Labcompare. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. Labcompare. [Link]
- Butnariu, M., et al. (2018).
- Rich, R. L., & Myszka, D. G. (2011). Integrating surface plasmon resonance biosensor-based interaction kinetic analyses into the lead discovery and optimization process. Expert Opinion on Drug Discovery. [Link]
- Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]
- Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]
- Turnbull, W. B., & Daranas, A. H. (2003). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology. [Link]
- Zhao, G., et al. (2019). Discovery of novel pyrazole derivatives as potential anticancer agents in MCL. Bioorganic & Medicinal Chemistry Letters. [Link]
- Chen, K., et al. (2022). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. JACS Au. [Link]
- Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]
- Incarnato, D., & Taciak, B. (2019). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Methods in Molecular Biology. [Link]
- Shankaran, D. R., et al. (2012). Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen. [Link]
- Nomura, D. K., et al. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. Annual Review of Pharmacology and Toxicology. [Link]
- Nimmagadda, S. (2018). Non-invasive quantification of drug-target engagement at the tumor: Lessons from small molecules and biologics. FDA. [Link]
- Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
- Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]
- Foley, C. A., & Bogyo, M. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Chemical Biology. [Link]
- Chen, K., et al. (2022). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. JACS Au. [Link]
- Lovell, M. J., et al. (2022). Drugging the undruggable: activity-based protein profiling offers opportunities for targeting the KLK activome. Molecular & Cellular Oncology. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 6. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. bioradiations.com [bioradiations.com]
- 12. Integrating surface plasmon resonance biosensor-based interaction kinetic analyses into the lead discovery and optimization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 21. Drugging the undruggable: activity-based protein profiling offers opportunities for targeting the KLK activome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 24. fda.gov [fda.gov]
- 25. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine: An Assessment of Protocol Reproducibility
For the research scientist and drug development professional, the reproducibility of a synthetic protocol is paramount. This guide provides an in-depth analysis of established methods for the synthesis of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry. We will delve into the nuances of the most prominent synthetic routes, offering a comparative assessment of their reported yields, reaction conditions, and potential challenges to ensure reliable and consistent outcomes in your laboratory.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The pyrazole nucleus is a common scaffold in pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the 4-methoxyphenyl group and a primary amine at the 5-position provides versatile handles for further chemical modifications, making this compound a crucial starting material for the exploration of new chemical entities in drug discovery programs. Given its importance, the ability to synthesize this molecule efficiently and reproducibly is a critical first step in many research endeavors.
Comparative Analysis of Synthetic Protocols
Our investigation of the available literature has identified two primary strategies for the synthesis of this compound. The most well-documented and high-yielding approach involves the cyclization of a β-ketonitrile with hydrazine. A second, more general method for 3-aryl-5-aminopyrazoles utilizes β-chloro-β-arylacrylonitriles as the starting material.
Protocol 1: Cyclization of 3-(4-methoxyphenyl)-3-oxo-propionitrile with Hydrazine Hydrate
This protocol stands out for its high reported yield and detailed experimental procedure, making it a strong candidate for reliable reproduction. The reaction proceeds via the condensation of the ketone functionality of the β-ketonitrile with hydrazine, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from 3-(4-methoxyphenyl)-3-oxo-propionitrile.
Detailed Experimental Protocol:
To a solution of 3-(4-methoxyphenyl)-3-oxo-propionitrile (2.0 g, 11.4 mmol) in absolute ethanol (21 mL), hydrazine hydrate (3.32 mL, 68.3 mmol) is added. The reaction mixture is then stirred at 80°C for 15 hours. Following the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent to afford this compound as a white solid.[1]
Performance Data:
| Parameter | Value | Source |
| Yield | 97% | [1] |
| Purity | Not explicitly stated, but characterized by ¹H NMR and HPLC/MS | [1] |
| Reaction Time | 15 hours | [1] |
| Temperature | 80°C | [1] |
| Purification | Silica Gel Chromatography | [1] |
Characterization Data:
-
¹H NMR (d6-DMSO): δ 11.69 (s, 1H), 7.55 (d, 2H), 6.92 (d, 2H), 5.66 (s, 1H), 4.62 (broad s, 2H), 3.75 (s, 3H)[1]
-
HPLC/MS (m/z): 190.1 [M+H]⁺[1]
Expertise & Experience - Causality Behind Experimental Choices:
-
Choice of Solvent: Absolute ethanol is a common solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions. The use of an absolute (anhydrous) solvent is crucial to prevent side reactions involving water.
-
Excess Hydrazine Hydrate: A significant excess of hydrazine hydrate (6 equivalents) is used to drive the reaction to completion. This ensures that the equilibrium of the initial condensation to form the hydrazone lies far to the right.
-
Reaction Temperature and Time: The elevated temperature of 80°C provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization. The 15-hour reaction time is likely determined empirically to ensure complete conversion of the starting material.
-
Purification: Silica gel chromatography is a standard and effective method for purifying polar organic compounds like the target aminopyrazole, separating it from any unreacted starting materials or byproducts.
Trustworthiness - A Self-Validating System:
The high reported yield of 97% suggests a very efficient and clean reaction. The provided characterization data (¹H NMR and MS) allows for unambiguous identification of the final product, serving as a critical validation of the protocol's success. Researchers attempting to reproduce this synthesis should expect to obtain a white solid with spectroscopic data matching those reported. Any significant deviation in yield or the presence of major impurities would indicate a departure from the optimal reaction conditions.
Protocol 2: Synthesis from β-Chloro-β-arylacrylonitriles and Hydrazine Hydrate
A more general approach for the synthesis of 3-aryl-5-amino-1H-pyrazoles involves the reaction of β-chloro-β-arylacrylonitriles with hydrazine hydrate. While a specific protocol for the 4-methoxyphenyl derivative is not detailed, this method presents a viable alternative route.
General Reaction Scheme:
Caption: General workflow for the synthesis from β-chloro-β-arylacrylonitriles.
This method relies on the nucleophilic attack of hydrazine on the β-carbon of the acrylonitrile, followed by displacement of the chloride and subsequent intramolecular cyclization.
Potential for Reproducibility:
The efficiency of this method will likely depend on the stability and purity of the starting β-chloro-β-arylacrylonitrile. The reaction conditions (solvent, temperature, and reaction time) would need to be optimized for the specific substrate. While presented as an efficient procedure, the lack of detailed experimental data for the 4-methoxyphenyl derivative makes a direct comparison of reproducibility with Protocol 1 challenging. However, for researchers who have access to the requisite starting material, this route offers a potentially rapid entry to the desired product.
Discussion on Reproducibility and Key Variables
The reproducibility of any chemical synthesis is contingent on a number of factors. For the synthesis of this compound, the following variables are critical:
-
Purity of Starting Materials: The purity of the 3-(4-methoxyphenyl)-3-oxo-propionitrile or the corresponding β-chloro-β-arylacrylonitrile is paramount. Impurities can lead to side reactions and lower yields.
-
Hydrazine Hydrate Quality: The concentration and purity of the hydrazine hydrate solution can impact the reaction rate and outcome. It is advisable to use a freshly opened or properly stored bottle.
-
Reaction Temperature Control: Precise temperature control is essential. Deviations from the optimal 80°C could lead to incomplete reactions or the formation of byproducts.
-
Inert Atmosphere: While not explicitly mentioned in the detailed protocol, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the hydrazine or other reactants, which could be a subtle source of irreproducibility.
-
Purification Technique: The efficiency of the silica gel chromatography is dependent on the quality of the silica, the choice of eluent, and the loading of the crude product. Variations in these parameters can affect the final purity and isolated yield.
Conclusion and Recommendations
Based on the available evidence, the synthesis of this compound via the cyclization of 3-(4-methoxyphenyl)-3-oxo-propionitrile with hydrazine hydrate (Protocol 1) is the most robust and reproducible method. The detailed experimental procedure, high reported yield, and clear characterization data provide a high degree of confidence for researchers aiming to replicate this synthesis.
While the route from β-chloro-β-arylacrylonitriles presents a viable alternative, the lack of specific experimental details for the target molecule necessitates further optimization and validation.
For researchers and drug development professionals, we recommend the adoption of Protocol 1 for the reliable and high-yield synthesis of this compound. Careful attention to the purity of starting materials and precise control of reaction parameters will be key to achieving consistent and reproducible results, thereby providing a solid foundation for subsequent drug discovery and development efforts.
References
- New Synthesis of 3-Aryl-5-amino-1H-pyrazoles - ResearchGate.
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
For researchers and drug development professionals, the lifecycle of a chemical extends far beyond the final data point. The responsible disposal of research compounds is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, ensuring that its journey from your bench to its final disposition is handled with the utmost care and scientific rigor.
Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following procedures are based on a conservative assessment derived from the known hazards of structurally similar aminopyrazole and methoxyphenyl pyrazole derivatives, alongside established best practices for laboratory chemical waste management.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and to ensure full compliance with all federal, state, and local regulations.[1][3]
Hazard Profile and Waste Characterization: The "Why" Behind the Protocol
Understanding the potential hazards of a compound is fundamental to designing a safe disposal plan. The structure of this compound, which combines an aromatic amine with a pyrazole heterocycle, suggests several potential hazards that mandate its treatment as a hazardous chemical.[4][5] Aromatic amines as a class are noted for their potential toxicity and environmental risks.[5]
Based on data from close structural analogs, we can infer the following hazard profile, which necessitates a conservative approach to handling and disposal.
Table 1: Inferred Hazard Profile and Disposal Considerations
| Hazard Category | Finding Based on Structural Analogs | Causality & Disposal Implication |
| Acute Oral Toxicity | Harmful if swallowed.[6][7] | Prevents casual disposal. Ingestion must be avoided through strict handling protocols. Waste must be securely contained to prevent accidental exposure. |
| Skin Irritation/Toxicity | Causes skin irritation.[6][7][8] Some pyrazole derivatives are toxic in contact with skin.[3][9] | Requires the use of chemical-resistant gloves and a lab coat. All contaminated Personal Protective Equipment (PPE) must be disposed of as solid hazardous waste. |
| Eye Irritation | Causes serious eye irritation.[6][7][8][10] | Mandates the use of safety glasses or goggles. Any splash risk necessitates a face shield. Waste should be handled below eye level. |
| Respiratory Irritation | May cause respiratory irritation.[6][7][11] | Handling of the solid compound should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[12][13] |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[2][4] | Prohibits drain disposal.[4][11][14] The compound must be collected for destruction by a licensed hazardous waste facility to prevent environmental release. |
Core Principles for Disposal
Before proceeding to the specific steps, it is crucial to internalize the foundational principles of chemical waste management. These practices are universal in a regulated laboratory environment and form a self-validating system for safety and compliance.
-
Source Reduction : Whenever possible, minimize waste generation by ordering only the necessary quantities of chemicals and reducing the scale of experiments.[15]
-
Segregation : Never mix incompatible waste streams.[16][17] For this compound, this means keeping it separate from acids, bases, and oxidizers unless part of a validated neutralization procedure.[18][19] Halogenated and non-halogenated solvent wastes should also be segregated where possible.[4]
-
Containment : All hazardous waste must be stored in appropriate, compatible, and securely sealed containers to prevent leaks or spills.[16][17]
-
Labeling : Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[18]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for managing waste containing the target compound from the point of generation to its final handoff for disposal.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[10][13]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[13]
-
Body Protection : A laboratory coat.[1]
-
Work Area : Conduct all transfers and waste consolidation within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[11]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[1][16]
-
Solid Waste :
-
Liquid Waste :
-
Collect all solutions containing dissolved this compound in a dedicated, leak-proof liquid hazardous waste container.[1]
-
Do not dispose of this waste down the drain.[11]
-
Keep this waste stream separate from acidic, basic, or oxidizing waste streams.[17][18]
-
Leave at least 10% headspace in the container to allow for expansion.[17]
-
-
Sharps Waste :
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA.[1]
-
Container Selection : Use only approved hazardous waste containers that are in good condition, chemically compatible, and have a secure, screw-top lid.[4][15][17] Reusing the original manufacturer's container for the corresponding waste is often a good practice.[18]
-
Labeling : From the moment waste is first added, the container must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste ".[1]
-
The full, unambiguous chemical name: "This compound " and all other constituents, including solvents, with approximate percentages.[3]
-
The date on which waste was first added (the "accumulation start date").[4]
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful").[2]
-
The name of the Principal Investigator and the laboratory location.[4]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17]
-
Location : The SAA must be under the control of the laboratory operator.[3]
-
Closure : Keep waste containers securely capped at all times, except when actively adding waste.[3][15][17] Funnels should not be left in the container opening.[20]
-
Secondary Containment : Store liquid waste containers in a secondary containment bin or tray to capture any potential leaks.[3][16]
-
Segregation : Store containers away from incompatible materials.[17]
Step 5: Arranging for Final Disposal
The ultimate disposal must be handled by professionals.
-
Request Pickup : Once a waste container is full (not exceeding 90% capacity) or is approaching the storage time limit set by your institution (e.g., 12 months), follow your EHS department's procedures to arrange for a waste pickup.[1][2][15]
-
Professional Disposal : Your institution's EHS department will consign the waste to a licensed hazardous waste disposal contractor.[2][3] The most common and appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[2]
Disposal Workflow Diagram
The following diagram provides a visual summary of the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive, technically grounded guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Material Safety Data Sheet - 3-Aminopyrazole, 98%. (n.d.). Cole-Parmer.
- Proper Disposal of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 5-AMINO-3-(3-AMINOPROPYL)-1H-PYRAZOLE-4-CARBONITRILE Safety Data Sheet. (2022, August 11). ChemicalBook.
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -... (n.d.). Benchchem.
- Navigating the Final Step: Proper Disposal Procedures for Pyrazolium Compounds. (n.d.). Benchchem.
- SAFETY DATA SHEET - 4-Amino-1H-pyrazole. (2025, December 25). Fisher Scientific.
- SAFETY DATA SHEET - 3-Aminopyrazole. (2024, December 9). TCI Chemicals.
- SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole. (2024, February 4). Fisher Scientific.
- Safety Data Sheet - 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine. (2024, August 28). Angene Chemical.
- SAFETY DATA SHEET - 3-Aminopyrazole. (2015, October 26). Fisher Scientific.
- SAFETY DATA SHEET - 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023, September 1). Fisher Scientific.
- Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Ferraz, E. R. A., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition), 4(3), 914–923.
- 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine Safety Data Sheet. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.fi [fishersci.fi]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. acs.org [acs.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. fishersci.com [fishersci.com]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
Operational Guide: Personal Protective Equipment for Handling 3-(4-methoxyphenyl)-1H-pyrazol-5-amine
As a Senior Application Scientist, this guide provides a detailed operational framework for the safe handling of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 19541-95-8). The following protocols are synthesized from safety data for this compound and structurally similar pyrazole derivatives and aromatic amines.[1][2][3] This document is designed to empower researchers, scientists, and drug development professionals with the essential safety and logistical information needed to minimize exposure and ensure operational integrity.
Hazard Assessment and Risk Profile
Understanding the specific hazards of this compound is fundamental to establishing a robust safety protocol. Based on data from analogous compounds, a conservative risk assessment classifies this chemical with the following hazards.[1][2]
| Hazard Classification | GHS Code | Implication for Laboratory Handling |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed; ingestion can lead to adverse health effects.[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation upon direct contact.[1][2][4] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious and painful eye irritation if splashed or transferred to the eyes.[1][2][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation if dust or aerosols are inhaled.[1][2] |
The causality is clear: the compound's chemical structure, incorporating an aromatic amine and a pyrazole moiety, presents multiple routes of potential exposure—ingestion, skin/eye contact, and inhalation.[5][6] Each procedural step below is designed to systematically block these routes.
Core PPE Protocol: The 4-Point Protection System
A multi-layered approach to PPE is mandatory. The selection of each component is based on mitigating the specific risks identified above.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required at all times when the compound is handled.[1][7] These provide a seal around the eyes to protect against splashes and airborne particulates.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during solution transfers or reaction quenching), a full-face shield must be worn in addition to safety goggles.[2][8] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
-
Glove Selection: Nitrile gloves are the standard recommendation for incidental contact, offering good resistance to a broad range of chemicals and physical hazards like punctures.[8]
-
Protocol for Use:
-
Inspect Gloves: Always inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is a best practice. This provides a critical time buffer in case the outer glove is compromised.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.
-
-
Causality: Aromatic amines can, in some cases, permeate standard glove materials over time.[9][10] While specific breakthrough data for this compound is unavailable, the double-gloving protocol and prompt replacement of contaminated gloves are essential risk-mitigation strategies.
Body Protection
-
Standard Attire: A clean, buttoned laboratory coat must be worn to protect against accidental skin contact from minor spills and dust.[1][2]
-
Contamination Response: If the lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of according to institutional EHS guidelines.[11] Do not wear contaminated clothing outside of the designated laboratory area.
Respiratory Protection
-
Under Standard Conditions: When handling small quantities within a certified chemical fume hood, specific respiratory protection is typically not required, as the engineered ventilation provides primary protection.[1]
-
Required Use Scenarios: A NIOSH-approved air-purifying respirator with a particulate filter is necessary under the following conditions:
-
Rationale: This requirement directly addresses the risk of respiratory tract irritation (H335) by preventing the inhalation of airborne particles.[2]
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step visual and procedural guide for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Decontamination and Disposal Plan
Proper disposal is critical to ensure safety and environmental compliance. Due to its potential hazards, all waste containing this compound must be treated as hazardous chemical waste.[13][14]
Decontamination Protocol
-
Work Surfaces: Thoroughly wipe down the work area within the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.
-
Glassware: Rinse all contaminated glassware three times. Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [14] Subsequent rinses can typically be disposed of down the drain, but consult your institutional EHS policy.
Waste Segregation and Disposal
Segregate waste streams at the point of generation to prevent dangerous reactions and ensure compliant disposal.[13]
| Waste Type | Container and Labeling Requirements | Disposal Procedure |
| Solid Contaminated Waste | Designated, sealed, and clearly labeled solid hazardous waste container. | Collect used gloves, weigh boats, and other contaminated disposable items. |
| Liquid Waste | Dedicated, leak-proof, and chemically compatible hazardous waste container. | Collect all solutions and the first rinseate from glassware. Do not mix with other waste streams. |
| Sharps Waste | Designated, puncture-proof sharps container. | Dispose of any needles or broken glass contaminated with the compound. |
Once a waste container is full, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[13] Never discharge this chemical into drains or dispose of it in regular trash.[2]
References
- Fluorochem Ltd. (2024). Safety Data Sheet: 3-ethyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one.
- Angene Chemical. (2024). Safety Data Sheet: 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-41.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
- BenchChem. (2025). Proper Disposal of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)
- CHEMM. Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2024).
- CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ...
- Preprints.org. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
- PubMed. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
- MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(3), M1001.
- PubMed Central. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2573.
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. angenechemical.com [angenechemical.com]
- 3. H31580.03 [thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. ijnrd.org [ijnrd.org]
- 7. fishersci.com [fishersci.com]
- 8. hsa.ie [hsa.ie]
- 9. tandfonline.com [tandfonline.com]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
